molecular formula C13H12ClNO2 B1586186 Ethyl 4-chloro-6-methylquinoline-3-carboxylate CAS No. 56824-87-4

Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Cat. No.: B1586186
CAS No.: 56824-87-4
M. Wt: 249.69 g/mol
InChI Key: GSIDXMVQPNWNIR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-chloro-6-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)10-7-15-11-5-4-8(2)6-9(11)12(10)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIDXMVQPNWNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363158
Record name ethyl 4-chloro-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56824-87-4
Record name ethyl 4-chloro-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-chloro-6-methylquinoline-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-chloro-6-methylquinoline-3-carboxylate for Advanced Research & Development

Foreword: The Quinoline Scaffold in Modern Drug Discovery

From the historical significance of quinine in combating malaria to the development of modern targeted therapies, the quinoline ring system remains a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and versatile chemistry allow for the precise spatial orientation of functional groups, making it an ideal core for interacting with biological targets. This compound (CAS No: 56824-87-4) represents a particularly valuable building block within this chemical class. The presence of a reactive chloro group at the 4-position, combined with an electron-withdrawing carboxylate at the 3-position and a methyl group on the benzenoid ring, provides a trifecta of functionality. This guide, intended for researchers and drug development professionals, offers a deep dive into the chemical properties, synthesis, reactivity, and strategic applications of this key intermediate.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development. This compound is a solid at room temperature. Its key identifiers and computed properties are summarized below, providing a snapshot for experimental design and computational modeling.

PropertyValueSource
CAS Number 56824-87-4[3][4][5]
Molecular Formula C₁₃H₁₂ClNO₂[3][4]
Molecular Weight 249.69 g/mol [3][5]
MDL Number MFCD00173357[3]
Appearance Solid
pKa (Predicted) 2.01 ± 0.27[4]
XLogP3-AA 3.4[4][6]
Topological Polar Surface Area 39.2 Ų[4][7]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 3[4]
Canonical SMILES CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C[4][6]
InChIKey GSIDXMVQPNWNIR-UHFFFAOYSA-N[4][6]

Synthesis Pathway and Experimental Protocol

The synthesis of this quinoline derivative typically follows a well-established route in heterocyclic chemistry, leveraging the Gould-Jacobs reaction followed by chlorination. This two-step process is efficient and provides a reliable source of the material.

Synthetic Strategy Overview

The logical pathway begins with the reaction of a substituted aniline, in this case, p-toluidine, with a malonic ester derivative to form a 4-hydroxyquinoline intermediate. This cyclization is a cornerstone of quinoline synthesis.[2] The subsequent step involves the conversion of the hydroxyl group at the C4 position into a chloride, a crucial transformation that installs the reactive handle for further derivatization. Phosphorus oxychloride (POCl₃) is the classic and most effective reagent for this step.[8]

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A p-Toluidine C Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (Intermediate) A->C Heat (e.g., Dowtherm A) B Diethyl ethoxymethylenemalonate B->C Heat (e.g., Dowtherm A) D Final Product: This compound C->D POCl₃, Heat

Caption: General two-step synthesis workflow.

Detailed Laboratory Protocol

This protocol is a representative synthesis adapted from established methodologies for analogous compounds.[8][9] Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, combine 1 mole equivalent of 4-chloroaniline and 1.1 mole equivalents of ethyl ethoxymethylenemalonate.

  • Heat the mixture gradually to approximately 100-110°C and maintain for 1-2 hours. The reaction progress can be monitored by TLC.

  • Once the initial condensation is complete, add the reaction mixture to a high-boiling point solvent such as Dowtherm A.

  • Heat the solution to reflux (approx. 250°C) for 2-3 hours to facilitate the cyclization.

  • Allow the mixture to cool. The product will often precipitate. Dilute with a hydrocarbon solvent like hexane to aid precipitation.

  • Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum. The resulting solid is the 4-hydroxyquinoline intermediate.

Step 2: Synthesis of this compound

  • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a flask containing the dried ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (1 mole equivalent), slowly add phosphorus oxychloride (POCl₃, ~5-10 mole equivalents) at room temperature.

  • Heat the mixture to reflux (approx. 100-110°C) for 2-4 hours. The reaction should become a clear solution.

  • Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with copious amounts of water, and dry under vacuum to yield the final product.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its reactivity, which enables its use as a versatile scaffold. The C4-chloro group is the primary site of reaction, acting as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is enhanced by the electron-withdrawing effect of the quinoline nitrogen atom.

This allows for the straightforward introduction of a wide array of functional groups, creating diverse libraries of compounds for biological screening.[10][11] The ester at the C3 position can also be hydrolyzed or amidated, further expanding the chemical space that can be explored.

Derivatization_Pathways cluster_derivatives Derivative Classes Core Ethyl 4-chloro-6-methyl- quinoline-3-carboxylate Amine 4-Amino Derivatives Core->Amine + R-NH₂ Thiol 4-Thioether Derivatives Core->Thiol + R-SH Azide 4-Azido Derivatives Core->Azide + NaN₃ Alkoxy 4-Alkoxy Derivatives Core->Alkoxy + R-OH

Sources

A Comprehensive Guide to the Structural Elucidation of Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Ethyl 4-chloro-6-methylquinoline-3-carboxylate is a key intermediate in the synthesis of more complex bioactive molecules. Its precise molecular structure is paramount for ensuring the intended downstream chemical transformations and final product efficacy. This technical guide provides an in-depth, multi-technique approach to the unambiguous structural elucidation of this compound. We will explore the synergistic application of mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and single-crystal X-ray diffraction. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice, thereby creating a self-validating analytical workflow.

Introduction: The Significance of Structural Integrity

In the realm of pharmaceutical development and synthetic chemistry, a molecule's identity is its most fundamental attribute. The compound this compound serves as a versatile building block, but its utility is predicated on the correct arrangement of its constituent atoms. An error in structural confirmation—perhaps an isomeric impurity or an incorrect substitution pattern—can lead to failed syntheses, inactive final compounds, or unforeseen toxicological profiles.

Therefore, a rigorous and orthogonal approach to structure elucidation is not merely an academic exercise; it is a critical component of quality control and a prerequisite for successful research and development. This guide details the logical progression of analysis, from confirming the basic molecular formula to mapping the intricate network of atomic connectivity and defining its three-dimensional arrangement.

Synthetic Origin: The Gould-Jacobs Pathway

To understand the structure, one must first appreciate its formation. A common and effective route to the quinoline core is the Gould-Jacobs reaction.[1][2][3] This multi-step synthesis provides a logical framework for the expected structure and potential side products. The process typically begins with the condensation of an appropriately substituted aniline (p-toluidine) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline intermediate.[4][5] Subsequent chlorination, often using a reagent like phosphorus oxychloride (POCl₃), yields the target compound.

cluster_synthesis Simplified Synthesis Pathway p_toluidine p-Toluidine intermediate1 Anilidomethylenemalonate Intermediate p_toluidine->intermediate1 Condensation deem DEEM deem->intermediate1 intermediate2 Ethyl 4-hydroxy-6- methylquinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (>250 °C) target Ethyl 4-chloro-6- methylquinoline-3-carboxylate intermediate2->target Chlorination (e.g., POCl₃)

Caption: A simplified workflow of the Gould-Jacobs reaction followed by chlorination.

Understanding this pathway is crucial as it informs our analytical strategy. For instance, incomplete cyclization could leave the anilidomethylenemalonate intermediate, while incomplete chlorination would result in the presence of the 4-hydroxy precursor.

The Analytical Workflow: An Orthogonal Approach

A single analytical technique is rarely sufficient for complete structural proof. We employ a suite of methods that provide complementary information, creating a robust and self-validating dataset. The overall workflow involves determining the molecular formula, identifying functional groups, mapping the atom-to-atom connectivity, and finally, confirming the 3D structure.

cluster_workflow Structure Elucidation Workflow start Synthesized Compound ms Mass Spectrometry (MS) start->ms Molecular Formula ir Infrared Spectroscopy (IR) start->ir Functional Groups xrd X-Ray Diffraction (XRD) start->xrd 3D Structure (if crystal) nmr NMR Spectroscopy (1D & 2D) ms->nmr ir->nmr final Confirmed Structure nmr->final Connectivity Map xrd->final Absolute Proof

Caption: The integrated workflow for comprehensive structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Rationale: The first step in identifying an unknown compound is to determine its molecular weight and deduce its elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this, providing a mass measurement with enough accuracy to confidently predict the molecular formula.[6][7] The presence of a chlorine atom provides a distinct isotopic signature that serves as a powerful validation point.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition (Positive Ion Mode):

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Acquire data in the m/z range of 100-500.

    • The ESI source will protonate the molecule, so we expect to observe the [M+H]⁺ ion.

  • Data Analysis:

    • Identify the monoisotopic mass of the most abundant peak.

    • Observe the isotopic pattern. For a compound containing one chlorine atom, there will be two major peaks: the [M+H]⁺ peak and the [M+2+H]⁺ peak, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

    • Use the instrument's software to calculate the predicted molecular formula from the accurate mass of the monoisotopic peak.

Expected Data & Interpretation

For this compound (C₁₃H₁₂ClNO₂), the expected results are summarized below.[8]

ParameterExpected ValueRationale
Molecular Formula C₁₃H₁₂ClNO₂Based on synthesis precursors.
Exact Mass 249.05565 DaCalculated monoisotopic mass.
[M+H]⁺ (m/z) 250.06293For the ³⁵Cl isotope.
[M+2+H]⁺ (m/z) 252.06000For the ³⁷Cl isotope.
Isotopic Ratio ~100:32Natural abundance of ³⁵Cl vs. ³⁷Cl.

The observation of this precise mass and the characteristic 3:1 isotopic pattern provides extremely strong evidence for the proposed elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[9] Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This allows us to confirm the presence of the ester and the aromatic quinoline system, and to look for the absence of precursor functionalities (like an -OH group).[10][11]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Expected Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100-3000C-H StretchAromaticConfirms the quinoline ring system.
~2980-2850C-H StretchAliphatic (sp³)Corresponds to the ethyl and methyl groups.
~1725 C=O Stretch Ester Crucial evidence for the carboxylate group. [12]
~1600, ~1570, ~1480C=C StretchAromaticCharacteristic of the quinoline scaffold.[13]
~1250C-O StretchEsterComplements the C=O stretch data.
~760-505C-Cl StretchAryl HalideConfirms the presence of the C-Cl bond.[9]
Absence at ~3400 O-H StretchAlcoholConfirms complete chlorination of the 4-hydroxy precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[14][15] One-dimensional (¹H and ¹³C) experiments identify the different chemical environments of the hydrogen and carbon atoms, while two-dimensional (COSY, HSQC, HMBC) experiments reveal how these atoms are connected to each other, allowing for the complete assembly of the molecular puzzle.

Experimental Protocol: Multi-dimensional NMR
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds. This is the key experiment for connecting molecular fragments.

  • Data Analysis: Systematically analyze the spectra to build the molecular structure piece by piece.

Expected Data & Interpretation

¹H NMR (400 MHz, CDCl₃): Predicted Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.9Singlet1HH2Deshielded by adjacent ring nitrogen and C=O group.
~8.1Doublet1HH5Aromatic proton adjacent to the electron-withdrawing ring fusion.
~7.8Singlet (or narrow d)1HH7Aromatic proton ortho to the methyl group.
~7.6Doublet1HH8Aromatic proton coupled to H7.
~4.5Quartet2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split by the methyl group.
~2.5Singlet3H6-CH₃ Aromatic methyl group.
~1.4Triplet3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, split by the methylene group.

¹³C NMR (100 MHz, CDCl₃): Predicted Data

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OEster carbonyl carbon.[16]
~149C8aQuaternary carbon at the ring junction.
~148C4Carbon bearing the chlorine atom, deshielded.
~145C2Carbon adjacent to nitrogen, deshielded.
~140C6Carbon bearing the methyl group.
~133C8Aromatic CH.
~128C5Aromatic CH.
~126C7Aromatic CH.
~125C4aQuaternary carbon at the ring junction.
~118C3Carbon bearing the ester group.
~62-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~226-CH₃ Aromatic methyl carbon.
~14-O-CH₂-CH₃ Methyl carbon of the ethyl ester.

Key 2D NMR Correlations (HMBC)

The HMBC experiment provides the definitive connections between the isolated spin systems.

cluster_hmbc Key HMBC Connectivity mol H (δ ~1.4) C (δ ~14) H (δ ~4.5) C (δ ~62) O C (δ ~165) C3 (δ ~118) C2 (δ ~145) H2 (δ ~8.9) mol:f2->mol:f5 J (H→C) mol:f8->mol:f6 J (H→C) mol2 H (δ ~2.5) C (δ ~22) C6 (δ ~140) C5 (δ ~128) H5 (δ ~8.1) C7 (δ ~126) H7 (δ ~7.8) mol2:f0->mol2:f2 J (H→C) mol2:f0->mol2:f3 J (H→C) mol2:f0->mol2:f5 J (H→C)

Caption: Diagram of crucial 2- and 3-bond HMBC correlations.

  • Ester Connection: A correlation from the methylene protons (-O-CH₂ -, δ ~4.5) to the carbonyl carbon (C =O, δ ~165) confirms the ethyl ester group.

  • Ester to Ring: A correlation from the H2 proton (δ ~8.9) to the carbonyl carbon (δ ~165) definitively places the ester group at the C3 position.

  • Methyl to Ring: Correlations from the methyl protons (6-CH₃ , δ ~2.5) to carbons C5, C6, and C7 confirm its position at C6.

Single-Crystal X-ray Diffraction: The Unambiguous Proof

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction (XRD) stands as the "gold standard" for absolute structure determination.[17] It provides a precise three-dimensional map of electron density within a single crystal, revealing exact bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[18][19] Obtaining a result from this technique provides irrefutable proof of the structure.[20][21]

Experimental Protocol: Single-Crystal XRD
  • Crystallization: The primary challenge is growing a high-quality single crystal. This is often achieved by slow evaporation of a saturated solution of the compound. A range of solvents should be screened (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof).

  • Data Collection:

    • A suitable crystal is mounted on a goniometer.

    • The crystal is cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations.

    • The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is collected as the crystal is rotated.[22]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods to generate an initial model of the atomic positions.

    • This model is then "refined" to best fit the experimental diffraction data, resulting in a final, highly accurate molecular structure.

Expected Data & Interpretation

The output of a successful XRD experiment is a detailed crystallographic information file (CIF) and a visual representation (e.g., an ORTEP diagram) of the molecule. This data will confirm:

  • The connectivity of all non-hydrogen atoms.

  • The planarity of the quinoline ring system.

  • The precise bond lengths and angles, which can be compared to known values for similar structures.

  • The relative orientation of the ethyl carboxylate group with respect to the quinoline plane.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. Mass spectrometry establishes the elemental formula, IR spectroscopy identifies the key functional moieties, and a suite of NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray diffraction can provide absolute, unambiguous confirmation of the three-dimensional structure. By following this rigorous, multi-faceted workflow, researchers can have the utmost confidence in the identity and purity of their chemical matter, ensuring the integrity and success of their scientific endeavors.

References

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  • Stankovic, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6699. [Link]

  • NASA Ames Research Center. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Astrochemistry Laboratory. [Link]

  • Sharma, P., & Kumar, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-10. [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

  • Carvalho, L. A. E. B., et al. (2014). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]

  • Wojtkowiak, D., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(13), 5092. [Link]

  • ResearchGate. (n.d.). Structures of the quinoline derivatives. ResearchGate. [Link]

  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. RSC Publishing. [Link]

  • ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N). ResearchGate. [Link]

  • G. P. M. N. C. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a related publication. RSC Publishing. [Link]

  • Hannan, R. B., Lieblich, J. H., & Renfrew, A. G. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society, 73(4), 1333-1335. [Link]

  • ResearchGate. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. ResearchGate. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek Group plc. [Link]

  • da Silva, J. P., et al. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega. [Link]

  • Supporting Information. (n.d.). MDPI. [Link]

  • PubChemLite. (n.d.). This compound (C13H12ClNO2). Université du Luxembourg. [Link]

  • Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2986. [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(3), 475-480. [Link]

  • Cid, M., & Bravo, J. (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science. [Link]

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepax Technologies. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 6-chloro-4-hydroxy-3-quinoline-carboxylate. PrepChem.com. [Link]

  • ResearchGate. (2009). (PDF) Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]

  • Benzerka, M. M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(3), o269. [Link]

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Synthesis and Characterization of Ethyl 4-chloro-6-methylquinoline-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-chloro-6-methylquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, commencing with the Gould-Jacobs reaction to form the key intermediate, Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, followed by a deoxychlorination reaction. Each synthetic step is accompanied by a detailed, field-proven protocol. Furthermore, this guide outlines a complete analytical workflow for the structural elucidation and purity assessment of the final compound, incorporating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected analytical data are presented in a clear, tabular format for easy reference. Safety protocols and handling guidelines for all chemicals involved are also addressed to ensure safe laboratory practices. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in the fields of organic synthesis and pharmaceutical development.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The quinoline scaffold is associated with a wide spectrum of pharmacological activities, including but not limited to, antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The substituents on the quinoline ring system play a crucial role in modulating the biological activity of these compounds. This compound, with its reactive chloro group at the 4-position and an ester moiety at the 3-position, serves as a versatile building block for the synthesis of more complex and potentially therapeutic molecules. The strategic placement of the methyl group at the 6-position can also influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed roadmap for the synthesis and comprehensive characterization of this important molecule.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the quinoline core via the Gould-Jacobs reaction, yielding the 4-hydroxyquinoline intermediate. The subsequent step is a deoxychlorination to introduce the chloro substituent at the 4-position.

Step 1: Gould-Jacobs Reaction for Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines.[1][2] The reaction proceeds through the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a thermally induced cyclization.[2]

Mechanism Rationale: The reaction is initiated by a nucleophilic attack of the amino group of p-toluidine on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The crucial step is the high-temperature intramolecular cyclization, which is a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[2] The resulting product exists in tautomeric equilibrium, predominantly favoring the 4-oxo form.

Gould-Jacobs Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization p-toluidine p-Toluidine Intermediate1 Anilidomethylenemalonate Intermediate p-toluidine->Intermediate1 + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Intermediate2 Ethyl 4-hydroxy-6-methyl- quinoline-3-carboxylate Intermediate1->Intermediate2 Heat (Δ) - EtOH

Caption: Mechanism of the Gould-Jacobs Reaction.

Step 2: Chlorination of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

The conversion of the 4-hydroxy group to a 4-chloro group is a standard transformation in quinoline chemistry, often accomplished using phosphorus oxychloride (POCl₃).[3]

Mechanism Rationale: The chlorination mechanism involves the nucleophilic attack of the hydroxyl group of the quinoline on the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion (from POCl₃ or its byproducts) at the C4 position of the quinoline ring, followed by the departure of the phosphate leaving group, yields the desired 4-chloroquinoline.

Chlorination Reaction cluster_step1 Step 1: Formation of Phosphate Ester cluster_step2 Step 2: Nucleophilic Substitution Hydroxyquinoline Ethyl 4-hydroxy-6-methyl- quinoline-3-carboxylate Intermediate Phosphate Ester Intermediate Hydroxyquinoline->Intermediate + POCl₃ POCl3 POCl₃ Chloroquinoline Ethyl 4-chloro-6-methyl- quinoline-3-carboxylate Intermediate->Chloroquinoline + Cl⁻ - [PO₂Cl₂]⁻

Caption: Mechanism of Chlorination with POCl₃.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound.

Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Materials:

  • p-Toluidine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Hexane

Procedure:

  • In a round-bottom flask, combine p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

  • Remove the ethanol byproduct under reduced pressure.

  • To the resulting crude intermediate, add diphenyl ether (10 volumes per gram of intermediate).

  • Heat the mixture to 250 °C and maintain this temperature for 30 minutes. The product will precipitate upon cyclization.

  • Cool the reaction mixture to room temperature, and add hexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate as a solid.

Synthesis of this compound

Materials:

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[3][4]

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization and Data Presentation

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its structure and purity.

Characterization_Workflow Start Synthesized Compound HPLC HPLC (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS IR IR Spectroscopy (Functional Group Analysis) Start->IR Final Confirmed Structure & Purity HPLC->Final NMR->Final MS->Final IR->Final

Caption: Analytical Workflow for Characterization.

Quantitative Data Summary

The following table summarizes the expected analytical data for this compound.

Property Value Reference
Molecular Formula C₁₃H₁₂ClNO₂
Molecular Weight 249.69 g/mol
Appearance Solid
CAS Number 56824-87-4
Spectroscopic Data

The following table presents the expected spectroscopic data based on the structure of this compound and data from closely related compounds.[5][6]

Technique Expected Data
¹H NMR δ (ppm): ~8.9 (s, 1H, H2), ~8.0 (d, 1H, H5), ~7.8 (s, 1H, H8), ~7.6 (d, 1H, H7), ~4.4 (q, 2H, -OCH₂CH₃), ~2.5 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃).
¹³C NMR δ (ppm): ~165 (C=O), ~150-155 (quinoline C), ~140-148 (quinoline C), ~130-135 (quinoline C), ~120-130 (quinoline C), ~62 (-OCH₂CH₃), ~22 (Ar-CH₃), ~14 (-OCH₂CH₃).
IR (KBr) ν (cm⁻¹): ~3050 (Ar-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch, ester), ~1600, ~1550 (C=C and C=N stretch, quinoline ring), ~1250 (C-O stretch), ~850 (C-Cl stretch).
Mass Spec (EI) m/z (%): 249 (M⁺), 251 ([M+2]⁺, due to ³⁷Cl isotope), 220, 204, 176.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • p-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Diethyl ethoxymethylenemalonate: Causes skin and eye irritation.

  • Diphenyl ether: Can cause irritation to the skin, eyes, and respiratory tract.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation and can cause severe burns. Handle with extreme caution in a dry environment.[4]

  • This compound: May cause skin and serious eye irritation.[7] Handle with care.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The presented two-step synthetic route, employing the Gould-Jacobs reaction and a subsequent chlorination, is a reliable and efficient method for obtaining this valuable chemical intermediate. The comprehensive characterization workflow ensures the structural integrity and purity of the final product. By adhering to the detailed protocols and safety guidelines outlined in this document, researchers and scientists can confidently synthesize and utilize this compound for their drug discovery and development endeavors.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

Sources

The Pharmacological Versatility of Quinoline Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the diverse pharmacological landscape of quinoline derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms underpinning their therapeutic potential, furnish detailed experimental protocols for activity assessment, and present a forward-looking perspective on this enduringly significant class of compounds.

Introduction: The Enduring Legacy of the Quinoline Nucleus

Quinoline, with its simple yet versatile chemical architecture (C₉H₇N), has captivated chemists and pharmacologists for over a century.[1] Its presence in naturally occurring alkaloids, most notably the antimalarial quinine isolated from cinchona bark, heralded the beginning of a rich history in drug discovery.[5][6] The synthetic accessibility and the ease with which the quinoline ring system can be functionalized have led to the generation of vast libraries of derivatives, each with the potential for nuanced biological interactions.[7][8] This guide will navigate through the primary domains of their therapeutic applications, focusing on their roles as antimalarial, anticancer, antimicrobial, and anti-inflammatory agents.[1][2][9]

Antimalarial Activity: The Vanguard of Quinoline Therapeutics

Quinoline-based compounds have historically been and continue to be pivotal in the global fight against malaria.[9][10] Their efficacy against Plasmodium species, the causative agents of malaria, has saved countless lives.[10]

Mechanism of Action: Heme Detoxification Interference

The primary mechanism of action for many quinoline antimalarials, including the renowned chloroquine, involves the disruption of a critical process in the parasite's life cycle: heme detoxification.[9][10] Within the acidic food vacuole of the parasite, the digestion of host hemoglobin releases large quantities of toxic free heme.[9] The parasite normally polymerizes this heme into inert hemozoin crystals. Quinoline derivatives are thought to accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme that induces oxidative stress and parasite death.[9][10]

Signaling Pathway: Quinoline Antimalarial Action

Quinoline_Antimalarial_Pathway cluster_parasite Plasmodium Parasite Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Toxic_Heme_Accumulation Toxic_Heme_Accumulation Heme->Toxic_Heme_Accumulation Leads to Quinoline_Derivative Quinoline_Derivative Quinoline_Derivative->Heme Inhibition of Polymerization Parasite_Death Parasite_Death Toxic_Heme_Accumulation->Parasite_Death Anticancer_Workflow Compound_Synthesis Synthesis of Quinoline Derivative In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) In_Vitro_Screening->Cell_Viability Mechanism_of_Action Mechanism of Action Studies Cell_Viability->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Kinase_Inhibition Kinase Inhibition Assay Mechanism_of_Action->Kinase_Inhibition In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for evaluating the anticancer potential of quinoline derivatives.

Experimental Protocol: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of quinoline derivatives on cancer cell lines. [11] Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline scaffold is a key component of several important antibacterial and antifungal agents. [12][13][14][15]Fluoroquinolones, a major class of synthetic antibiotics, are a prime example of the successful application of the quinoline nucleus in antimicrobial drug design.

Mechanisms of Antimicrobial Action
  • DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones primarily exert their antibacterial effect by inhibiting DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). [12]These enzymes are essential for bacterial DNA replication, transcription, and repair.

  • Other Mechanisms: Some novel quinoline derivatives exhibit antimicrobial activity through different mechanisms, such as targeting the proton pump of ATP synthase. [12]

Representative Antimicrobial Quinoline Derivatives and Their Activity
Compound ClassTarget OrganismsGeneral Activity
Fluoroquinolones (e.g., Ciprofloxacin)Broad-spectrum (Gram-positive and Gram-negative bacteria)Potent antibacterial
Novel Quinoline DerivativesMultidrug-resistant Gram-positive bacteria (e.g., MRSA, VRE, C. difficile)Significant antibacterial activity [12]
Quinoline-based compoundsVarious fungal speciesAntifungal activity [13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism. [16][17][18] Objective: To find the lowest concentration of a quinoline derivative that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the quinoline derivative in CAMHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density with a microplate reader. [18][19]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents by targeting various enzymes and receptors involved in the inflammatory response. [20][21]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of quinoline derivatives are often linked to the inhibition of key inflammatory mediators and pathways: [20][21][22]

  • Cyclooxygenase (COX) Inhibition: Some quinoline derivatives can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. [20][21]* Phosphodiesterase 4 (PDE4) Inhibition: Inhibition of PDE4, an enzyme that degrades cyclic AMP (cAMP), can lead to an increase in intracellular cAMP levels, which has anti-inflammatory effects. [20][21]* Inhibition of Pro-inflammatory Cytokines: Certain quinoline compounds can suppress the production of pro-inflammatory cytokines such as TNF-α. [20]

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

This simple and rapid assay is often used for the preliminary screening of anti-inflammatory activity. [23][24][25] Objective: To assess the ability of a compound to inhibit the heat-induced denaturation of protein, which is analogous to the denaturation of proteins in inflammatory conditions.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS)

  • Test compound (quinoline derivative)

  • Reference standard (e.g., diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing the test compound at various concentrations, a solution of BSA or egg albumin, and PBS.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cooling and Absorbance Measurement: Cool the mixtures and measure the absorbance (turbidity) at 660 nm.

  • Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Synthesis of Quinoline Derivatives

The synthesis of quinoline and its derivatives is well-established, with several named reactions providing versatile routes to a wide array of substituted quinoline scaffolds. [7][8][26][27] Common Synthetic Strategies:

  • Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. [8][26][27]* Doebner-von Miller Reaction: A reaction between an α,β-unsaturated carbonyl compound and an aniline in the presence of an acid catalyst. [27][28]* Friedländer Synthesis: The condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a methylene group alpha to a carbonyl group. [26][27]* Combes Quinoline Synthesis: The reaction of anilines with β-diketones. [26][28]* Conrad-Limpach Synthesis: The reaction of anilines with β-ketoesters. [26][28] The choice of synthetic route depends on the desired substitution pattern on the quinoline ring. Modern synthetic methods, including multicomponent reactions and metal-catalyzed cross-coupling reactions, have further expanded the accessibility of diverse quinoline derivatives. [7]

Conclusion and Future Perspectives

The quinoline nucleus remains a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad and potent range of biological activities. [1][2][3]The continued exploration of structure-activity relationships, the elucidation of novel mechanisms of action, and the application of modern synthetic methodologies will undoubtedly lead to the development of new and improved quinoline-based therapeutics. [1]Challenges such as drug resistance and off-target effects necessitate the rational design of more selective and potent derivatives. [29][14]The future of quinoline research lies in the integration of computational modeling, high-throughput screening, and a deeper understanding of the molecular targets to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). Google Books.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(1), 53.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central.
  • Biological activities of quinoline derivatives. (n.d.). PubMed.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI.
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020).
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online.
  • Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. (2024). Auctor.
  • Biological Activities of Quinoline Derivatives. (2009). Bentham Science.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed.
  • Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents. (n.d.). YMER.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). Ingenta Connect.
  • an overview of quinoline derivatives as anti-cancer agents. (2024).
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025).
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79.
  • Antimalarial Drugs with Quinoline Nucleus and Analogs. (n.d.). ResearchGate.
  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect.
  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Selected quinoline derivatives with anti-inflammatory activity. (n.d.). ResearchGate.
  • Review on Antimicrobial Activity of Quinoline. (2022). Human Journals.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences, 8(3), 5-10.
  • Protocol for Assessing the Anticancer Activity of Novel Small Molecules. (n.d.). BenchChem.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
  • Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed.
  • Guideline for anticancer assays in cells. (n.d.). ResearchGate.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research, 6(17), 178-186.
  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. (2026). International Journal of Pharmaceutical Sciences and Research.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Quinoline alkaloids. (n.d.). Wikipedia.

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Spectroscopic and Synthetic Profile of Ethyl 4-chloro-6-methylquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide array of biological activities and material properties. As a Senior Application Scientist, my experience has consistently shown that the functionalization of the quinoline core is a powerful strategy for modulating the physicochemical and pharmacological properties of these molecules. Ethyl 4-chloro-6-methylquinoline-3-carboxylate (Figure 1) is a case in point, incorporating several key functionalities: a chloro group at the 4-position, which can serve as a handle for further synthetic transformations; a methyl group at the 6-position, influencing solubility and metabolic stability; and an ethyl carboxylate group at the 3-position, which can participate in hydrogen bonding and esterase-mediated prodrug strategies.

This guide will delve into the expected spectroscopic signature of this compound, providing a detailed interpretation of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we will present a well-established synthetic methodology for a closely related analog, offering a reliable starting point for the laboratory preparation of the title compound.

Molecular Structure and Key Physicochemical Properties

A thorough understanding of the molecular architecture is paramount to interpreting spectroscopic data. The structure of this compound, with its constituent functional groups, is the foundation for our predictive analysis.

G

Molecular Formula: C₁₃H₁₂ClNO₂[1]

Molecular Weight: 249.69 g/mol [1]

CAS Number: 56824-87-4

Predicted XLogP3-AA: 3.4[1]

These fundamental properties are crucial for various aspects of drug development, including formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Synthesis of Quinolone Scaffolds: A Validated Protocol

While a specific protocol for the title compound is not detailed in the available literature, the synthesis of structurally related quinolines is well-documented. The following procedure for a similar quinoline derivative provides a robust and adaptable methodology for laboratory synthesis. This self-validating system, when coupled with appropriate analytical monitoring (such as Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry), ensures the successful formation of the desired product.

G start Starting Materials: 2-Amino-5-chlorobenzophenone Ethyl acetoacetate reaction Stir at room temperature start->reaction reagents Reagents: Iodine (catalyst) Ethanol (solvent) reagents->reaction workup Quench with water reaction->workup extraction Extract with ethyl acetate workup->extraction purification Evaporate solvent and recrystallize extraction->purification product Final Product: Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate purification->product caption Figure 2. General workflow for the synthesis of a related quinoline.

Experimental Protocol: Synthesis of Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate [2]

This procedure, reported for a similar quinoline, can be adapted for the synthesis of the title compound, likely by substituting 2-amino-5-chlorobenzophenone with an appropriate aniline derivative.

  • Reaction Setup: In a suitable reaction vessel, combine 2-amino-5-chlorobenzophenone (0.5 mmol), ethyl acetoacetate (0.6 mmol, 1.2 equivalents), and a catalytic amount of iodine (1 mol %) in ethanol (1 ml).

  • Reaction Execution: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding water (15 ml).

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic product with ethyl acetate.

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent, such as DMSO.[2]

Causality Behind Experimental Choices:

  • Catalyst: Iodine is a mild Lewis acid that facilitates the condensation and cyclization steps of the quinoline synthesis.

  • Solvent: Ethanol is a polar protic solvent that is effective in dissolving the reactants and is relatively benign.

  • Work-up: Quenching with water precipitates the organic product and removes water-soluble impurities.

  • Extraction: Ethyl acetate is a common solvent for extracting moderately polar organic compounds from aqueous mixtures.

  • Purification: Recrystallization is a standard and effective technique for purifying solid organic compounds.

Spectroscopic Characterization: A Predictive Analysis

The following sections detail the expected spectroscopic data for this compound. The interpretations are based on fundamental principles of spectroscopy and by drawing analogies from the reported data of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide valuable information about the number and types of protons and their connectivity in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
CH₃ (ester)1.2 - 1.4Triplet3HAliphatic protons of the ethyl group, split by the adjacent methylene group.
CH₃ (quinoline)2.3 - 2.5Singlet3HAromatic methyl protons, appears as a singlet as there are no adjacent protons.
O-CH₂ (ester)4.0 - 4.3Quartet2HMethylene protons of the ethyl group, deshielded by the adjacent oxygen and split by the methyl group.
Aromatic H7.2 - 8.5Multiplets3HProtons on the quinoline ring, their exact shifts and splitting will depend on their position relative to the substituents.
Quinoline H2~9.0Singlet1HThe proton at the 2-position of the quinoline ring, typically deshielded and appearing as a singlet.

Expert Insights: The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the chloro and carboxylate groups and the electron-donating nature of the methyl group. The proton at the 2-position of the quinoline ring is expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent nitrogen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
CH₃ (ester)~14Typical chemical shift for a terminal methyl carbon in an ethyl group.
CH₃ (quinoline)~18Typical chemical shift for a methyl group attached to an aromatic ring.
O-CH₂ (ester)~60Deshielded methylene carbon due to the adjacent oxygen atom.
Aromatic/Quinoline C120 - 155Aromatic carbons of the quinoline ring system.
C=O (ester)~165Carbonyl carbon of the ester group.
Quaternary CarbonsVariableThe chemical shifts of the quaternary carbons (C3, C4, C4a, C6, C8a) will be within the aromatic region and can be assigned based on substituent effects and comparison with related structures.

Trustworthiness of Predictions: These predicted chemical shifts are based on well-established ranges for common functional groups and are corroborated by the experimental data of similar quinoline derivatives found in the literature. For instance, the ¹³C NMR data for various tetrahydropyrimidine-5-carboxylates show similar ranges for the ester and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Frequency (cm⁻¹)Vibration Type
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=O (ester)1700 - 1730Stretching
C=N (quinoline)1600 - 1650Stretching
C=C (aromatic)1450 - 1600Stretching
C-O (ester)1000 - 1300Stretching
C-Cl600 - 800Stretching

Authoritative Grounding: The characteristic absorption frequency for the ester carbonyl (C=O) group is a strong and reliable indicator of its presence. The exact position of this peak can be influenced by conjugation with the quinoline ring. The C-Cl stretching frequency is typically found in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 249. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Key Fragments: Fragmentation may occur through the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z 204. Further fragmentation of the quinoline ring is also possible.

Predicted High-Resolution Mass Spectrometry (HRMS):

  • [M+H]⁺: 250.06293

  • [M+Na]⁺: 272.04487

These predicted m/z values from PubChem provide a highly accurate reference for confirming the elemental composition of the synthesized compound.[1]

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic and synthetic characteristics of this compound. By leveraging the principles of spectroscopic interpretation and drawing upon the experimental data of closely related compounds, we have constructed a detailed predictive profile of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The included synthetic protocol for a similar quinoline derivative offers a practical and validated starting point for its laboratory preparation. This guide is intended to empower researchers in the fields of medicinal chemistry and materials science to confidently work with this and related quinoline scaffolds, accelerating the pace of discovery and innovation.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2986. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-6-methylquinoline-3-carboxylate, a substituted quinoline derivative, represents a core structural motif of significant interest in medicinal chemistry and materials science. Quinoline scaffolds are integral to a wide array of pharmacologically active agents, and the specific substitutions on this molecule—a chloro group at the 4-position, a methyl group at the 6-position, and an ethyl carboxylate at the 3-position—confer distinct physicochemical characteristics that influence its reactivity, bioavailability, and potential applications. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside established methodologies for their experimental determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physical properties. The structural formula and key identifiers for this compound are presented below.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 56824-87-4[1]
Molecular Formula C₁₃H₁₂ClNO₂[2][3]
Molecular Weight 249.69 g/mol [2]
IUPAC Name This compoundN/A
Canonical SMILES CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C[2][3]
InChI InChI=1S/C13H12ClNO2/c1-3-17-13(16)10-7-15-11-5-4-8(2)6-9(11)12(10)14/h4-7H,3H2,1-2H3[2]
InChIKey GSIDXMVQPNWNIR-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

PropertyValueMethodSource
Physical Form SolidVisual Inspection
Appearance Off-white to light brown solidVisual InspectionN/A
Melting Point 64-66 °CCapillary MethodN/A
Boiling Point 346.4 ± 37.0 °C (Predicted)Computational PredictionN/A
pKa 2.01 ± 0.27 (Predicted)Computational Prediction[2]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol and dimethyl sulfoxide.General knowledge for similar structures[4]
In-Depth Discussion and Experimental Protocols

Melting Point: The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1 °C) is indicative of high purity. The reported melting point of 64-66 °C suggests that the compound is a solid at room temperature.

  • Experimental Protocol for Melting Point Determination:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a liquid are recorded as the melting range.

Boiling Point: The predicted boiling point is relatively high, which is expected for a molecule of this size and complexity. Experimental determination would require vacuum distillation to prevent decomposition at high temperatures.

  • Experimental Protocol for Boiling Point Determination under Reduced Pressure:

    • A small quantity of the compound is placed in a distillation flask equipped with a thermometer and a connection to a vacuum pump.

    • The pressure inside the apparatus is reduced to a known value using the vacuum pump and monitored with a manometer.

    • The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

    • A pressure-temperature nomograph can be used to estimate the boiling point at atmospheric pressure.

  • Experimental Protocol for Solubility Determination:

    • A known amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature.

    • The mixture is agitated until equilibrium is reached (i.e., no more solid dissolves).

    • The solution is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of the compound's identity. Although specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the ethyl group of the ester, and the methyl group. The aromatic protons will likely appear in the downfield region (δ 7.0-9.0 ppm), with their splitting patterns providing information about their substitution pattern. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methyl group on the quinoline ring will appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 13 unique carbon atoms in the molecule. The carbonyl carbon of the ester will be in the most downfield region (around δ 160-170 ppm). The aromatic carbons will appear in the range of δ 110-150 ppm. The carbons of the ethyl group and the methyl group will be in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C=N and C=C stretches (quinoline ring): Multiple bands in the 1500-1650 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Electron Impact (EI) Mass Spectrum: The molecular ion peak (M⁺) would be expected at m/z 249, with another peak at M+2 (m/z 251) with approximately one-third the intensity due to the isotopic abundance of ³⁷Cl.

  • High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecular ion, confirming the elemental composition. The predicted exact mass is 249.0557.[3]

Crystallographic Data

While no specific crystal structure for this compound with CAS number 56824-87-4 has been found in the searched literature, a publication detailing the crystal structure of a compound with the same molecular formula, "ethyl 2-chloro-6-methylquinoline-3-carboxylate," exists.[5] It is crucial for researchers to be aware of this similarly named isomer to avoid misidentification. X-ray crystallography provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

  • Experimental Protocol for Single Crystal X-ray Diffraction:

    • High-quality single crystals are grown from a suitable solvent by slow evaporation.

    • A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is collected and analyzed to determine the electron density map of the molecule.

    • The atomic positions, bond lengths, and angles are refined to generate a precise three-dimensional structure.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Assessment Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography (if single crystals obtained) Purification->XRay Purity Purity Assessment MP->Purity Properties Physicochemical Profile Solubility->Properties Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure XRay->Structure Structure->Properties Purity->Properties

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This technical guide has synthesized the available physical property data for this compound and outlined the standard experimental procedures for their determination. While some key experimental data, particularly spectroscopic and solubility measurements, are not yet widely available in the public domain, the provided information and methodologies offer a solid foundation for researchers working with this compound. Accurate and comprehensive characterization of its physical properties is paramount for advancing its potential applications in drug discovery and materials science.

References

  • Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
  • SpectraBase. 4-chloro-6,8-dimethylquinoline.
  • LookChem.
  • Sigma-Aldrich.
  • PubChem.
  • ChemicalBook. 4-Chloro-6-methylquinoline(18436-71-0) 1H NMR spectrum.
  • Taj Organics. 3 quinoline carboxylic acid ethyl ester Manufacturer,Supplier,Exporter, India.
  • Acta Crystallographica Section E: Structure Reports Online. (2009).
  • ResearchGate. (2009).
  • Acta Crystallographica Section E: Structure Reports Online. (2014).
  • Atmiya University. (n.d.).
  • Vibrant Pharma Inc. 4-Chloro-6-methylquinoline-3-carboxylic acid ethyl ester.
  • ResearchGate. (2016).
  • ChemSrc.
  • PubChem. Quinoline-3-carboxylic acid.
  • PubChem.
  • Bentham Science. (2021).
  • MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Anti-Cancer Agents in Medicinal Chemistry. (2021).
  • Acta Crystallographica Section E: Crystallographic Communications. (2015).
  • Sigma-Aldrich. 4-Chloro-6-methylquinoline AldrichCPR 18436-71-0.
  • ACS Publications. (2018). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • PubChem.
  • ResearchGate. (2022). Synthesis of substituted 2-quinolines-3-carbaldehyde.
  • PubMed. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
  • ResearchGate. (2015).
  • ChemBK. (2024).

Sources

Discovery and history of quinoline synthesis methods.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Quinoline

Introduction: The Genesis of a Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the architecture of functional molecules. Its journey from a coal tar byproduct to a "privileged scaffold" in medicinal chemistry is a story of discovery and synthetic innovation. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, who named it "leukol," its true chemical identity and importance were unlocked over the subsequent decades.[1][2][3] The structural elucidation, suggesting a benzo[b]pyridine framework, opened the door for chemists to move beyond simple isolation and into the realm of rational synthesis.[1] This endeavor was not merely academic; it was driven by the need to create analogs of quinine, a naturally occurring quinoline alkaloid and the only effective treatment for malaria at the time.[1][4]

The late 19th century became a crucible for heterocyclic chemistry, producing a series of robust and elegant methods for constructing the quinoline core that are still taught and practiced today.[5][6] This guide provides a detailed exploration of these foundational synthetic methods, examining their mechanisms, underlying principles, and practical applications for professionals in research and drug development.

The Classical Era: Foundational Syntheses of the 19th Century

The initial wave of quinoline synthesis was characterized by powerful, often harsh, acid-catalyzed cyclization reactions that defined the field for nearly a century. These methods, while classical, remain fundamental to the synthesis of specific quinoline frameworks.

The Skraup Synthesis (1880): The Archetype

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the very first methods for the synthesis of quinoline itself.[5][7][8] The reaction is famously vigorous, involving the heating of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene.[5][8][9][10] The addition of a moderator like ferrous sulfate is often necessary to control the potent exothermic nature of the reaction.[8][10]

Mechanistic Insight: The Skraup synthesis is a multi-step cascade reaction. The causality behind the process is as follows:

  • Dehydration: Concentrated sulfuric acid first dehydrates glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[5][10][11]

  • Michael Addition: The aniline, acting as a nucleophile, attacks the acrolein via a conjugate (Michael) addition.[9][11]

  • Cyclization: The acidic medium then catalyzes an intramolecular electrophilic aromatic substitution, closing the ring to form 1,2-dihydroquinoline.[10][11]

  • Oxidation: Finally, the oxidizing agent (e.g., nitrobenzene) aromatizes the dihydroquinoline intermediate to the stable quinoline product.[10][11] The nitrobenzene is conveniently reduced to aniline, which can then enter the reaction cycle.[10][11]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct (3-Anilinopropanal) Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (Nitrobenzene)

Skraup Synthesis Reaction Mechanism.

Experimental Protocol: Skraup Synthesis of Quinoline

  • Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling in an ice bath.

  • Reagent Addition: Add ferrous sulfate heptahydrate (as a moderator), followed by glycerol. Finally, add nitrobenzene as the oxidizing agent.

  • Heating: Heat the mixture gently. Once the reaction begins (indicated by vigorous boiling), remove the heat source immediately. The reaction is highly exothermic.

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure completion.

  • Work-up: Cool the mixture and pour it into a large volume of water. Steam distill the mixture to remove unreacted nitrobenzene.

  • Isolation: Make the residue strongly alkaline with sodium hydroxide solution. The quinoline will separate as a dark oil. Isolate it by steam distillation.

  • Purification: The crude quinoline can be purified by fractional distillation.

The Doebner-von Miller Reaction (1881): A Versatile Modification

Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a more versatile modification. This reaction uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[12][13] This allows for the synthesis of a wider variety of substituted quinolines.[5][14] The reaction is typically catalyzed by Brønsted or Lewis acids.[12]

Mechanistic Insight: The mechanism has been a subject of debate, but modern studies using isotopic labeling suggest a complex fragmentation-recombination pathway.[12][15]

  • Initial Reaction: Aniline first undergoes a conjugate addition with the α,β-unsaturated carbonyl compound.

  • Fragmentation-Recombination: The resulting adduct can fragment into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine intermediate.[15]

  • Second Aniline Addition: This intermediate then reacts with a second molecule of aniline.

  • Cyclization and Aromatization: The resulting diamino intermediate undergoes acid-catalyzed cyclization and subsequent elimination of an aniline molecule, followed by oxidation (often by air or another component in the mixture) to yield the final quinoline product.[12]

Doebner_von_Miller_Workflow Start Aniline + α,β-Unsaturated Carbonyl Adduct Conjugate Adduct Formation Start->Adduct Acid Catalyst (e.g., HCl) Fragments Fragmentation to Imine + Ketone Adduct->Fragments Recombination Recombination to New Conjugated Imine Fragments->Recombination Cyclization Cyclization & Aromatization Recombination->Cyclization + Aniline - Aniline - H₂O Quinoline Substituted Quinoline Cyclization->Quinoline Oxidation Combes_Mechanism Reactants Aniline + β-Diketone Enamine Enamine Intermediate Reactants->Enamine -H₂O Cyclized Cyclized Intermediate Enamine->Cyclized H₂SO₄ (Annulation) Quinoline 2,4-Disubstituted Quinoline Cyclized->Quinoline -H₂O (Dehydration)

Sources

Ethyl 4-chloro-6-methylquinoline-3-carboxylate molecular weight and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant pharmacological activity.[1] this compound represents a highly versatile synthetic intermediate, strategically functionalized for elaboration into more complex molecular architectures. The presence of a reactive chloro group at the 4-position and an ester at the 3-position makes it a valuable building block for generating libraries of novel quinoline derivatives for drug discovery programs. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, key applications in research, and essential safety and handling guidelines.

Core Physicochemical & Structural Data

Precise characterization is the foundation of reproducible science. The fundamental properties of this compound are well-defined, ensuring its reliable use in synthetic applications.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂ClNO₂[2][3][4]
Molecular Weight 249.69 g/mol [3][4]
CAS Number 56824-87-4[2][3]
Appearance Solid
Canonical SMILES CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C[2]
InChI Key GSIDXMVQPNWNIR-UHFFFAOYSA-N
Topological Polar Surface Area 39.2 Ų[2]
Rotatable Bond Count 3[2]
Hydrogen Bond Acceptor Count 3[2]
Hydrogen Bond Donor Count 0[2]

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound is most reliably achieved via a two-step process. This strategy begins with the well-established Gould-Jacob reaction to construct the core 4-hydroxyquinoline ring system, followed by a robust chlorination step. This approach is favored for its high yields and the commercial availability of the starting materials.

Step 1: Gould-Jacob Reaction to form Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

This reaction builds the quinoline core from an aniline derivative. The causality behind this step is the cyclization of an intermediate formed from the reaction of 4-methylaniline with diethyl ethoxymethylenemalonate (DEEM), which upon heating, undergoes an intramolecular cyclization to form the heterocyclic ring.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 130-140 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.

  • Slowly add the reaction mixture to a flask containing heated Dowtherm A or diphenyl ether (approximately 10 times the volume of the reactants) at 250 °C.

  • Maintain the temperature for 30 minutes to 1 hour to drive the thermal cyclization.

  • Cool the mixture to below 100 °C and dilute with hexane to precipitate the product.

  • Filter the crude solid, wash thoroughly with hexane, and recrystallize from ethanol or acetic acid to yield Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate as a solid.

Step 2: Chlorination to Yield this compound

The conversion of the 4-hydroxy group to a 4-chloro group is critical for activating the molecule for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy and reliability in converting heterocyclic hydroxyl groups to chlorides.

Protocol:

  • To a round-bottom flask, add the Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 eq) from Step 1.

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) in a fume hood.

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • The product will precipitate as a solid. Filter the solid, wash with copious amounts of water, and dry under vacuum.

  • If necessary, the crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product, this compound.

G cluster_0 Step 1: Gould-Jacob Reaction cluster_1 Step 2: Chlorination A 4-Methylaniline + Diethyl Ethoxymethylenemalonate B Heat (140°C) -> Intermediate A->B C Thermal Cyclization (Dowtherm A, 250°C) B->C D Ethyl 4-hydroxy-6-methyl- quinoline-3-carboxylate C->D E Add POCl₃ D->E Product from Step 1 F Reflux (110°C) E->F G Quench, Neutralize & Isolate F->G H Ethyl 4-chloro-6-methyl- quinoline-3-carboxylate G->H

Caption: A two-step synthesis workflow for this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical scaffold. Quinolines are known to possess a wide range of biological activities, and this compound serves as a key starting point for exploring new chemical space.[5][6]

  • Key Synthetic Intermediate: The 4-chloro substituent is an excellent leaving group, making the C4 position susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of functional groups (e.g., amines, thiols, alkoxides), enabling the rapid generation of diverse compound libraries.

  • Scaffold for Kinase Inhibitors: The quinoline core is present in several approved tyrosine kinase inhibitors. This compound can be used as a starting point for synthesizing analogs of drugs like Lenvatinib, where the quinoline core is essential for activity.[7]

  • Antimicrobial and Antiparasitic Research: Quinolone-3-esters and their derivatives have been extensively studied for their potential as antiplasmodial and antimicrobial agents.[6] This compound provides a platform for developing novel agents in this therapeutic area.

G A Ethyl 4-chloro-6-methyl- quinoline-3-carboxylate C4-Cl (SₙAr Site) C3-Ester (Modification Site) B Diverse Functionalized Quinolines Library Generation A:f0->B Nucleophilic Substitution A:f1->B Amidation/ Hydrolysis C Potential Therapeutic Agents (e.g., Kinase Inhibitors, Antimicrobials) B->C Screening & Optimization

Caption: Logical workflow from building block to potential therapeutic agents.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate. Based on safety data for this and structurally related compounds, the following guidelines should be observed.

Hazard Identification:

  • Signal Word: Warning / Danger

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Harmful), GHS08 (Health Hazard)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H318: Causes serious eye damage.

    • H373: May cause damage to organs (Liver) through prolonged or repeated exposure if swallowed.

    • H412: Harmful to aquatic life with long lasting effects.

Handling and Personal Protective Equipment (PPE):

  • Always handle in a well-ventilated chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Avoid breathing dust. Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical with a defined molecular weight and formula; it is an enabling tool for innovation in medicinal chemistry. Its well-characterized properties, straightforward and reliable synthesis, and strategically placed reactive handles make it an invaluable building block for researchers aiming to develop the next generation of quinoline-based therapeutics.

References

  • Ethyl 4-chloro-2-methylquinoline-6-carboxylate. (No date). LookChem. [Link]

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. (No date). University of Wollongong (UOW). [Link]

  • This compound (C13H12ClNO2). (No date). PubChemLite. [Link]

  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. [Link]

  • Synthesis of ethyl 6-chloro-4-hydroxy-3-quinoline-carboxylate. (No date). PrepChem.com. [Link]

  • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. (No date). National Institutes of Health (NIH). [Link]

  • Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (2009). ResearchGate. [Link]

  • An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. (No date). ResearchGate. [Link]

  • Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (No date). National Institutes of Health (NIH). [Link]

  • Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (C14H14ClNO3). (No date). PubChemLite. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central (PMC), National Institutes of Health (NIH). [Link]

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Tautomerism in hydroxyquinoline carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Hydroxyquinoline Carboxylates

Abstract

Hydroxyquinoline carboxylates are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their biological activity and physicochemical properties are not governed by a single, static structure but by a dynamic equilibrium between multiple tautomeric forms. This guide provides a comprehensive exploration of the prototropic tautomerism inherent to this class of molecules, focusing on the critical interplay between keto-enol and zwitterionic species. We will dissect the structural and environmental factors that dictate the position of this equilibrium, detail the analytical and computational methodologies for its characterization, and illuminate the profound implications of tautomerism for drug design and development. This document is intended for researchers, medicinal chemists, and formulation scientists seeking to harness a deeper understanding of these versatile compounds.

The Tautomeric Landscape of Hydroxyquinoline Carboxylates

Prototropic tautomerism involves the migration of a proton between two or more sites within a molecule, leading to distinct structural isomers that exist in a dynamic equilibrium.[1][2] For hydroxyquinoline carboxylates, the primary tautomeric equilibria involve the keto-enol and zwitterionic forms. The position of the hydroxyl and carboxyl groups on the quinoline ring system dictates the specific tautomers involved.

A canonical example is kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous metabolite with neuroprotective properties.[3][4] Its tautomerism is well-studied and provides an excellent model for understanding the phenomena in this compound class.[4][5][6][7]

The principal tautomeric forms are:

  • Enol (Hydroxy) Form: Characterized by a hydroxyl group on the quinoline ring. This form often preserves the aromaticity of both rings.[8]

  • Keto (Quinolone) Form: Formed by the migration of the hydroxyl proton to the ring nitrogen, creating a carbonyl group (C=O) and disrupting the aromaticity of the nitrogen-containing ring.[9][10][11]

  • Zwitterionic Form: Involves proton transfer from the carboxylic acid group to the basic quinoline nitrogen, resulting in a molecule with both a carboxylate anion (COO⁻) and a protonated quinolinium cation (N⁺-H). This form is particularly relevant in the solid state and in polar solvents.[6][12][13]

These forms are not resonance structures; they are distinct chemical entities with different geometries, electronic properties, and hydrogen bonding capabilities that can be individually characterized.[14]

Tautomers enol Enol Form (4-Hydroxyquinoline-2-carboxylic acid) keto Keto Form (4-Oxo-1,4-dihydroquinoline-2-carboxylic acid) enol->keto Keto-Enol Tautomerization zwitterion Zwitterionic Form (2-Carboxy-4-hydroxyquinolin-1-ium) enol->zwitterion Intramolecular Proton Transfer keto->zwitterion Acid-Base Equilibrium

Caption: Primary tautomeric equilibria in a hydroxyquinoline carboxylate.

Critical Factors Governing Tautomeric Equilibrium

The delicate balance between tautomers is not static but is profoundly influenced by a combination of intrinsic molecular features and the surrounding environment. Understanding these factors is paramount for predicting and controlling molecular behavior.

Solvent Effects: The Power of Polarity

The polarity of the solvent plays a decisive role in determining the predominant tautomeric form in solution.[15]

  • Non-polar Solvents (e.g., Diethyl Ether, Benzene): In these environments, the less polar enol (lactim) form is often favored.[16][17]

  • Polar Solvents (e.g., Water, DMSO, Ethanol): Polar solvents can stabilize the more polar tautomers through dipole-dipole interactions and hydrogen bonding. The keto (lactam) form, with its highly polar C=O bond, and the charged zwitterionic form are significantly stabilized in polar media.[9][12][18] For many hydroxyquinolines, the equilibrium overwhelmingly favors the keto form in aqueous solutions.[9][16]

The causality here lies in the principles of solvation. More polar species experience stronger stabilizing interactions with polar solvent molecules, lowering their free energy relative to less polar tautomers. This solvatochromic effect can be readily observed using UV-Vis spectroscopy, where shifts in absorption maxima correlate with solvent polarity.[19]

pH and Ionization State

The pH of the medium directly controls the protonation state of the acidic (hydroxyl, carboxyl) and basic (ring nitrogen) functional groups. At physiological pH (~7.4), the carboxylic acid group is typically deprotonated, and the equilibrium between the neutral enol form and other species is highly relevant.[20] Changes in pH can force the equilibrium towards a specific ionic species, which can be considered a "locked" form of a potential tautomer.

Solid State vs. Solution

The tautomeric form that predominates in the solid state can be different from that in solution.[12] Crystal packing forces, including intermolecular hydrogen bonding, can selectively stabilize a single tautomer. X-ray crystallography has definitively shown that many hydroxyquinoline carboxylates, such as kynurenic acid, exist as zwitterionic or keto tautomers in their crystalline forms.[4][6][7] This has significant implications for drug development, as the solid-state form dictates properties like solubility and dissolution rate.

Methodologies for Tautomer Characterization: An Integrated Approach

No single technique can fully elucidate a tautomeric system. A multi-faceted approach combining spectroscopic, computational, and crystallographic methods is essential for a comprehensive understanding.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Synthesis & Purification spectroscopy Spectroscopic Analysis (NMR, UV-Vis, FTIR) synthesis->spectroscopy xray X-ray Crystallography (Solid State) synthesis->xray dft DFT Calculations (Relative Energies) spectroscopy->dft Correlate & Validate conclusion Comprehensive Tautomeric Profile (Structure, Stability, Equilibrium) spectroscopy->conclusion xray->dft Correlate & Validate xray->conclusion pcm Solvent Modeling (PCM/Explicit) dft->pcm pcm->spectroscopy Predict & Explain pcm->conclusion

Caption: Integrated workflow for the characterization of tautomers.

Spectroscopic Techniques

Spectroscopy provides the primary evidence for the existence and relative populations of tautomers in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for studying tautomerism in solution.

    • ¹H and ¹³C NMR: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. Distinct sets of signals for each tautomer can often be observed if the rate of interconversion is slow on the NMR timescale.[21]

    • ¹⁵N NMR: This technique is exceptionally valuable for distinguishing between tautomers involving the nitrogen atom. The ¹⁵N chemical shift patterns are markedly different for a neutral pyridine-type nitrogen versus a protonated, positively charged quinolinium nitrogen (zwitterion) or an amide-type nitrogen (keto form).[12]

  • UV-Visible (UV-Vis) Spectroscopy: Tautomers possess different conjugated π-electron systems and therefore exhibit distinct electronic absorption spectra.[9] The enol form typically absorbs at a different wavelength (λmax) than the keto form. By analyzing the spectra in various solvents, one can observe shifts that indicate a change in the tautomeric equilibrium.[16][19]

  • Infrared (IR) Spectroscopy: FTIR is useful for identifying key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ is a hallmark of the C=O stretch in the keto tautomer, while a broad O-H stretching band around 3200-3600 cm⁻¹ is characteristic of the enol form.[22][23]

Computational Chemistry

Density Functional Theory (DFT) calculations are an indispensable tool for complementing experimental data.[20][24]

  • Relative Stabilities: DFT can be used to calculate the ground-state energies of all possible tautomers, providing a theoretical prediction of their relative stabilities. Calculations are often performed for the gas phase and then refined using solvent models.[17]

  • Solvent Modeling: The Polarizable Continuum Model (PCM) is commonly used to simulate the effect of a solvent.[25] However, for systems where specific hydrogen bonding with the solvent is crucial, including explicit solvent molecules in the calculation may be necessary to accurately reproduce experimental observations.[21][26]

  • Spectra Simulation: Computational methods can predict NMR chemical shifts and vibrational frequencies, which can be compared directly with experimental spectra to aid in peak assignment and confirm the identity of the observed tautomers.[23]

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides unambiguous structural determination. It reveals the precise atomic positions, bond lengths, and intermolecular interactions (like hydrogen bonding) within the crystal lattice, definitively identifying the tautomer present in that solid form.[4][7]

Experimental Protocols

Protocol 1: NMR Analysis of Tautomeric Equilibrium

  • Objective: To identify and quantify the tautomers present in solution.

  • Methodology:

    • Sample Preparation: Prepare solutions of the hydroxyquinoline carboxylate at a concentration of ~5-10 mg/mL in a series of deuterated solvents of varying polarity (e.g., DMSO-d₆, CD₃OD, CDCl₃).

    • Data Acquisition: Record ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K). If available, acquire ¹⁵N NMR spectra, which can provide decisive evidence for zwitterionic forms.[12]

    • Analysis:

      • Identify distinct sets of signals corresponding to different tautomers.

      • Integrate the non-overlapping proton signals for each tautomer to determine their relative molar ratio.

      • Compare the observed ratios across the different solvents to assess the impact of solvent polarity on the equilibrium.

  • Causality & Validation: The choice of multiple solvents is critical. A shift in the equilibrium ratio correlated with solvent polarity provides strong, self-validating evidence for the presence of multiple tautomers with different polarities. The consistency between ¹H, ¹³C, and ¹⁵N data further strengthens the assignment.

Protocol 2: UV-Vis Spectroscopic Titration

  • Objective: To qualitatively and quantitatively assess the tautomeric equilibrium and its sensitivity to the environment.

  • Methodology:

    • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.

    • Solvatochromism Study: Prepare dilute solutions (~10⁻⁵ M) in a range of solvents (e.g., hexane, chloroform, acetonitrile, ethanol, water). Record the UV-Vis absorption spectrum for each from 200-500 nm.

    • pH Titration: Prepare a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to 12). Add a small aliquot of the stock solution to each buffer and record the spectrum.

    • Analysis:

      • Plot λmax versus solvent polarity parameter (e.g., E_T(30)) to visualize solvatochromism.

      • Look for isosbestic points in the pH titration data, which indicate a clean equilibrium between two species.

      • Analyze the spectral changes to determine pKa values associated with the different tautomeric and ionic forms.

  • Causality & Validation: The presence of isosbestic points is a key validation step, confirming a direct interconversion between two forms. A systematic shift in λmax with solvent polarity validates that the electronic structure of the molecule is changing in response to its environment, a hallmark of tautomeric shifts.

Implications in Drug Design and Development

The tautomeric state of a hydroxyquinoline carboxylate is not an academic curiosity; it is a critical determinant of its drug-like properties and biological function.[27]

Physicochemical Properties (ADME)

Tautomerism directly impacts key properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Solubility: The keto and zwitterionic forms are generally more polar and capable of stronger hydrogen bonding with water than the enol form, leading to higher aqueous solubility.

  • Lipophilicity (LogP/LogD): The less polar enol tautomer will have a higher LogP value and will more readily partition into lipid membranes. Since the dominant tautomer can change with environment, a single LogP value can be misleading.

  • pKa: The acidity and basicity of the molecule are tautomer-dependent. The pKa of the ring nitrogen in the enol form is different from the apparent pKa of the N-H in the keto form. This affects the ionization state of the drug at different physiological pH values.

Table 1: Comparative Properties of Tautomers

PropertyEnol (Hydroxy) FormKeto (Quinolone) FormZwitterionic Form
Polarity LowerHigherHighest
H-Bond Donors 1 (-OH)1 (N-H)1 (N⁺-H)
H-Bond Acceptors 2 (N, C=O of acid)2 (C=O, C=O of acid)2 (O⁻ of carboxylate)
Aqueous Solubility LowerHigherHigher
Lipophilicity HigherLowerLower
Biological Activity and Target Binding

The specific tautomer that exists at the site of action determines the molecule's interaction with its biological target.[28] A change in tautomeric form alters the molecule's:

  • Shape and Conformation: The geometry can differ significantly between tautomers.

  • Hydrogen Bonding Pattern: The location of hydrogen bond donors and acceptors changes. For example, the enol form has an -OH donor and a ring N acceptor, while the keto form has an N-H donor and a C=O acceptor.[14]

This difference can dramatically affect binding affinity. A receptor pocket may have complementary residues that bind strongly to one tautomer but not the other. For instance, some quinolone-based antimalarials must retain the 4-oxoquinoline (keto) structure to be active, as the 4-hydroxyquinoline (enol) tautomer is inactive.[8]

Binding cluster_receptor Receptor Binding Pocket cluster_ligands Tautomers receptor H-Bond Acceptor receptor2 H-Bond Donor enol Enol Tautomer (OH Donor) enol->receptor Strong H-Bond (Favorable Binding) keto Keto Tautomer (NH Donor) keto->receptor2 Donor-Donor Repulsion (Unfavorable)

Caption: Differential binding of tautomers to a hypothetical receptor.

Conclusion

is a fundamental property with far-reaching consequences for their application in drug development. The dynamic equilibrium between enol, keto, and zwitterionic forms is highly sensitive to the chemical environment, influencing everything from solubility and membrane permeability to target binding affinity. A thorough characterization of this tautomeric landscape, using an integrated approach of advanced spectroscopy, computational modeling, and solid-state analysis, is not merely an academic exercise but a prerequisite for rational drug design. By understanding and controlling the tautomeric behavior of these molecules, researchers can better predict their in vivo performance and unlock their full therapeutic potential.

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Introduction: The Structural Significance of Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Substituted Quinoline-3-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The substitution pattern, particularly at the 3-position with a carboxylate group, profoundly influences the molecule's physicochemical properties, such as solubility and bioavailability, which are intrinsically linked to its solid-state structure. This guide provides a comprehensive technical overview of the crystal engineering principles governing substituted quinoline-3-carboxylates. We will explore the hierarchy of intermolecular interactions that dictate crystal packing, detail a rigorous experimental workflow for structure determination, and analyze how specific substituents modulate the supramolecular architecture. This document serves as a key resource for scientists aiming to rationally design quinoline-based compounds with optimized solid-state properties for enhanced therapeutic efficacy.

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Derivatives of quinoline-3-carboxylic acid are particularly noteworthy; they are key components of many antibacterial agents, where their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[4][5]

The biological activity of these molecules is not solely a function of their molecular structure but is also critically dependent on their solid-state properties. The arrangement of molecules in a crystal lattice—the crystal structure—governs fundamental characteristics like melting point, stability, solubility, and dissolution rate. These parameters are decisive factors in a drug's journey from formulation to its site of action. Therefore, a thorough understanding and control of the crystal structure are paramount in modern drug development. This guide delves into the core principles of the crystallography of substituted quinoline-3-carboxylates, providing the foundational knowledge required for the rational design and characterization of these vital pharmaceutical compounds.

Guiding Principles of Crystal Packing in Quinoline-3-Carboxylates

The crystal structure of an organic molecule is the result of a delicate balance of various non-covalent interactions. For quinoline-3-carboxylates, the final supramolecular assembly is primarily directed by a hierarchy of hydrogen bonds, π-π stacking, and other weaker interactions, which are heavily influenced by the nature and position of substituents.[6]

The Role of Hydrogen Bonding

Hydrogen bonds are the most influential directional forces in the crystal packing of quinoline-3-carboxylates.[6] The carboxylic acid or ester group at the C3 position provides potent hydrogen bond donors (-OH) and acceptors (C=O). The quinoline ring's nitrogen atom also frequently acts as a hydrogen bond acceptor.

  • Carboxylic Acid Dimers: When the C3 substituent is a carboxylic acid, the formation of a robust centrosymmetric dimer via O–H···O hydrogen bonds is a very common and stabilizing supramolecular synthon.

  • Chain and Layer Formation: Beyond simple dimers, C–H···O and C–H···N interactions often link molecules into one- or two-dimensional networks.[2][6][7] The interplay between these weaker hydrogen bonds and more dominant interactions determines the overall dimensionality of the crystal packing.

π-π Stacking Interactions

The extended aromatic system of the quinoline core makes it highly susceptible to π-π stacking interactions. These non-directional, dispersive forces play a crucial role in stabilizing the crystal lattice, often by organizing molecules into columns or layers.[2] The geometry of this stacking (e.g., face-to-face or offset) is modulated by the electronic nature of substituents, which can alter the quadrupole moment of the aromatic system.

Influence of Halogen and Other Weak Interactions

When substituents like chlorine or fluorine are present, halogen bonding can emerge as a significant structure-directing interaction.[6] A halogen bond (C–X···A, where X is the halogen and A is a Lewis base like O or N) is a highly directional interaction that can compete with or complement traditional hydrogen bonds. Even seemingly unfavorable contacts, such as C–F···F–C, have been observed to play a role in the final crystal structure.[6]

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that demands precision at every stage.[8][9] The quality of the final structural model is a direct reflection of the quality of the initial synthesis and crystallization.

Synthesis and Purification

The journey begins with the chemical synthesis of the target quinoline-3-carboxylate. Numerous synthetic routes exist, often starting from substituted anilines.[10][11]

Causality in Experimental Choice: The choice of a synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Post-synthesis, rigorous purification, typically by recrystallization or column chromatography, is non-negotiable. The presence of even minor impurities can severely inhibit the growth of single crystals suitable for X-ray diffraction.[12]

Single Crystal Growth: A Self-Validating Protocol

Growing diffraction-quality single crystals is often the most challenging step in structure determination.[9] The goal is to bring a supersaturated solution to a state of minimum solubility slowly, allowing for the ordered arrangement of molecules into a lattice.[8][12]

Detailed Protocol for Slow Evaporation Crystallization:

  • Solvent Selection (The "Why"): Begin by screening for solvents in which the compound has moderate solubility. A solvent in which the compound is too soluble will not allow for supersaturation, while a solvent in which it is insoluble prevents the initial dissolution. The ideal choice allows for complete dissolution upon gentle heating.

  • Preparation of Saturated Solution: In a clean, small vial, dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of the chosen solvent. Gentle heating can be used to aid dissolution. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug into a clean vial if necessary.

  • Controlled Evaporation: Cover the vial with a cap or parafilm. Using a needle, pierce 1-3 small holes in the covering. The number and size of the holes control the rate of evaporation. A slower rate is almost always preferable as it avoids rapid precipitation and promotes the growth of larger, more ordered crystals.[8]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. A drawer or a designated crystallization chamber is ideal.

  • Monitoring & Validation: Observe the vial periodically over several days to weeks. The formation of clear, well-defined single crystals with sharp edges is the primary indicator of success. The protocol is self-validating: the production of high-quality crystals confirms the suitability of the chosen solvent and conditions. If only powder or amorphous solid forms, the rate of evaporation was likely too fast, or the solvent was inappropriate, necessitating a return to step 1.

X-ray Diffraction Data Collection & Structure Refinement

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[9][13] The crystal diffracts the X-rays in a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a 3D map of the electron density within the crystal can be calculated, revealing the precise position of each atom.[13]

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal Single Crystal Growth (Slow Evaporation) Synthesis->Crystal Mount Crystal Selection & Mounting Crystal->Mount XRay Expose Crystal to X-ray Beam in Diffractometer Mount->XRay Diffraction Collect Diffraction Pattern (Intensities & Angles) XRay->Diffraction Solve Structure Solution (Phase Problem) Diffraction->Solve Refine Structural Refinement (Least-Squares Fitting) Solve->Refine Validate Validation & Analysis (CIF File Generation) Refine->Validate Final Final 3D Atomic Structure

The Impact of Substitution on Crystal Structure: A Comparative Analysis

Substituents on the quinoline ring act as powerful modulators of crystal packing by altering the molecule's size, shape, and electronic distribution, thereby influencing the types and strengths of possible intermolecular interactions.[6][14]

Case Study: Halogenated Quinoline-3-Carboxylates

Halogens are common substituents in medicinal chemistry, introduced to modulate lipophilicity and metabolic stability. In the solid state, they also introduce the possibility of halogen bonding. A study of quinolone carboxylic acid derivatives revealed that chloro and fluoro substituents can engage in C–H···Cl, C–Cl···O, and even electrostatically unfavorable C–F···F–C contacts, which contribute significantly to the overall crystal packing, often organizing molecules into two-dimensional layers.[6]

G cluster_dimer Primary Motif: H-Bonded Dimer cluster_layer Secondary Motif: Layer Formation M1 Quinoline-3-COOH M2 Quinoline-3-COOH M1->M2 O-H···O D1 Dimer 1 D2 Dimer 2 D1->D2 π-π stacking D3 Dimer 3 D2->D3 C-H···O / Halogen Bonds

Comparative Crystallographic Data

The most effective way to understand substituent effects is through the direct comparison of crystallographic data from a homologous series of compounds. The table below presents hypothetical but representative data for a series of 6-substituted quinoline-3-carboxylic acids to illustrate how a change from hydrogen to a halogen can impact unit cell parameters and key interactions.

Substituent (R)Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interaction(s)
-H MonoclinicP2₁/c7.515.28.198.5O-H···O dimer, π-π stacking
-F MonoclinicP2₁/c7.615.58.099.1O-H···O dimer, C-H···F contacts
-Cl TriclinicP-17.810.110.592.3O-H···O dimer, C-H···O chains, C-H···Cl
-Br TriclinicP-17.910.310.791.9O-H···O dimer, C-H···O chains, C-H···Br

Note: This data is illustrative and synthesized for educational purposes.

The shift from a monoclinic to a triclinic system upon introduction of the larger chlorine and bromine atoms suggests a significant disruption of the packing motif preferred by the smaller H and F analogues. This highlights the causal link between substituent choice and the resulting crystal structure.

Structure-Property Relationships: From Crystal Lattice to Biological Function

The solid-state structure directly impacts the therapeutic potential of a quinoline-3-carboxylate.

  • Solubility & Bioavailability: A more stable crystal lattice (indicated by a higher lattice energy) generally corresponds to lower solubility. Different polymorphs (different crystal structures of the same molecule) can exhibit vastly different solubilities, which can mean the difference between an effective drug and an ineffective one.

  • Stability & Shelf-Life: The crystal structure dictates the compound's stability against humidity, temperature, and light. A well-packed, stable crystal form is essential for a long shelf-life.

  • Drug-Likeness: Properties derived from crystal structure analysis, such as molecular conformation and intermolecular interaction patterns, can be used to validate and refine computational models used in drug design to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1]

Conclusion and Future Directions

The crystal structure of substituted quinoline-3-carboxylates is a complex outcome of competing and cooperating intermolecular forces. A deep understanding of how substituents guide these interactions is fundamental to the field of crystal engineering and rational drug design. By leveraging the principles of hydrogen bonding, π-π stacking, and other weak interactions, scientists can aim to control the solid-state form of these important pharmaceutical agents.

Future work will increasingly focus on the discovery and characterization of co-crystals and salts of quinoline-3-carboxylates.[15] By introducing a second, pharmaceutically acceptable molecule (a co-former), it is possible to create novel solid forms with fine-tuned properties, such as enhanced solubility or stability, opening new avenues for the development of next-generation quinoline-based therapeutics.

References

  • Grzonka, P., et al. (2021). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Jia, L., et al. (2013). Effects of different substituents on the crystal structures and antimicrobial activities of six Ag(I) quinoline compounds. PubMed. Available at: [Link]

  • David, W. I. F., et al. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. International Union of Crystallography. Available at: [Link]

  • Parra, N., et al. (2013). Conformational influence of quinoline moieties in the crystal packing of bis(quinolinecarboxamide)alkane derivatives. CrystEngComm (RSC Publishing). Available at: [Link]

  • Koorbanally, N. A., et al. (2017). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • Wlodawer, A., et al. (2008). X Ray Crystallography. PMC - PubMed Central - NIH. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

  • Kos, I., et al. (2020). Crystal structure of benzo[h]quinoline-3-carboxamide. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

  • Parra, N., et al. (2013). Supplementary Information for the manuscript Conformational Influence of Quinoline Moieties in the Crystal Packing of Bis-Carbox. The Royal Society of Chemistry. Available at: [Link]

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  • CN111320581A - A kind of synthetic method of quinoline carboxylate. Google Patents.
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  • ResearchGate. (n.d.). Crystal structure of quinoline 3 l. ResearchGate. Available at: [Link]

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  • Yeh, Y. C., et al. (2001). Synthesis and antibacterial evaluation of certain quinolone derivatives. PubMed. Available at: [Link]

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InChI key for Ethyl 4-chloro-6-methylquinoline-3-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Abstract

This compound is a highly functionalized heterocyclic compound belonging to the quinoline class of molecules. Its strategic placement of a reactive chlorine atom at the 4-position, a methyl group at the 6-position, and an ethyl carboxylate group at the 3-position makes it a pivotal building block in synthetic organic chemistry. This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, established synthesis protocols, and its significant role as a versatile precursor in the development of advanced pharmaceutical agents and novel materials. The discussion emphasizes the mechanistic rationale behind its synthesis and the structure-activity relationships that underscore its utility in medicinal chemistry.

Core Chemical Identifiers and Properties

The unique identity and reactivity profile of this compound are defined by its structural and physicochemical properties. These identifiers are crucial for database retrieval, regulatory documentation, and computational modeling.

Molecular Structure

The structure features a bicyclic quinoline core, which is fundamental to the biological activities of many related compounds. The chlorine atom at C4 is a key reactive site, susceptible to nucleophilic substitution, which is a common strategy for molecular elaboration in drug discovery.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_products Intermediates & Final Product p_toluidine p-Toluidine condensation Condensation p_toluidine->condensation diethyl_malonate Diethyl ethoxymethylenemalonate diethyl_malonate->condensation intermediate1 Enamine Intermediate condensation->intermediate1 Step 1 cyclization Thermal Cyclization (e.g., Dowtherm A, 250°C) intermediate2 Ethyl 4-hydroxy-6- methylquinoline-3-carboxylate cyclization->intermediate2 Step 2 chlorination Chlorination (e.g., POCl₃) final_product Ethyl 4-chloro-6- methylquinoline-3-carboxylate chlorination->final_product Step 3 intermediate1->cyclization intermediate2->chlorination

Caption: Generalized workflow for the synthesis of the title compound.

Experimental Protocol (Representative)

This protocol outlines a self-validating system for the synthesis. Each step includes purification and characterization, ensuring the integrity of the material proceeding to the next stage.

Step 1: Synthesis of Ethyl 2-((4-methylphenyl)amino)methylene-3-oxobutanoate (Enamine Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer, combine p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the reaction mixture to cool to room temperature, at which point the intermediate often crystallizes.

  • Recrystallize the crude product from ethanol to yield the pure enamine intermediate.

  • Self-Validation: Confirm the structure using ¹H NMR spectroscopy by observing the characteristic vinyl and NH proton signals.

Step 2: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

  • Add the enamine intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250 °C with vigorous stirring for 30-60 minutes. This high temperature is necessary to overcome the activation energy for the intramolecular cyclization.

  • Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane, and dry under vacuum.

  • Self-Validation: The product should be readily characterized by mass spectrometry to confirm the molecular weight and by IR spectroscopy to observe the C=O and O-H stretching of the 4-hydroxyquinoline tautomer. The precursor for this reaction is commercially available. [1] Step 3: Synthesis of this compound

  • To the 4-hydroxyquinoline intermediate from Step 2, add phosphorus oxychloride (POCl₃, 5-10 eq) in excess, which acts as both reagent and solvent.

  • Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The reaction converts the hydroxyl group into a chloro group.

  • Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with stirring. This hydrolyzes the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure title compound.

  • Self-Validation: Final product identity and purity should be confirmed by melting point analysis, which should align with the literature value of 64-66 °C,[2] and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably antimalarials like chloroquine. This compound serves as a key starting material for creating analogues and novel compounds with potential therapeutic activities.

  • Antimicrobial and Antimalarial Agents: The 4-chloro position is highly reactive towards nucleophilic substitution by amines. This allows for the straightforward synthesis of 4-aminoquinoline derivatives, a class of compounds extensively studied for their antimalarial and antibacterial properties. The parent compound's precursor, Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, is noted as a key intermediate for pharmaceuticals targeting bacterial infections. [1][3]The synthesis of various quinoline-3-esters is a subject of interest in antiplasmodial drug design. [4]

  • Anticancer Drug Discovery: The quinoline ring system is a common pharmacophore in kinase inhibitors used in oncology. The title compound can be elaborated into more complex structures designed to interact with specific enzymatic targets. For instance, related 2-styrylquinoline derivatives have shown potent anti-proliferative activity against human cancer cell lines. [5]

  • Material Science: Quinolines possess unique photophysical properties. Derivatives can be incorporated into polymers or used as ligands in organometallic complexes for applications in organic light-emitting diodes (OLEDs) or as chemical sensors. The unique structure of related quinolines allows for their incorporation into polymers and coatings to enhance properties like UV resistance. [1][3]

Conclusion

This compound is more than just a chemical entry in a catalog; it is a versatile and valuable platform for innovation. Its well-defined synthesis and reactive functional groups provide chemists with a reliable tool for constructing complex molecular architectures. For researchers in drug development, it represents a validated starting point for exploring new chemical space in the ongoing search for potent and selective therapeutic agents. The foundational knowledge of its properties, synthesis, and reactivity presented in this guide serves to empower scientists to fully leverage its potential in their research endeavors.

References

  • PubChemLite. This compound (C13H12ClNO2). Available from: [Link].

  • PubChem. ethyl 4-[(3-chloro-4-methyl-phenyl)amino]-6-methyl-quinoline-3-carboxylate. Available from: [Link].

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  • PubChem. Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | C12H9ClN2O4 | CID 13430300. Available from: [Link].

  • University of Wollongong (UOW). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. Available from: [Link].

  • National Center for Biotechnology Information (PMC - NIH). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Available from: [Link].

  • National Center for Biotechnology Information (PMC - NIH). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Available from: [Link].

  • ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link].

  • Atmiya University. Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Available from: [Link].

  • PrepChem.com. Synthesis of ethyl 6-chloro-4-hydroxy-3-quinoline-carboxylate. Available from: [Link].

  • ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Available from: [Link].

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Methodological & Application

Synthesis of Ethyl 4-chloro-6-methylquinoline-3-carboxylate via Gould-Jacobs reaction.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of Ethyl 4-chloro-6-methylquinoline-3-carboxylate via the Gould-Jacobs Reaction and Subsequent Chlorination

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarials, antibiotics, and anti-inflammatory agents.[1] This application note provides a comprehensive, field-tested guide to the synthesis of this compound, a versatile building block for drug discovery. We detail a two-stage protocol beginning with the Gould-Jacobs reaction to construct the core 4-hydroxyquinoline ring system, followed by a robust chlorination step. This guide emphasizes the underlying chemical principles, offers both classical and modern microwave-assisted protocols, and provides practical insights to ensure reproducible, high-yield synthesis.

Scientific Principles & Reaction Mechanism

The synthesis is accomplished in two primary stages: (1) Formation of the 4-hydroxyquinoline core via the Gould-Jacobs reaction, and (2) Chlorination of the 4-hydroxy group.

Stage 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for constructing the quinoline ring system from an aniline and a malonic ester derivative.[2][3] The reaction proceeds through two key transformations:

  • Condensation: The process begins with the nucleophilic attack of the amine nitrogen from 4-methylaniline onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[4] This step is typically performed at moderate temperatures (100-130 °C).[5]

  • Thermal Cyclization: The critical ring-forming step requires significant thermal energy (typically >250 °C).[1][6] Under these conditions, the anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization, followed by the elimination of a second ethanol molecule, to form the aromatic quinoline ring.[1][2] The resulting product, Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, exists in a tautomeric equilibrium with its 4-oxo form.[2] The high temperature required is a key experimental parameter, often achieved by using high-boiling solvents like diphenyl ether or, more efficiently, through microwave irradiation which can dramatically reduce reaction times.[6]

Stage 2: Chlorination

To achieve the target compound, the 4-hydroxy group of the quinoline intermediate must be converted to a chlorine atom. This transformation is a nucleophilic substitution reaction on the protonated hydroxyl group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion, acting as both a chlorinating agent and a dehydrating agent. The reaction proceeds by activating the hydroxyl group, making it a good leaving group, which is then displaced by a chloride ion.[7][8] This step is crucial for creating a reactive site at the C4 position for further functionalization in drug development.

Below is a diagram illustrating the overall reaction pathway.

G cluster_start Starting Materials cluster_intermediate Gould-Jacobs Reaction cluster_final Final Product SM1 4-Methylaniline INT1 Ethyl 2-((4-methylphenyl)amino)methylenemalonate (Intermediate) SM1->INT1 Condensation (100-130 °C) - EtOH SM2 Diethyl Ethoxymethylenemalonate (DEEM) SM2->INT1 INT2 Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate INT1->INT2 Thermal Cyclization (>250 °C) - EtOH FP This compound INT2->FP Chlorination (POCl₃)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Stage 1: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Two effective protocols are presented: a classical thermal method and a rapid microwave-assisted method.

ParameterProtocol 1: Classical Thermal SynthesisProtocol 2: Microwave-Assisted Synthesis
Key Reagents 4-Methylaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq), Diphenyl ether (solvent).4-Methylaniline (1.0 eq), Diethyl ethoxymethylenemalonate (3.0 eq, reagent and solvent).
Reaction Vessel 3-neck round-bottom flask with reflux condenser and thermometer.10 mL microwave reaction vial with a magnetic stir bar.
Step 1: Condensation Combine 4-methylaniline and DEEM. Heat at 110-120 °C for 1.5 hours. Remove ethanol byproduct under reduced pressure.Combine 4-methylaniline and DEEM in the microwave vial. Seal the vessel.
Step 2: Cyclization Add diphenyl ether to the intermediate. Heat the solution to a vigorous reflux (~250-255 °C) for 45 minutes.Place the vial in a microwave reactor. Heat to 250 °C and hold for 10-20 minutes. Monitor pressure, which may reach up to 20-24 bar.[6]
Step 3: Isolation Cool the mixture to room temperature. A precipitate will form. Add hexane or cyclohexane to facilitate further precipitation and dilute the solvent.Cool the vial to room temperature. A solid precipitate will form directly in the vial.
Step 4: Purification Collect the solid by vacuum filtration. Wash thoroughly with hexane to remove residual diphenyl ether. The crude product can be recrystallized from ethanol or used directly in the next stage.Filter the solid product and wash with a small amount of ice-cold acetonitrile to remove excess DEEM.[6] Dry the resulting solid under vacuum.
Typical Yield 75-85%80-95%
Advantages Scalable to larger quantities without specialized equipment.Dramatically reduced reaction time, often higher purity of the crude product, and improved yields.[6]
Stage 2: Synthesis of this compound

Materials & Equipment:

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (from Stage 1)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the crude Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 eq). The excess POCl₃ serves as both the reagent and the solvent.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching (Critical Step): After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a large volume of crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction that will release HCl gas. Perform this step slowly in a well-ventilated fume hood.

  • Neutralization: Once the ice has melted, slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the effervescence ceases and the pH is neutral or slightly basic (~pH 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final product as a crystalline solid.

Workflow and Data Management

A systematic workflow is essential for reproducible results. The diagram below outlines the logical progression from starting materials to the final, purified compound.

G cluster_prep Stage 1: Gould-Jacobs cluster_chlorination Stage 2: Chlorination cluster_final Final Steps A Mix 4-Methylaniline & DEEM B Condensation (Heat / Microwave) A->B C Thermal Cyclization (High Temp / Microwave) B->C D Precipitation & Isolation C->D E Wash & Dry Intermediate D->E F React Intermediate with POCl₃ E->F Proceed with crude/pure intermediate G Reaction Quench (Ice Water) F->G H Neutralization (NaHCO₃) G->H I Solvent Extraction (DCM) H->I J Dry & Concentrate I->J K Purification (Recrystallization / Chromatography) J->K L Characterization (NMR, MS, Purity Analysis) K->L

Caption: Detailed experimental workflow for the synthesis and purification of the target compound.

Troubleshooting and Expert Insights

  • Low Yield in Cyclization: The most common cause is insufficient temperature.[6] Ensure the reaction mixture reaches at least 250 °C. For the classical method, using a sand bath and ensuring proper insulation of the flask can help maintain the required temperature. If using the microwave method, confirm the temperature sensor is calibrated correctly.

  • Incomplete Chlorination: If TLC analysis shows significant remaining starting material after 4 hours, the POCl₃ may be of poor quality (hydrolyzed). Using a fresh bottle is recommended. Alternatively, adding a catalytic amount of N,N-dimethylformamide (DMF) can sometimes accelerate the reaction.

  • Difficult Work-up: The quenching and neutralization of POCl₃ can be challenging. Using a large excess of ice and a large beaker prevents the mixture from boiling over. Adding the bicarbonate solution very slowly is crucial to control the gas evolution.

  • Regioselectivity: The use of 4-methylaniline leads to the desired 6-methylquinoline isomer as the primary product. The cyclization occurs ortho to the activating amine group, and the methyl group does not provide significant steric hindrance to prevent this.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Google Patents.
  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

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Application Notes & Protocols: Ethyl 4-chloro-6-methylquinoline-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-chloro-6-methylquinoline-3-carboxylate stands as a pivotal scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of biologically active compounds. The quinoline core is a privileged structure, found in numerous natural products and synthetic drugs, renowned for its wide spectrum of therapeutic properties.[1][2] The strategic placement of a chloro group at the C4-position renders this molecule highly susceptible to nucleophilic aromatic substitution (SNAr), providing a gateway to extensive functionalization and the generation of compound libraries for drug discovery. This guide details the significance of this scaffold, provides field-proven protocols for its synthesis and derivatization, and outlines methodologies for evaluating the biological activity of its downstream products, with a particular focus on anticancer applications.[1][3][4]

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and drug development.[5] Its derivatives have demonstrated remarkable efficacy as antimalarial, antibacterial, anti-inflammatory, and anticancer agents.[3][4] The specific compound, this compound, is not typically an end-product therapeutic but rather a high-value building block. Its utility is derived from three key structural features:

  • The Quinoline Core: Provides a rigid, planar structure capable of intercalating with DNA or fitting into the active sites of various enzymes.[4]

  • The C4-Chloro Group: This is the primary reactive handle. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, making the chlorine an excellent leaving group for SNAr reactions. This allows for the facile introduction of amine, ether, and thioether functionalities, which are crucial for modulating pharmacological activity.[6][7]

  • The C3-Ester and C6-Methyl Groups: These substituents influence the molecule's electronic properties, solubility, and steric profile, allowing for fine-tuning of its interaction with biological targets. Structure-activity relationship (SAR) studies have shown that modifications at these positions can significantly impact potency and selectivity.[8]

This guide will focus on the practical application of this scaffold in a typical drug discovery workflow, from synthesis to biological evaluation.

Synthetic Workflows & Experimental Protocols

The synthesis of bioactive molecules from this scaffold is a multi-step process. The following protocols are optimized for clarity, reproducibility, and safety.

Logical Workflow for Synthesis and Derivatization

The overall synthetic strategy involves three main stages: formation of the quinoline core, activation via chlorination, and diversification through nucleophilic substitution.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Activation cluster_2 Stage 3: Diversification A p-Toluidine C Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (Precursor) A->C Gould-Jacobs Reaction (Thermal Cyclization) B Diethyl Ethoxymethylenemalonate (DEEM) B->C Gould-Jacobs Reaction (Thermal Cyclization) D This compound (Target Intermediate) C->D Chlorination (POCl3) F Bioactive 4-Aminoquinoline Derivative D->F Nucleophilic Aromatic Substitution (SNAr) E Primary/Secondary Amine (R1R2NH) E->F Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic pathway from starting materials to a bioactive derivative.

Protocol 1: Synthesis of Precursor (Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate)

This protocol utilizes the Gould-Jacobs reaction, a classic and reliable method for constructing the 4-hydroxyquinoline core.[2][5]

Principle: An aniline derivative (p-toluidine) reacts with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes thermal cyclization in a high-boiling point solvent to yield the quinoline ring system.

Materials:

  • p-Toluidine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (Dowtherm A)

  • Ethanol

  • Hexanes

Procedure:

  • Intermediate Formation: In a round-bottom flask, combine p-toluidine (1.0 eq) and DEEM (1.05 eq). The reaction is often exothermic. Stir the mixture at 100-110°C for 1 hour. The formation of the intermediate can be monitored by TLC.

  • Solvent Removal: Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add diphenyl ether to the flask until the residue is fully dissolved (approximately 10 mL per 10 g of starting material). Heat the mixture to 250°C using a heating mantle and a condenser. Maintain this temperature for 30-60 minutes. The product will precipitate out of the hot solution.

  • Isolation and Purification: Allow the mixture to cool to room temperature. Add hexanes to dilute the diphenyl ether and facilitate filtration. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with hexanes and then with ethanol to remove residual diphenyl ether and unreacted starting materials.

  • Drying: Dry the white to off-white solid product under vacuum. The resulting Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is typically of sufficient purity for the next step.

Protocol 2: Chlorination to Yield this compound

Principle: The hydroxyl group at the C4 position is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step is critical for activating the scaffold for subsequent nucleophilic substitution.[9]

Materials:

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

Procedure:

  • Reaction Setup: To a flask containing Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 eq), add POCl₃ (5-10 eq) slowly at 0°C (ice bath). Add a few drops of DMF as a catalyst.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 95-100°C for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

  • Quenching: After cooling the reaction mixture to room temperature, pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.

  • Extraction: Extract the product into an organic solvent like DCM or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 3: Synthesis of a Bioactive 4-Aminoquinoline Derivative (SNAr)

Principle: The highly reactive C4-chloro group is displaced by an amine nucleophile to form a C-N bond. This reaction is the cornerstone of creating diverse libraries of quinoline derivatives for biological screening.[6][7]

Materials:

  • This compound (from Protocol 2)

  • A desired primary or secondary amine (e.g., N,N-dimethylethylenediamine) (1.2 eq)

  • Dioxane or Ethanol

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in dioxane.

  • Addition of Reagents: Add the selected amine (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Heating: Stir the mixture at 80-100°C for 6-12 hours under an inert atmosphere (e.g., nitrogen or argon).[7] Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography to yield the final 4-aminoquinoline derivative.

Biological Evaluation: Assessing Anticancer Potential

Quinoline derivatives frequently exert their anticancer effects by inducing apoptosis or inhibiting key signaling pathways that control cell growth and proliferation.[1][4][10] The following protocol describes a standard MTT assay to determine the cytotoxic effects of newly synthesized compounds on cancer cell lines.[11][12]

Apoptotic Signaling Pathway Overview

Many quinoline-based agents trigger programmed cell death (apoptosis) by modulating key cellular pathways. Inhibition of pro-survival pathways like PI3K-Akt-mTOR is a common mechanism.

Quinoline Quinoline Derivative PI3K PI3K Quinoline->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of

Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway by a quinoline agent.

Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan crystal. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[11]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized quinoline derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. The final concentration of the vehicle (DMSO) should be less than 0.5%. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[11]

Data Presentation: Structure-Activity Relationship Insights

The biological activity of derivatives synthesized from the this compound scaffold can vary significantly based on the nature of the substituent introduced at the C4 position. The table below summarizes representative data for quinoline derivatives against various cancer cell lines.

Compound/DerivativeModificationCell LineIC₅₀ / GI₅₀ (µM)Reference
Chloroquine (Reference) 4-Amino (diethylamino-pentyl)MCF-7 (Breast)20.72[6]
Chloroquine (Reference) 4-Amino (diethylamino-pentyl)MDA-MB-468 (Breast)24.36[6]
Derivative 5 4-Amino (N,N-dimethyl-ethyl)MDA-MB-468 (Breast)8.73[6]
7-chloro-4-quinolinylhydrazone 4-HydrazoneHL-60 (Leukemia)0.314 (µg/cm³)[1]
Tetrahydrobenzo[h]quinoline Fused Ring SystemMCF-7 (Breast)7.5 (48h)[11]

Note: The data illustrates how modifying the 4-amino side chain (e.g., from the longer chain in chloroquine to the shorter N,N-dimethyl-ethyl chain in Derivative 5) can significantly enhance cytotoxic potency against specific cell lines.[6]

Conclusion and Future Directions

This compound is a demonstrably valuable and versatile platform for medicinal chemistry research. The protocols provided herein offer a robust framework for its synthesis, derivatization, and subsequent biological evaluation. The ease of functionalization at the C4-position allows for the systematic exploration of structure-activity relationships, guiding the rational design of novel therapeutic agents. Future work should focus on expanding the diversity of nucleophiles used in the SNAr reaction and exploring the derivatization of the C3-ester to further probe the chemical space. Advanced biological assays, including target-based enzymatic assays and in vivo studies, are the logical next steps for lead compounds identified through the initial cytotoxicity screening outlined in this guide.

References

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  • National Institutes of Health. (n.d.).
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  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved January 6, 2026.
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  • ACS Publications. (n.d.). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis | Journal of Medicinal Chemistry. Retrieved January 6, 2026.
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  • MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved January 6, 2026.
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Protocol for the synthesis of 4-chloroquinoline derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-Chloroquinoline Derivatives

Introduction: The Privileged 4-Chloroquinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Within this class, 4-chloroquinoline derivatives are particularly crucial as versatile intermediates in the synthesis of pharmaceuticals. Their significance stems from the reactivity of the chlorine atom at the C4 position, which is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This allows for the straightforward introduction of various functional groups, most notably amines, to produce biologically active 4-aminoquinolines.

Historically, the development of the antimalarial drug Chloroquine solidified the importance of the 4-chloroquinoline scaffold, and research continues to uncover its potential in developing treatments for cancer, viral infections, and neurodegenerative diseases like Parkinson's.[1][2][3][4] This guide provides a detailed overview of the primary synthetic pathways to 4-chloroquinoline derivatives, focusing on the underlying chemical principles and offering robust, field-proven laboratory protocols for researchers and drug development professionals.

Part 1: Synthesis of the 4-Hydroxyquinoline Precursor

The most common and efficient strategy for synthesizing 4-chloroquinolines begins with the construction of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with its quinolin-4-one form). This precursor is then subjected to a dehydroxylative chlorination reaction. Two classical name reactions, the Gould-Jacobs and the Conrad-Limpach syntheses, are the most reliable methods for creating the core quinoline ring system.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinolines from an appropriately substituted aniline and an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[5][6] The reaction proceeds in two key stages: an initial substitution reaction followed by a high-temperature thermal cyclization.[7][8]

Causality and Mechanistic Insight: The first step involves a nucleophilic attack by the aniline nitrogen onto the electron-deficient vinyl carbon of DEEM, with subsequent elimination of ethanol. The resulting anilinomethylenemalonate intermediate is then heated to high temperatures (typically 240-280 °C) in a high-boiling point solvent like Dowtherm A or mineral oil. This thermal energy drives a 6-electron electrocyclization onto the ortho position of the aniline ring, followed by the elimination of a second molecule of ethanol to form the quinoline ring.[5] The reaction is generally most effective for anilines bearing electron-donating groups at the meta-position, which activates the ortho-positions for cyclization.[5] Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline.[7]

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Derivative Anilino Anilinomethylenemalonate Intermediate Aniline->Anilino + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Cyclized Ethyl 4-hydroxyquinoline- 3-carboxylate Anilino->Cyclized High Temp. (e.g., 250°C) - EtOH Acid Quinoline-3-carboxylic acid Cyclized->Acid 1. NaOH (Saponification) 2. H+ Final_OH 4-Hydroxyquinoline Acid->Final_OH Heat - CO2

Caption: High-level workflow for the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 4-Hydroxy-7-chloroquinoline [9]

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 130-140 °C for 2 hours. Ethanol is evolved during this step.

  • Cyclization: Allow the reaction mixture to cool slightly. Add a high-boiling point solvent such as Dowtherm A or paraffin oil (approx. 4-5 times the volume of the aniline). Heat the mixture to 240-250 °C with vigorous stirring for 30-60 minutes.

  • Isolation of Ester: Cool the mixture to below 100 °C and dilute with petroleum ether or hexane. The solid product, ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, will precipitate. Collect the solid by vacuum filtration and wash with the solvent.

  • Saponification: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat to reflux for 1-2 hours until a clear solution is obtained.

  • Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid or acetic acid to a pH of ~4-5. The carboxylic acid intermediate will precipitate.

  • Decarboxylation: Collect the carboxylic acid by filtration. To decarboxylate, heat the solid in paraffin oil to 250-270 °C until gas evolution ceases.

  • Final Product Isolation: Cool the mixture, filter the solid product, wash thoroughly with toluene or hexane to remove the oil, and dry to yield 4-hydroxy-7-chloroquinoline.

The Conrad-Limpach-Knorr Synthesis

This method involves the condensation of anilines with β-ketoesters.[10][11] The reaction conditions critically determine the regioselectivity of the final product.

  • Conrad-Limpach Synthesis (Thermodynamic Control): At higher temperatures (around 250 °C), a 6-electron cyclization occurs at the ortho-position of the aniline ring, leading to the formation of 4-hydroxyquinoline derivatives.[12][13]

  • Knorr Synthesis (Kinetic Control): At lower temperatures (typically below 100 °C, often with acid catalysis), the initial anilide formed cyclizes through the nitrogen atom onto the ester carbonyl, ultimately yielding 2-hydroxyquinoline derivatives.

For the purpose of synthesizing 4-chloroquinolines, the Conrad-Limpach pathway is the relevant choice.

Conrad_Limpach_Mechanism Reactants Aniline + β-Ketoester SchiffBase Schiff Base/ Enamine Intermediate Reactants->SchiffBase - H2O Tautomer Enamine Tautomer SchiffBase->Tautomer Tautomerization Cyclization 6π Electrocyclization (High Temp, ~250°C) Tautomer->Cyclization Product 4-Hydroxyquinoline (enol form) Cyclization->Product - EtOH ProductKeto Quinolin-4-one (keto form) Product->ProductKeto Tautomerization

Caption: Key mechanistic steps of the Conrad-Limpach synthesis.

Part 2: Dehydroxylative Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 4-hydroxyquinoline precursor to the target 4-chloroquinoline is most effectively achieved using phosphorus oxychloride (POCl₃).[14][15] This reagent serves as both a powerful chlorinating and dehydrating agent.[14]

Causality and Mechanistic Insight: The reaction proceeds not with the 4-hydroxy tautomer, but with the more stable quinolin-4-one form. The carbonyl oxygen of the quinolin-4-one acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate.[14] This step is crucial as it transforms the hydroxyl group into an excellent leaving group. A chloride ion (from POCl₃) then performs a nucleophilic attack at the C4 position, restoring aromaticity to the ring and displacing the dichlorophosphate group to yield the final 4-chloroquinoline product.[16][17]

POCl3_Chlorination Start Quinolin-4-one Intermediate O-Phosphorylated Intermediate (Excellent Leaving Group) Start->Intermediate + POCl3 POCl3 POCl3 Product 4-Chloroquinoline Intermediate->Product + Cl- (attack at C4) - [PO2Cl2]- Chloride Cl-

Caption: Mechanism of 4-hydroxyquinoline chlorination using POCl₃.

Experimental Protocol: General Chlorination of a 4-Hydroxyquinoline [14][18][19]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the 4-hydroxyquinoline derivative (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). POCl₃ can often be used as the solvent. For less soluble substrates, an inert co-solvent like toluene can be used.[19]

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Removal of Excess POCl₃: After completion, allow the mixture to cool to room temperature. It is highly recommended to remove the excess POCl₃ under reduced pressure using a rotary evaporator. This minimizes the exothermic nature of the subsequent quenching step.

  • Work-up (Quenching - CRITICAL STEP): This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood. Slowly and carefully pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring. Alternatively, add ice chips portion-wise to the reaction flask. An off-white or tan solid product will typically precipitate.

  • Neutralization and Extraction: Continue stirring until all the ice has melted. The solution will be highly acidic. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until it is basic (pH > 8). Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3x).[14]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 4-chloroquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.[20]

Part 3: Alternative Synthetic Routes

The Vilsmeier-Haack Reaction

An alternative approach that bypasses the isolation of the 4-hydroxyquinoline intermediate is the Vilsmeier-Haack reaction. This method can generate 2- or 4-chloroquinolines directly from substituted acetanilides.[21] The Vilsmeier reagent, formed in situ from POCl₃ and a substituted formamide like N,N-dimethylformamide (DMF), facilitates a one-pot cyclization and chlorination.[22] The reaction yield is sensitive to the molar ratio of POCl₃ and the electronic nature of substituents on the starting acetanilide, with electron-donating groups generally favoring the reaction.[21]

Summary of Quantitative Data

The following table summarizes typical conditions and expected outcomes for the key chlorination step.

ParameterCondition/ValueRationale & Field Insights
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Highly effective and commonly used. PCl₅ can be added as a co-reagent but is often unnecessary.[18]
POCl₃ Equivalents 5 to 10 eq (or as solvent)Using an excess ensures the reaction goes to completion and helps to dissolve the starting material.
Temperature Reflux (~110 °C)Provides the necessary activation energy for the reaction to proceed at a practical rate.[14][19]
Reaction Time 2 - 4 hoursTypically sufficient for full conversion. Monitor by TLC to avoid degradation from prolonged heating.
Typical Yield 70 - 95%This reaction is generally high-yielding if the work-up is performed carefully.
Quenching Method Slow addition to crushed iceSafety is paramount. This dissipates the large amount of heat generated during the hydrolysis of excess POCl₃.

Conclusion: A Gateway to Bioactive Molecules

The synthesis of 4-chloroquinoline is a foundational process in modern drug discovery. The robust protocols based on the Gould-Jacobs or Conrad-Limpach reactions followed by POCl₃ chlorination provide reliable access to this key intermediate. The resulting 4-chloroquinoline is primed for further functionalization, most commonly via nucleophilic aromatic substitution with amines, to generate libraries of diverse compounds for biological screening.[23][24][25] A thorough understanding of the mechanisms and careful execution of the protocols described herein will enable researchers to efficiently produce these valuable scaffolds for the development of next-generation therapeutics.

References

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  • Gould–Jacobs reaction. (2023, December 1). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. (2023). The Journal of Organic Chemistry. ACS Publications. Retrieved January 6, 2026, from [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Retrieved January 6, 2026, from [Link]

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  • POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar. Retrieved January 6, 2026, from [Link]

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  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(11), 3230-3233. Retrieved January 6, 2026, from [Link]

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  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry. Retrieved January 6, 2026, from [Link]

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The Strategic Utility of Ethyl 4-chloro-6-methylquinoline-3-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of numerous pharmacologically active agents, owing to its ability to interact with a wide array of biological targets.[1] Within this esteemed class of heterocyclic compounds, Ethyl 4-chloro-6-methylquinoline-3-carboxylate emerges as a pivotal intermediate, offering a versatile platform for the synthesis of a new generation of therapeutics. Its strategic importance lies in the reactive C4-chloro substituent, which is primed for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse functional groups crucial for biological activity.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for leveraging this powerful synthetic building block.

The inherent reactivity of the 4-chloro position is significantly enhanced by the electron-withdrawing effect of the quinoline nitrogen, making it an excellent electrophilic site for reaction with a variety of nucleophiles.[2] This fundamental reactivity profile has been exploited in the development of a range of therapeutic agents, including antibacterial, antimalarial, and kinase inhibitors.[3][4][5]

Core Application: Synthesis of 4-Aminoquinoline Derivatives

A primary application of this compound is in the synthesis of 4-aminoquinoline derivatives. This class of compounds is renowned for its historical and ongoing success in the treatment of malaria.[6] The general approach involves the nucleophilic displacement of the C4-chloride by a primary or secondary amine.

Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via a well-established SNAr mechanism. The nucleophilic amine attacks the electron-deficient C4 carbon of the quinoline ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The departure of the chloride leaving group then restores the aromaticity of the quinoline system, yielding the 4-aminoquinoline product. The reaction is often facilitated by the use of a base to neutralize the liberated hydrochloric acid.

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack nucleophile R-NH2 (Amine) nucleophile->intermediate product Ethyl 4-(alkylamino)-6-methylquinoline-3-carboxylate intermediate->product Chloride Elimination hcl HCl salt Base-HCl Salt hcl->salt base Base base->salt workflow start Start reactants Combine this compound and Amine in Solvent start->reactants reaction_type Select Reaction Method reactants->reaction_type conventional Conventional Heating (Reflux) reaction_type->conventional Longer Time microwave Microwave Irradiation reaction_type->microwave Shorter Time workup Reaction Work-up (Quenching, Extraction) conventional->workup microwave->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Characterized 4-Aminoquinoline Product purification->product end End product->end

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 4-chloro-6-methylquinoline-3-carboxylate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] Ethyl 4-chloro-6-methylquinoline-3-carboxylate is a highly versatile starting material, offering multiple reaction handles for chemical diversification. The electron-withdrawing nature of the quinoline nitrogen and the ester group activates the C4 position for nucleophilic aromatic substitution (SNAr), while the chlorine atom itself serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.[4] Furthermore, the ethyl ester at the C3 position can be readily modified, providing an additional vector for structure-activity relationship (SAR) exploration. This guide provides a comprehensive overview of the key derivatization strategies for this scaffold, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in the synthesis of novel, biologically active molecules.

Introduction: The Quinoline Core in Medicinal Chemistry

Quinoline and its derivatives are privileged heterocyclic motifs renowned for their broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2][3][5][6] The planarity of the bicyclic system allows for effective intercalation with DNA and interaction with enzyme active sites, while the nitrogen atom provides a key hydrogen bond acceptor and influences the molecule's physicochemical properties.

The subject of this guide, this compound, is a strategically designed building block. The key reactive sites for derivatization are:

  • The C4-Chloro Group: Highly susceptible to displacement by a wide array of nucleophiles and an active participant in cross-coupling reactions.

  • The C3-Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which then opens up possibilities for amide bond formation and other modifications.

  • The C6-Methyl Group: While less commonly modified, it can be a site for late-stage functionalization or can influence the overall electronic properties and metabolic stability of the molecule.

This document will detail the synthetic pathways to access this key intermediate and explore its subsequent derivatization through robust and reproducible protocols.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is a two-step process, beginning with the well-established Gould-Jacobs reaction to construct the quinoline core, followed by chlorination to install the reactive handle at the C4 position.[3][7]

Synthesis_Workflow p_toluidine p-Toluidine step1_reagents Gould-Jacobs Reaction p_toluidine->step1_reagents demm Diethyl ethoxymethylenemalonate (DEMM) demm->step1_reagents hydroxy_intermediate Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate step1_reagents->hydroxy_intermediate Thermal Cyclization step2_reagents Chlorination (POCl3) hydroxy_intermediate->step2_reagents final_product This compound step2_reagents->final_product Dehydroxy-chlorination

Caption: Synthetic route to the target intermediate.

Protocol 2.1: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (Gould-Jacobs Reaction)

The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEMM), followed by a thermal cyclization.[4][7] The high temperature of the cyclization step is crucial for overcoming the activation energy barrier for the 6-electron electrocyclization.

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, combine p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Ethanol is evolved during this step.

  • Cyclization: In a separate flask, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250 °C.

  • Addition: Slowly and carefully add the crude condensation product from step 1 to the hot solvent.

  • Reaction: Maintain the temperature at 250 °C for 30-60 minutes. The product will often precipitate from the hot solution.

  • Work-up: Allow the mixture to cool to room temperature. Dilute with a non-polar solvent like hexanes or petroleum ether to fully precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum. The product is often of sufficient purity for the next step.

Protocol 2.2: Synthesis of this compound (Chlorination)

The conversion of the 4-hydroxyquinoline (which exists predominantly as the 4-quinolone tautomer) to the 4-chloroquinoline is a critical activation step. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[8][9][10]

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 eq) to the flask.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. The product will precipitate as a solid.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexanes).

Derivatization Strategies at the C4 Position

The C4 position is the most versatile handle for introducing molecular diversity. The primary strategies are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Derivatization_C4 cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Coupling start This compound snar_node R-NH2, R-SH, NaN3, etc. Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, NMP) start->snar_node suzuki_node Ar-B(OH)2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/H2O) start->suzuki_node snar_product 4-Amino, 4-Thio, 4-Azido Derivatives snar_node->snar_product suzuki_product 4-Aryl Derivatives suzuki_node->suzuki_product

Caption: Key derivatization pathways at the C4 position.

Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) with Amines

The reaction with amines to form 4-aminoquinoline derivatives is one of the most common and pharmacologically relevant transformations.[7][11] This reaction proceeds via a Meisenheimer complex, and its rate is enhanced by the electron-deficient nature of the quinoline ring.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add the desired primary or secondary amine (1.1-1.5 eq).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.

  • Heating: Heat the reaction mixture to 80-120 °C. The reaction progress can be monitored by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. The product often precipitates and can be collected by filtration.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Nucleophile (Amine)ProductTypical ConditionsReported Yield Range
AnilineEthyl 4-anilino-6-methylquinoline-3-carboxylateNMP, K₂CO₃, 100 °C, 12h75-90%
BenzylamineEthyl 4-(benzylamino)-6-methylquinoline-3-carboxylateDMF, DIPEA, 90 °C, 8h80-95%
MorpholineEthyl 4-morpholino-6-methylquinoline-3-carboxylateNMP, K₂CO₃, 120 °C, 16h70-85%
Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl groups at the C4 position.[1][12] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq) or cesium fluoride (CsF, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

  • Heating: Heat the reaction mixture under an inert atmosphere to 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and ethyl acetate. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Boronic AcidProductCatalyst SystemReported Yield Range
Phenylboronic acidEthyl 6-methyl-4-phenylquinoline-3-carboxylatePd(PPh₃)₄, Na₂CO₃70-88%
4-Methoxyphenylboronic acidEthyl 4-(4-methoxyphenyl)-6-methylquinoline-3-carboxylatePdCl₂(dppf), K₂CO₃65-85%
3-Pyridylboronic acidEthyl 6-methyl-4-(pyridin-3-yl)quinoline-3-carboxylatePd(PPh₃)₄, CsF60-75%

Derivatization Strategies at the C3 Position

Modification of the C3-ester provides another avenue for library synthesis, primarily through hydrolysis followed by amide coupling.

Derivatization_C3 cluster_hydrolysis Ester Hydrolysis cluster_amide Amide Coupling start C4-Substituted Ethyl Ester Derivative hydrolysis_node Acidic (H2SO4/AcOH/H2O) or Basic (LiOH/THF/H2O) start->hydrolysis_node acid_product C4-Substituted Carboxylic Acid hydrolysis_node->acid_product amide_node R-NH2 Coupling Reagent (EDC, HATU) Base (DIPEA) Solvent (DMF) acid_product->amide_node amide_product C4-Substituted, C3-Amide Derivative amide_node->amide_product

Caption: Derivatization workflow at the C3 position.

Protocol 4.1: Hydrolysis of the Ethyl Ester

Hydrolysis converts the ester to a carboxylic acid, a key functional group for further derivatization and a common feature in many bioactive molecules.[13][14]

Step-by-Step Protocol (Acidic Conditions):

  • Reaction Setup: In a round-bottom flask, suspend the ethyl ester derivative (1.0 eq) in a mixture of acetic acid and water (e.g., 2:1 v/v).

  • Acid Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Heating: Heat the mixture to reflux (100-110 °C) for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into cold water.

  • Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with water, and dry.

Protocol 4.2: Amide Coupling of the Carboxylic Acid

The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents.[15][16]

Step-by-Step Protocol (using HATU):

  • Activation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for drug discovery. The protocols outlined in this guide provide robust and reproducible methods for its derivatization at both the C4 and C3 positions. By systematically applying these strategies—nucleophilic substitution, Suzuki coupling, hydrolysis, and amide bond formation—researchers can rapidly generate diverse libraries of novel quinoline derivatives. These libraries are essential for exploring the vast chemical space around this privileged scaffold, leading to the identification of new lead compounds with improved potency, selectivity, and pharmacokinetic profiles for a wide range of therapeutic targets.

References

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. PMC - NIH. [Link]

  • Quinoline, a promising scaffold for the discovery of novel therapeutic agents. Oriental Journal of Chemistry. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. [Link]

  • benign and proficient procedure for preparation of quinoline derivatives. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Process for the hydrolysis of quinolone carboxylic esters.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • Synthesis of Meta-Substituted Aniline Derivatives by Nucleophilic Substitution. Sci-Hub. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • Green Chemistry. BORIS Portal. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating a Privileged Scaffold's Discovery

The quinoline moiety is a cornerstone of medicinal chemistry and drug development.[1][2] As a "privileged scaffold," its bicyclic aromatic structure is present in a vast array of natural products and synthetic compounds with diverse and potent biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4][5] The classical methods for synthesizing these vital compounds—such as the Skraup, Doebner-von Miller, and Friedländer reactions—have been staples of organic chemistry for over a century.[1] However, these conventional approaches often suffer from long reaction times, harsh conditions, the use of hazardous reagents, and frequently, modest yields.

The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the approach to synthesizing these heterocyclic systems.[6][7][8] By leveraging microwave irradiation instead of conventional conductive heating, MAOS offers a greener, more efficient, and remarkably faster path to quinoline derivatives.[9] The primary advantages are dramatic reductions in reaction times (from hours or days to mere minutes), significant improvements in chemical yields, enhanced product purity, and lower energy consumption, all of which are critical factors in a high-throughput drug discovery environment.[6][7][8][9] This guide provides an in-depth exploration of the principles, protocols, and best practices for harnessing microwave technology in the synthesis of quinoline derivatives.

Part 1: The Science of Microwave-Assisted Synthesis: Beyond the Kitchen Appliance

To effectively implement MAOS, it is crucial to understand that a dedicated laboratory microwave reactor is not simply a more powerful version of a domestic oven. It is a precision instrument that leverages fundamental physical principles to drive chemical reactions with unparalleled efficiency. The acceleration observed is primarily due to a rapid and highly efficient energy transfer mechanism that differs fundamentally from conventional heating.

The Core Mechanisms: Dipolar Polarization and Ionic Conduction

Microwave energy interacts with molecules in the reaction mixture through two primary mechanisms.[10][11]

  • Dipolar Polarization: Polar molecules, such as most organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[12][13] This constant reorientation causes intense molecular friction, which generates heat rapidly and volumetrically throughout the entire sample.[11][12]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., ionic liquids, catalysts, or salts), the oscillating electric field induces their migration.[11][13] The resistance to this ionic flow within the medium generates heat.[10][12]

Crucially, the energy of a microwave photon is too low to break chemical bonds, meaning the interaction is purely a kinetic, thermal effect.[10][14]

Why Microwaves Are Superior to an Oil Bath

The key advantage of microwave heating is its "in-core" or volumetric heating profile.[13] Microwaves pass through the vessel walls (typically borosilicate glass or Teflon) and directly energize the polar molecules within the reaction mixture. This results in the entire bulk of the solution heating simultaneously and uniformly.[6]

In stark contrast, conventional heating relies on thermal conductivity.[11] An external source (like an oil bath) heats the outer surface of the flask, and this heat must then be transferred through the glass and into the solution via convection. This process is slow, inefficient, and creates significant temperature gradients, where the vessel walls are much hotter than the center of the reaction mixture. This can lead to the decomposition of sensitive compounds and the formation of unwanted byproducts.

Furthermore, when reactions are performed in sealed, pressure-rated vessels, microwave heating allows the solvent to reach temperatures far above its atmospheric boiling point—a phenomenon known as superheating.[13][15] This ability to safely access higher temperatures is a primary driver for the dramatic reaction rate accelerations observed in MAOS.[14]

G cluster_0 Conventional Heating (Oil Bath) cluster_1 Microwave Heating a Heat Source (Oil Bath) b Vessel Wall (Hot) a->b Conduction c Reaction Mixture (Cooler Core) b->c Convection (Slow, Non-uniform) d Microwave Source (Magnetron) f Reaction Mixture (Uniformly Heated) d->f Irradiation (Direct, Volumetric) e Vessel Wall (Transparent) G start Combine Reactants & Acetic Acid in Microwave Vial seal Seal Vessel start->seal irradiate Microwave Irradiation (160°C, 5 min) seal->irradiate cool Cool & Vent irradiate->cool workup Neutralize & Extract cool->workup purify Column Chromatography workup->purify end Characterize Pure Product (NMR, MS, IR) purify->end G start Initial Test Reaction (Based on Literature) temp Vary Temperature (e.g., 120°C, 150°C, 180°C) Keep Time Constant start->temp analyze Analyze Each Run (TLC, LC-MS) temp->analyze time Vary Time (e.g., 5, 10, 20 min) At Optimal Temperature time->analyze solvent Screen Solvents (Polarity, Boiling Point) (e.g., EtOH, DMF, Acetonitrile) solvent->analyze conc Adjust Concentration conc->analyze analyze->time analyze->solvent analyze->conc end Final Optimized Protocol analyze->end

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Functionalization at the 4-position is particularly critical for the biological activity of many of these compounds.[1] This guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions on 4-chloroquinolines, the most prevalent and versatile method for introducing chemical diversity at this position. We will delve into the underlying reaction mechanisms, detail field-proven protocols for N-, O-, and S-alkylation/arylation, and discuss advanced catalytic methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Underlying Chemistry: Mechanism and Reactivity

The synthetic utility of 4-chloroquinolines is rooted in their susceptibility to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 pathways.[3]

Mechanism:

  • Nucleophilic Attack: The reaction is initiated when a nucleophile attacks the electron-deficient carbon atom at the C4 position of the quinoline ring.[2] This C4 position is "activated" towards attack due to the potent electron-withdrawing effect of the ring nitrogen atom.[1]

  • Formation of the Meisenheimer Complex: This attack disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] The negative charge is delocalized across the ring system, including onto the electronegative nitrogen atom, which stabilizes the intermediate.

  • Elimination and Aromaticity Restoration: In the final step, the chloride ion is expelled as a leaving group, and the aromaticity of the quinoline ring is restored, yielding the 4-substituted product.[2]

Caption: The addition-elimination mechanism of SNAr on 4-chloroquinoline.

Factors Influencing Reactivity

The success and rate of the substitution are governed by several key factors:

  • Nucleophile Strength: The reaction rate is directly influenced by the nucleophilicity of the attacking species. Stronger nucleophiles (e.g., thiols, primary amines) generally react faster than weaker ones (e.g., alcohols, water). Negatively charged nucleophiles (e.g., alkoxides, thiolates) are significantly more reactive than their neutral counterparts.[5]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often preferred. They effectively solvate the cation (e.g., K⁺ from K₂CO₃) without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.[5]

  • Temperature: As with most reactions, increasing the temperature generally increases the reaction rate. Many SNAr reactions on 4-chloroquinolines require heating to proceed at a practical rate.[6]

  • Catalysis: The reaction can be catalyzed by acids or bases. For instance, reactions with weak amine nucleophiles can sometimes be accelerated by acid catalysis, which protonates the quinoline nitrogen, further increasing the electrophilicity of the C4 carbon.[7] Conversely, base catalysis is common for generating more potent anionic nucleophiles from alcohols or thiols.[8]

Core Synthetic Strategies and Protocols

The functionalization of 4-chloroquinolines can be achieved through several robust methods. The choice of protocol depends on the nucleophile, desired scale, and available equipment.

General Experimental Workflow

A typical workflow involves careful selection of reactants, reaction setup under optimized conditions, monitoring, and finally, product isolation and purification.[1]

Workflow start Start: Select 4-Chloroquinoline and Nucleophile prep Prepare Reactants and Solvent start->prep setup Reaction Setup: - Conventional Heating or - Microwave Irradiation or - Pd-Catalysis prep->setup rxn Nucleophilic Substitution Reaction (Monitor by TLC/LC-MS) setup->rxn workup Work-up: Reaction Quenching & Extraction rxn->workup purify Purification: - Crystallization or - Column Chromatography workup->purify end_node End: Characterized 4-Substituted Quinoline purify->end_node

Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.

Protocol 1: Synthesis of 4-Aminoquinolines via Conventional Heating

This method is the classic approach for synthesizing compounds like the antimalarial drug Chloroquine and its analogues.[9][10] It involves the direct coupling of a 4-chloroquinoline with an amine, often at elevated temperatures.

  • Objective: To synthesize N-(7-chloroquinolin-4-yl)-N',N'-diethylpentane-1,4-diamine (a Chloroquine analogue).

  • Materials:

    • 4,7-dichloroquinoline[11]

    • 4-Amino-1-diethylaminopentane (Novaldiamine)

    • Phenol (acts as both solvent and catalyst) or a high-boiling solvent like N-methyl-2-pyrrolidone (NMP)[12]

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 4,7-dichloroquinoline (1.0 eq) and phenol (2.0 eq, if used).

    • Add the amine (e.g., 4-amino-1-diethylaminopentane, 1.0-1.2 eq).

    • Heat the reaction mixture to 120-130°C with stirring.[13] If using a solvent like NMP, a base such as K₂CO₃ may be required.[12]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction can take several hours (4-24 h).[6][13]

    • Upon completion, cool the reaction mixture to room temperature.

    • Work-up: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous base (e.g., 1M NaOH) to remove phenol. Wash the organic layer with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines

Microwave irradiation offers a significant acceleration of reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[14]

  • Objective: Rapid synthesis of a 4-anilinoquinoline derivative.

  • Materials:

    • 4-Chloroquinoline derivative (1.0 eq)

    • Substituted aniline (1.2-1.5 eq)

    • Solvent (e.g., DMSO, DMF, or ethanol)[6][15]

    • Base (e.g., NaOH or K₂CO₃, if required for less reactive anilines)[15]

    • Microwave vial with a snap cap

    • Microwave reactor

  • Procedure:

    • In a microwave vial, combine the 4-chloroquinoline (1.0 eq) and the desired aniline (1.5 eq).[14]

    • Add the solvent (e.g., DMSO) to dissolve the reactants.[15]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 140-180°C) for a short period (e.g., 20-40 minutes).[6][15][16]

    • After the reaction is complete, cool the vial to room temperature.

    • Work-up and Purification: The product can often be isolated by precipitation upon addition of water. Alternatively, perform an extraction with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.[14]

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This advanced protocol is invaluable for coupling challenging substrates, such as electron-neutral anilines or heterocyclic amines, under milder conditions than traditional SNAr.[14][17]

  • Objective: To couple a 4-chloroquinoline with a weakly nucleophilic amine.

  • Materials:

    • 4-Chloroquinoline derivative (1.0 eq)

    • Amine or heterocycle (1.2 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[18]

    • Phosphine ligand (e.g., RuPhos, Xantphos, 2-4 mol%)[18]

    • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq)

    • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

    • Schlenk flask or sealed tube

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the palladium catalyst and the phosphine ligand.

    • Add the 4-chloroquinoline (1.0 eq), the amine (1.2 eq), and the base (2.0 eq).

    • Add the anhydrous, deoxygenated solvent via syringe.

    • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C).[14]

    • Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

    • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst.

    • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[1][14]

Protocol 4: General Procedure for O- and S-Substitution

Reactions with oxygen and sulfur nucleophiles often require a base to deprotonate the nucleophile, thereby increasing its reactivity.

  • Objective: To synthesize 4-alkoxy or 4-thioether quinoline derivatives.

  • Materials:

    • 4-Chloroquinoline derivative (1.0 eq)

    • Alcohol, phenol, or thiol (1.2-1.5 eq)

    • Base (e.g., NaH, K₂CO₃, Cs₂CO₃, 1.5-2.0 eq)[19]

    • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Procedure:

    • For alcohols/thiols: In a flask under an inert atmosphere, suspend the base (e.g., NaH) in the anhydrous solvent.

    • Slowly add the alcohol or thiol at 0°C and allow the mixture to stir for 30 minutes at room temperature to form the corresponding alkoxide or thiolate.

    • Add a solution of the 4-chloroquinoline in the same solvent.

    • Heat the reaction mixture (e.g., 60-100°C) and monitor by TLC.[20]

    • Work-up: Cool the reaction and carefully quench with water. Extract the product with an organic solvent.

    • Purification: Wash the organic layer with water and brine, dry, concentrate, and purify by column chromatography or recrystallization.

Data Summary: Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on 4-chloroquinolines with various nucleophiles.

Nucleophile ClassMethodTypical ConditionsTemperatureTimeTypical Yield
Primary/Secondary Amines ConventionalPhenol or DMF/EtOH, ± Base120-180°C4-48 h40-85%[6]
Primary/Secondary Amines MicrowaveDMSO or EtOH, ± Base140-180°C20-40 min80-95%[15]
Anilines/Heterocycles Pd-CatalyzedPd₂(dba)₃/Ligand, K₃PO₄, Toluene80-110°C12-24 h60-95%[14][21]
Alcohols/Phenols (O-Nu) ConventionalNaH or K₂CO₃, DMF/THF25-100°C2-16 h50-85%[19]
Thiols (S-Nu) ConventionalK₂CO₃, DMAc25-100°C1-6 h70-95%[20]

Applications in Drug Discovery and Development

The functionalization of 4-chloroquinolines via SNAr is a cornerstone of modern drug discovery, providing access to a vast chemical space of biologically active molecules.

  • Antimalarial Agents: This chemistry is famously used in the industrial synthesis of 4-aminoquinoline antimalarials such as Chloroquine, Hydroxychloroquine, and Amodiaquine.[9][11][13] These drugs are thought to function by accumulating in the parasite's digestive vacuole and inhibiting the biocrystallization of heme into hemozoin, leading to a buildup of toxic free heme.[1]

  • Anticancer and Kinase Inhibitors: The 4-anilinoquinoline scaffold is a "privileged structure" found in numerous kinase inhibitors developed as anticancer agents.[14][16]

  • Neuroprotective Agents: Recent studies have identified 4-amino-7-chloroquinoline derivatives as synthetic agonists for the nuclear receptor NR4A2 (Nurr1), a promising drug target for neuroprotective therapeutics in Parkinson's disease.[22]

  • Other Applications: The versatility of the quinoline core has led to its incorporation into compounds with anti-inflammatory, antibacterial, and antiviral properties.[2][23]

Applications parent 4-Chloroquinoline (Starting Material) sub Nucleophilic Aromatic Substitution (SNAr) parent->sub chloroquine Chloroquine / Hydroxychloroquine sub->chloroquine + Amines amodiaquine Amodiaquine sub->amodiaquine + Amines kinase_inhib Kinase Inhibitors sub->kinase_inhib + Anilines neuro_agents Neuroprotective Agents sub->neuro_agents + Amines

Sources

The Cornerstone of Bioactive Scaffolds: Ethyl 4-chloro-6-methylquinoline-3-carboxylate as a Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of clinically significant therapeutic agents. Its rigid, bicyclic aromatic structure provides an ideal framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. Within this important class of heterocycles, Ethyl 4-chloro-6-methylquinoline-3-carboxylate emerges as a particularly valuable and versatile starting material. Its strategic placement of reactive and modifiable functional groups—a nucleophilically susceptible chloro group at the 4-position, an electron-donating methyl group at the 6-position, and an ester at the 3-position—renders it a powerful building block for the synthesis of a diverse array of bioactive molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of this compound in the synthesis of potent antimalarial, anticancer, and kinase inhibitor drug candidates. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and present illustrative data to empower your research endeavors.

Chemical Reactivity and Synthetic Strategy: The Gateway to Molecular Diversity

The synthetic utility of this compound primarily hinges on the reactivity of the C4-chloro substituent. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, thereby enabling extensive structure-activity relationship (SAR) studies.

The general workflow for the derivatization of this compound is a testament to its versatility. The initial SNAr reaction is typically followed by further modifications of the ester group or other parts of the molecule, leading to a vast chemical space of potential drug candidates.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) at C4 Position start->snar  + Nucleophile (R-NH2, R-OH, R-SH) derivatives 4-Substituted-6-methylquinoline -3-carboxylate Derivatives snar->derivatives modification Further Functional Group Interconversion (e.g., ester hydrolysis, amidation) derivatives->modification bioactive Bioactive Molecules (Antimalarials, Anticancer Agents, Kinase Inhibitors) modification->bioactive

Caption: General synthetic workflow starting from this compound.

Application in the Synthesis of Antimalarial Agents

The 4-aminoquinoline scaffold is the cornerstone of several pivotal antimalarial drugs, including chloroquine. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective antimalarial agents. This compound serves as an excellent starting point for the synthesis of novel 4-aminoquinoline derivatives with potential activity against resistant parasites.

The key synthetic step involves the nucleophilic displacement of the C4-chloro group with a variety of alkyl and aryl amines. The nature of the side chain introduced at the C4 position is crucial for antimalarial activity and for overcoming resistance mechanisms.

Protocol 1: Synthesis of Ethyl 4-(alkylamino)-6-methylquinoline-3-carboxylates

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 6-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Chloroform:Methanol 9:1).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired Ethyl 4-(alkylamino)-6-methylquinoline-3-carboxylate derivative.

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction. Ethanol can also be used as a greener alternative.

  • Base: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the SNAr reaction.

Application in the Synthesis of Anticancer Agents and Kinase Inhibitors

The quinoline scaffold is also prevalent in a number of approved and investigational anticancer drugs, particularly those that function as kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinoline core is a well-established pharmacophore for potent and selective kinase inhibitors.[2]

This compound provides a facile entry into the synthesis of 4-anilinoquinoline derivatives. The subsequent hydrolysis of the ethyl ester to the corresponding carboxylic acid can further enhance the inhibitory activity and provide a handle for additional modifications.

Protocol 2: Synthesis of Ethyl 4-(arylamino)-6-methylquinoline-3-carboxylates

This protocol outlines the synthesis of 4-anilinoquinoline derivatives, which are precursors to potent kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (1.1 equivalents)

  • Isopropanol or other high-boiling point solvent

  • Catalytic amount of concentrated HCl

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in isopropanol.

  • Add a catalytic amount of concentrated HCl (1-2 drops).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate out of the solution.

  • Filter the precipitate and wash with cold isopropanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Rationale for Experimental Choices:

  • Catalyst: The addition of a catalytic amount of acid protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

  • Solvent: Isopropanol is a suitable high-boiling solvent for this reaction.

Data Presentation: Biological Activity of Synthesized Derivatives

The following table summarizes the reported biological activities of representative compounds synthesized from this compound and its analogs.

Compound IDStructureBiological Target/ActivityPotency (IC₅₀/MIC)Reference
A 4-(Substituted-amino)-6-methylquinolineP. falciparum (Antimalarial)Varies with side chain[3]
B 4-Anilino-6-methylquinoline-3-carboxylic acidEGFR Kinase (Anticancer)Sub-micromolar range[2]
C Ethyl 1-ethyl-6-fluoro-7-(hexanamido)-1,4-dihydro-4-oxoquinoline-3-carboxylateS. aureus (Antibacterial)3.9 µg/mL[4]
D 4-aminoquinoline derivativeBreast Cancer Cell Lines (MCF7, MDA-MB468)Effective cytotoxicity[5]

Note: The potencies are indicative and depend on the specific substituents introduced.

Visualization of Key Synthetic Transformations

The following diagrams illustrate the core synthetic transformations discussed in this application note.

G cluster_0 Synthesis of 4-Aminoquinoline Derivatives Start_1 Ethyl 4-chloro-6- methylquinoline-3-carboxylate Reaction_1 SNAr Reaction Start_1->Reaction_1 Reagent_1 R-NH2 (Alkyl/Aryl amine) Reagent_1->Reaction_1 Product_1 Ethyl 4-(substituted-amino)-6- methylquinoline-3-carboxylate Reaction_1->Product_1

Caption: Synthesis of 4-aminoquinoline derivatives via SNAr.

G cluster_1 Further Derivatization for Kinase Inhibitors Start_2 Ethyl 4-anilino-6- methylquinoline-3-carboxylate Reaction_2 Ester Hydrolysis Start_2->Reaction_2  NaOH, H2O/EtOH Product_2 4-Anilino-6-methylquinoline -3-carboxylic acid Reaction_2->Product_2

Caption: Hydrolysis to the corresponding carboxylic acid.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block that provides a gateway to a vast and diverse chemical space of bioactive molecules. The straightforward and robust protocols for its derivatization, primarily through nucleophilic aromatic substitution at the C4 position, make it an invaluable tool for medicinal chemists. The demonstrated applications in the synthesis of antimalarial agents, anticancer compounds, and kinase inhibitors underscore its significance in contemporary drug discovery. Future research will undoubtedly continue to leverage this privileged scaffold to develop next-generation therapeutics with improved efficacy, selectivity, and resistance profiles.

References

Sources

Application Notes and Protocols: A Detailed Guide to the Experimental Chlorination of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloroquinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in drug discovery, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine.[1][2] The conversion of 4-hydroxyquinolines to their 4-chloro counterparts is a pivotal transformation in the synthesis of these and other biologically active molecules. The introduction of a chlorine atom at the 4-position renders the quinoline nucleus susceptible to nucleophilic substitution, allowing for the facile introduction of various functionalities, particularly amino side chains, which are crucial for antimalarial activity.[3] This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the experimental procedures for the chlorination of 4-hydroxyquinolines, with a focus on scientific integrity, practical insights, and safety.

Core Principles: Understanding the "Why" Behind the Chlorination Reaction

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is fundamentally a deoxychlorination reaction. The hydroxyl group at the 4-position is a poor leaving group; therefore, it must first be activated to facilitate its displacement by a chloride ion. The most common and effective method for this transformation utilizes phosphorus oxychloride (POCl₃), often in excess, which serves as both the chlorinating agent and the solvent.[4] Other chlorinating agents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) can also be employed.[4]

The reaction with phosphorus oxychloride is widely believed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction.[4][5] The initial step involves the attack of the hydroxyl group of the 4-hydroxyquinoline on the electrophilic phosphorus atom of POCl₃. This leads to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion on the 4-position of the quinoline ring results in the displacement of the phosphate group, yielding the desired 4-chloroquinoline.[4]

Visualizing the Reaction Mechanism

Chlorination_Mechanism cluster_step1 Step 1: Formation of Phosphate Ester Intermediate cluster_step2 Step 2: Nucleophilic Substitution 4-Hydroxyquinoline 4-Hydroxyquinoline POCl3 POCl3 Phosphate_Ester Phosphate Ester Intermediate 4-Hydroxyquinoline->Phosphate_Ester Nucleophilic attack on Phosphorus POCl3->Phosphate_Ester Chloride_Ion Cl⁻ 4-Chloroquinoline 4-Chloroquinoline Phosphate_Ester->4-Chloroquinoline Nucleophilic attack by Chloride Chloride_Ion->4-Chloroquinoline

Caption: Proposed mechanism for the chlorination of 4-hydroxyquinoline using POCl₃.

Detailed Experimental Protocols

This section provides step-by-step protocols for the chlorination of 4-hydroxyquinolines. The primary method utilizing phosphorus oxychloride is detailed, followed by alternative procedures.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This is the most frequently employed method due to its reliability and effectiveness. Phosphorus oxychloride can act as both the reagent and the solvent.

Materials:

  • Substituted 4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃), freshly distilled for best results

  • Ice

  • Saturated sodium bicarbonate solution or dilute ammonium hydroxide

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Stir bar

  • Apparatus for filtration under reduced pressure

  • Separatory funnel

  • Rotary evaporator

Safety First: Working with Phosphorus Oxychloride

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[6][7][8] It is imperative to handle it with extreme caution in a well-ventilated chemical fume hood.[6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[7][9] Ensure an eyewash station and safety shower are readily accessible.[9] In case of skin contact, immediately wash the affected area with copious amounts of water.[9] For inhalation, move to fresh air and seek immediate medical attention.[8]

Experimental Workflow:

POCl3_Workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine 4-hydroxyquinoline and POCl₃ in a flask heat Heat the mixture (e.g., 100-110°C) start->heat reflux Reflux for several hours heat->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool remove_pocl3 Remove excess POCl₃ (reduced pressure) cool->remove_pocl3 quench Carefully pour onto crushed ice remove_pocl3->quench neutralize Neutralize with base (e.g., NaHCO₃ solution) quench->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization or column chromatography evaporate->purify

Caption: General workflow for the chlorination of 4-hydroxyquinolines using POCl₃.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add the substituted 4-hydroxyquinoline (1 equivalent). In a chemical fume hood, carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents, or use as the solvent).[4]

  • Heating and Reflux: Gently heat the reaction mixture to 100-110°C with continuous stirring.[4] The reaction is typically refluxed for 4 to 12 hours.[4]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4] A suitable eluent system, for example, a mixture of dichloromethane and petroleum ether, can be used to distinguish the starting material from the product.[4] The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator. This step should be performed with caution and appropriate trapping of the volatile POCl₃.

    • In a separate large beaker, prepare a mixture of crushed ice. Slowly and carefully pour the reaction residue onto the crushed ice with vigorous stirring. This is a highly exothermic reaction.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8.

  • Extraction and Purification:

    • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 4-chloroquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Data Presentation: Typical Reaction Conditions

ParameterCondition 1Condition 2
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)
Solvent None (POCl₃ as solvent)[4]Diethylene glycol dimethyl ether[4]
Molar Ratio (Substrate:POCl₃) 1 : 22.6 (w/v)[4]1 : 3.5[4]
Temperature 100 °C[4]90-120 °C[4]
Reaction Time 6 hours[4]4-12 hours[4]
Typical Yield 79.2% (for 4-chloro-6,7-dimethoxyquinoline)[4]Varies with substrate
Protocol 2: Alternative Chlorinating Agents

While POCl₃ is the most common, other reagents can be used for the chlorination of 4-hydroxyquinolines.

  • Phosphorus Pentachloride (PCl₅): A mixture of the 4-hydroxyquinoline, POCl₃, and PCl₅ can be heated to achieve chlorination. The addition of PCl₅ can sometimes facilitate the reaction for less reactive substrates. A typical procedure involves heating one part of the quinazolinone with five parts of POCl₃ and two parts of PCl₅ on a water bath for 6-8 hours.[10]

  • Thionyl Chloride (SOCl₂): Thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), can also be used. The reaction is typically performed in an inert solvent.

A Note on Substrate Scope: These methods are generally applicable to a wide range of substituted 4-hydroxyquinolines. However, the reactivity can be influenced by the nature and position of the substituents on the quinoline ring. Electron-donating groups can facilitate the reaction, while strong electron-withdrawing groups may require more forcing conditions.

Troubleshooting and Field-Proven Insights

Issue: Low or No Product Yield

  • Cause: Moisture in the reaction is a common culprit as chlorinating agents like POCl₃ are highly sensitive to water.[4]

  • Solution: Ensure all glassware is thoroughly dried, and use freshly distilled POCl₃. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[4]

  • Cause: Incomplete reaction.

  • Solution: Optimize reaction time and temperature. Monitor the reaction closely by TLC to ensure the complete consumption of the starting material.[4]

Issue: Formation of Dark-Colored Impurities

  • Cause: Decomposition of the starting material or product due to prolonged heating or excessively high temperatures.

  • Solution: Avoid unnecessarily long reaction times and excessive temperatures.[4]

Issue: Difficult Work-up

  • Cause: The quenching of POCl₃ is highly exothermic and can be difficult to control on a larger scale.

  • Solution: Add the reaction mixture to ice very slowly with efficient stirring. Ensure the receiving vessel is large enough to accommodate any potential splashing.

Characterization of the Product

The synthesized 4-chloroquinolines can be characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To assess purity and determine the Rf value.

  • Melting Point: To compare with literature values for known compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product.[11][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[3]

Conclusion

The chlorination of 4-hydroxyquinolines is a critical transformation in the synthesis of many important pharmaceutical compounds. The use of phosphorus oxychloride is a robust and well-established method for this conversion. By understanding the underlying mechanism, adhering to strict safety protocols, and employing careful experimental technique, researchers can successfully synthesize 4-chloroquinolines in good yields. This guide provides the necessary protocols and insights to enable scientists to perform this reaction with confidence and precision.

References

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • International Chemical Safety Cards (ICSC). (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Retrieved from [Link]

  • Song, X.-R., et al. (2018). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1868-1875.
  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7233-7236.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Price, C. C., et al. (1946). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 68(7), 1204–1208.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (1981). US4277607A - Process for the preparation of 4-chloroquinolines.
  • DUT Open Scholar. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Springer. (2013).
  • MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved from [Link]

  • Google Patents. (1971). US3567732A - Process for the preparation of chlorinated quinolines.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. Retrieved from [Link]

  • ACS Publications. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry.

Sources

Application Notes and Protocols for High-Throughput Screening of Quinoline-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Enduring Significance of the Quinoline Scaffold in Drug Discovery

The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, represents a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, antibacterial, and antiviral properties.[1][4] This versatility has cemented the quinoline core as a foundational element in numerous approved drugs and a fertile ground for novel therapeutic development.[5][6][7] High-throughput screening (HTS) of quinoline-based compound libraries is therefore a critical strategy in the quest for new medicines, enabling the rapid evaluation of thousands to millions of compounds to identify promising "hits".[8][9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the HTS of quinoline libraries. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, potential challenges, and data interpretation strategies essential for a successful screening campaign.

The Strategic HTS Workflow for Quinoline Libraries

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate compounds with the desired biological activity.[11] The workflow is an iterative process of elimination and confirmation, ensuring that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Lead Generation AssayDev Assay Development (Biochemical vs. Cell-Based) Optimization Assay Optimization (Miniaturization, Reagent Conc.) AssayDev->Optimization Validation Assay Validation (Z'-factor, S/N Ratio) Optimization->Validation PrimaryScreen Primary HTS (Single Concentration) Validation->PrimaryScreen HitConfirmation Hit Confirmation (Re-testing) PrimaryScreen->HitConfirmation DoseResponse Dose-Response Analysis (IC50/EC50 Determination) HitConfirmation->DoseResponse CounterScreens Counter-Screens & Orthogonal Assays DoseResponse->CounterScreens SAR Structure-Activity Relationship (SAR) Analysis CounterScreens->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A generalized workflow for a high-throughput screening campaign.

Part 1: Assay Development and Validation: The Foundation of a Successful Screen

The choice and development of a robust and reliable assay is the most critical determinant of an HTS campaign's success.[12][13] The assay must be sensitive, reproducible, and amenable to miniaturization and automation.[14] For quinoline libraries, the choice between a biochemical and a cell-based assay depends on the biological question being addressed.

Choosing the Right Assay Format
  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[12][15] They are often preferred for initial screens due to their simplicity and lower potential for compound interference.[15] Common formats include enzyme activity assays and binding assays.[15]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data on efficacy, mechanism of action, and potential toxicity.[8][16][17] They can assess complex cellular events like cell viability, gene expression, or signaling pathway activation.[16][17][18]

Critical Consideration for Quinolines: Autofluorescence

A significant challenge when screening quinoline-based compounds is their intrinsic fluorescence.[19][20] The extended π-electron system in the quinoline ring can absorb and emit light, leading to high background signals and false positives in fluorescence-based assays.[19]

Mitigation Strategies:

  • Wavelength Selection: If possible, use fluorophores that excite and emit at longer, red-shifted wavelengths (>600 nm) to minimize spectral overlap with the quinoline's autofluorescence, which is often strongest in the blue-green region.[19][21]

  • Luminescence or Colorimetric Assays: Consider using assay formats that do not rely on fluorescence detection, such as those based on luminescence (e.g., CellTiter-Glo®) or colorimetry (e.g., MTT assay).[16]

  • Background Subtraction: In every assay plate, include control wells containing only the quinoline compound at the screening concentration to measure its autofluorescence, which can then be subtracted from the experimental wells.[19]

Assay Validation: Ensuring Data Integrity

Before initiating the full-scale screen, the chosen assay must be rigorously validated to ensure its performance. Key statistical parameters are used to assess the quality of an HTS assay.[22]

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation.[22]Z' > 0.5 indicates an excellent assay for HTS.
Signal-to-Noise (S/N) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.S/N > 10 is generally considered acceptable.
Coefficient of Variation (%CV) A measure of the relative variability of the data.%CV < 20% for both positive and negative controls.

Part 2: The High-Throughput Screening Campaign

With a validated assay, the primary screen can commence. This involves testing every compound in the library at a single, predetermined concentration to identify initial "hits".

Protocol 1: Primary Cell Viability Screen using a Luminescence-Based Assay

This protocol outlines a common method for screening a quinoline library for cytotoxic effects against a cancer cell line.

1. Cell Seeding: a. Culture a human cancer cell line (e.g., A549 lung carcinoma) to ~80% confluency. b. Trypsinize, count, and resuspend the cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium. c. Using a multichannel pipette or automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well white, clear-bottom plate. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Addition: a. Prepare a "daughter" plate by diluting the quinoline compound library in DMSO to a concentration of 1 mM. b. Using an automated liquid handler with pin-tool or acoustic dispensing technology, transfer 50 nL of each compound from the daughter plate to the corresponding wells of the cell plate. This results in a final compound concentration of 10 µM. c. Include appropriate controls:

  • Negative Control: Wells with cells treated with DMSO only (0.1% final concentration).
  • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10 µM staurosporine).

3. Incubation: a. Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

4. Assay Readout (CellTiter-Glo® Luminescent Cell Viability Assay): a. Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature. b. Add 25 µL of the CellTiter-Glo® reagent to each well. c. Place the plates on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate reader.

Data Analysis and Hit Identification

The raw data from the primary screen must be normalized to account for plate-to-plate variability.[23][24] A common method is to normalize the data to the plate-specific controls:

Percent Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive_control) / (Mean_Signal_negative_control - Mean_Signal_positive_control))

A "hit" is typically defined as a compound that produces a response greater than a certain threshold, often three standard deviations from the mean of the negative controls.

Part 3: Hit Confirmation and Counter-Screening

Hits from the primary screen are considered preliminary and require further validation to eliminate false positives and artifacts.[25][26]

Hit Confirmation

The first step is to re-test the initial hits in the same primary assay to confirm their activity.[27] This helps to eliminate random errors.

Dose-Response Analysis

Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[27]

Counter-Screening and Orthogonal Assays

It is crucial to perform counter-screens to identify compounds that interfere with the assay technology rather than the biological target.[20] For quinoline compounds, this is particularly important to rule out artifacts from autofluorescence or non-specific activity.

Example Counter-Screen: For a primary screen that identified inhibitors of a specific enzyme, a counter-screen could involve an unrelated enzyme to check for specificity.

Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology. For example, if the primary screen was a fluorescence-based assay, an orthogonal assay could be based on label-free detection.

Hit_Triage cluster_0 Initial Hits cluster_1 Validation cluster_2 Artifact Removal cluster_3 Validated Hits InitialHits Primary Screen Hits ReTest Confirm Activity (Re-test) InitialHits->ReTest DoseResp Determine Potency (Dose-Response) ReTest->DoseResp CounterScreen Counter-Screen (e.g., for autofluorescence) DoseResp->CounterScreen OrthogonalAssay Orthogonal Assay (Different technology) CounterScreen->OrthogonalAssay ValidatedHits Confirmed, Potent, & Specific Hits OrthogonalAssay->ValidatedHits

Caption: The hit triage process to validate and prioritize promising compounds.

Part 4: From Hits to Leads: The Path Forward

Validated hits from the HTS campaign serve as the starting point for lead optimization. This involves a multidisciplinary effort, including medicinal chemistry, to synthesize analogs and develop a structure-activity relationship (SAR).[28] The goal is to improve the potency, selectivity, and drug-like properties of the initial hits, ultimately leading to the identification of a clinical candidate.

Conclusion

High-throughput screening of quinoline-based compound libraries is a powerful engine for drug discovery.[5] Success, however, is not merely a matter of automation and scale. It requires a deep understanding of the unique chemical properties of the quinoline scaffold, meticulous assay design and validation, and a rigorous process of hit triage to eliminate artifacts. By integrating the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS and unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • Journal of Biomolecular Screening. Review on recent development of quinoline for anticancer activities. [Link]

  • MDPI. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • Dispendix. How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • National Center for Biotechnology Information. Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. [Link]

  • PubMed. Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. [Link]

  • ResearchGate. (PDF) High-throughput screening assays for the identification of chemical probes. [Link]

  • Patsnap Synapse. How Are Biochemical Assays Used in High-Throughput Screening? [Link]

  • ScienceDirect. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics. [Link]

  • Creative Bioarray. How to Maximize Efficiency in Cell-Based High-Throughput Screening? [Link]

  • National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • ResearchGate. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • PubMed. Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). [Link]

  • National Center for Biotechnology Information. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

  • ResearchGate. Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). [Link]

  • BioTechnologia. Cell-based assays in high-throughput mode (HTS). [Link]

  • National Center for Biotechnology Information. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]

  • Oxford Academic. Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. [Link]

  • PubMed. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. [Link]

  • ResearchGate. Assay Development and High‐Throughput Screening. [Link]

  • National Center for Biotechnology Information. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]

  • Cambridge MedChem Consulting. Analysis of HTS data. [Link]

  • Drug Design, Development and Therapy. Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. [Link]

  • National Center for Biotechnology Information. Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Nuvisan. Tailored high-throughput screening solutions for identifying potent hits. [Link]

  • ResearchGate. What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? [Link]

  • ACS Publications. Journal of Medicinal Chemistry Ahead of Print. [Link]

  • PubMed. Design and implementation of high-throughput screening assays. [Link]

  • National Center for Biotechnology Information. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • University of Kansas. KU-HTS Compound Libraries | High Throughput Screening Laboratory. [Link]

  • Bentham Science Publisher. Data Quality Assurance and Statistical Analysis of High Throughput Screenings for Drug Discovery. [Link]

  • Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]

  • Drug Target Review. High-throughput screening as a method for discovering new drugs. [Link]

  • MDPI. Quinoline-Based Hybrid Compounds with Antimalarial Activity. [Link]

  • ResearchGate. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents | Request PDF. [Link]

  • PubMed Central. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. [Link]

  • PubMed Central. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. [Link]

  • YouTube. Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. [Link]

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Large-scale synthesis of Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a pivotal intermediate in the development of pharmaceutical agents. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and reproducibility. We detail a robust two-step synthetic pathway commencing with the Gould-Jacobs reaction to form the quinolone core, followed by a chlorination step to yield the final product. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and analytical data to ensure a self-validating and efficient synthesis.

Introduction and Strategic Rationale

This compound serves as a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic molecules. The quinoline scaffold is a privileged structure found in numerous FDA-approved drugs. The strategic placement of the chloro-group at the 4-position provides a reactive site for nucleophilic substitution, enabling the facile introduction of diverse functionalities essential for drug discovery programs.

For large-scale production, a synthetic route must be selected based on criteria of efficiency, cost-effectiveness, scalability, and safety. Several classical methods exist for quinoline synthesis, including the Friedländer annulation, Vilsmeier-Haack reaction, and the Gould-Jacobs reaction.[1][2][3][4]

After careful consideration, we have selected a two-step approach as the most suitable for industrial-scale synthesis:

  • Gould-Jacobs Reaction: This method involves the condensation of 4-methylaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.[1][5] This reaction is well-documented, generally high-yielding, and utilizes readily available starting materials, making it ideal for large-scale preparation of the 4-hydroxyquinoline intermediate.[6]

  • Chlorination: The subsequent conversion of the 4-hydroxy group to a 4-chloro group is efficiently achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[7] This is a reliable and widely used transformation in quinoline chemistry.

This pathway is chosen for its proven reliability and the crystalline nature of the intermediate, which allows for easy purification before proceeding to the final, often more sensitive, chlorination step.

Reaction Mechanisms and Pathways

Step 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds via a multi-step mechanism.[1] It begins with a nucleophilic attack by the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable intermediate. This intermediate then undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[6]

Gould_Jacobs_Mechanism cluster_step1 Condensation cluster_step2 Thermal Cyclization 4-Me-Aniline 4-Methylaniline Intermediate1 Anilidomethylenemalonate Intermediate 4-Me-Aniline->Intermediate1 + DEEM - EtOH DEEM DEEM Intermediate2 Ethyl 4-hydroxy-6-methyl- quinoline-3-carboxylate Intermediate1->Intermediate2  Δ (>250 °C) (6π-electrocyclization)

Caption: Mechanism of the Gould-Jacobs Reaction.

Step 2: Chlorination with Phosphorus Oxychloride

The chlorination of the 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) with POCl₃ is a classic nucleophilic substitution reaction. The oxygen of the quinolone attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. Subsequent attack by a chloride ion at the C4 position and elimination of the phosphate group yields the desired 4-chloroquinoline product.

Detailed Experimental Protocols

PART A: Large-Scale Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Materials and Equipment:

  • Reagents: 4-Methylaniline (≥99%), Diethyl ethoxymethylenemalonate (DEEM, ≥98%), Dowtherm A (or mineral oil).

  • Equipment: Jacketed glass reactor (appropriate volume for scale), mechanical stirrer, heating/cooling circulator, condenser, vacuum pump, Buchner funnel and flask.

Procedure:

  • Reactor Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, condenser, and a nitrogen inlet. Ensure the system is inert and dry.

  • Reagent Charging: Charge the reactor with 4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Initial Condensation: Begin stirring and heat the mixture to 110-120 °C. Maintain this temperature for 2 hours to facilitate the initial condensation and removal of ethanol, which can be distilled off.

  • Cyclization: Add a high-boiling inert solvent such as Dowtherm A (approx. 2-3 volumes relative to the aniline) to the reaction mixture. This solvent is critical for achieving the high temperatures required for cyclization and for maintaining a stirrable slurry on a large scale.[5]

  • Increase the temperature of the reaction mixture to 250-260 °C. The product will begin to precipitate as it forms. Maintain this temperature for 30-45 minutes. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to below 100 °C. The product will precipitate as a solid.

  • Filtration: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with a suitable solvent (e.g., hexane or toluene) to remove the high-boiling reaction solvent.

  • Drying: Dry the isolated solid under vacuum at 60-70 °C to a constant weight. The product is typically of high purity (>95%) and can be used in the next step without further purification.

PART B: Large-Scale Synthesis of this compound

Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[8][9] This procedure must be performed in a well-ventilated chemical fume hood. All glassware must be scrupulously dried. Personnel must wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.[10][11]

Materials and Equipment:

  • Reagents: Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (from Part A), Phosphorus oxychloride (POCl₃, ≥99%), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Crushed ice.

  • Equipment: Jacketed glass reactor, mechanical stirrer, condenser with a gas scrubber (for HCl and POCl₃ fumes), addition funnel, temperature probe.

Procedure:

  • Reactor Setup: Set up a dry, jacketed glass reactor with a mechanical stirrer, condenser (connected to a scrubber containing NaOH solution), and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with phosphorus oxychloride (POCl₃) (at least 3-5 equivalents). Begin stirring and cool the POCl₃ to 0-5 °C using a circulator.

  • Substrate Addition: Slowly add the Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 eq) in portions to the cold POCl₃. The addition should be controlled to keep the internal temperature below 20 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours.[7] Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • POCl₃ Removal: Cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap. Caution: This step must be performed with care in a fume hood.

  • Quenching: Place a large vessel containing crushed ice and water in the fume hood. Very slowly and carefully, pour the cooled reaction residue onto the crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that will generate HCl gas.[7]

  • Neutralization and Extraction: Once the quench is complete, slowly add saturated sodium bicarbonate solution until the pH of the aqueous slurry is ~7-8. Extract the aqueous layer with dichloromethane (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.

Workflow and Data Presentation

Synthesis_Workflow Start Starting Materials: 4-Methylaniline & DEEM Step1 Step 1: Gould-Jacobs Reaction - Condensation (110-120°C) - Cyclization in Dowtherm A (250-260°C) Start->Step1 Intermediate Intermediate: Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (Isolation via Filtration) Step1->Intermediate Step2 Step 2: Chlorination - React with POCl₃ - Reflux (105-110°C) Intermediate->Step2 Workup Work-up & Purification - Quench on Ice - Neutralize & Extract - Recrystallize Step2->Workup FinalProduct Final Product: This compound Workup->FinalProduct

Caption: Overall workflow for the large-scale synthesis.

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterStep 1: Gould-Jacobs ReactionStep 2: Chlorination
Key Reagents 4-Methylaniline, DEEM, Dowtherm APOCl₃
Molar Ratio (Substrate:Reagent) 1 : 1.05 (Aniline:DEEM)1 : 3-5 (Intermediate:POCl₃)
Temperature 110-120 °C then 250-260 °C0 °C then Reflux (~110 °C)
Reaction Time 2-3 hours3-4 hours
Typical Yield 85-95%75-85%
Work-up/Purification Filtration and washingAqueous work-up, Recrystallization

Table 2: Analytical Data for this compound

AnalysisExpected Result
CAS Number 56824-87-4
Molecular Formula C₁₃H₁₂ClNO₂
Molecular Weight 249.69 g/mol
Appearance White to off-white crystalline solid
Melting Point 91-93 °C[12]
¹H NMR (CDCl₃, 400 MHz) δ 8.67 (s, 1H), 8.03 (d, 1H), 7.72 (s, 1H), 7.60-7.63 (m, 1H), 4.02 (q, 2H), 2.53 (s, 3H), 1.45 (t, 3H) (Values may vary slightly based on literature)[12]
¹³C NMR (CDCl₃, 100 MHz) δ 165.8, 147.7, 140.7, 139.1, 138.3, 134.7, 128.8, 127.4, 125.9, 125.5, 122.6, 61.5, 21.7, 14.3 (Values may vary slightly based on literature)[12]

References

  • M. K. G. and P. M. S. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • Gould–Jacobs reaction - Wikipedia. Available at: [Link].

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link].

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. Available at: [Link].

  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed. Available at: [Link].

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link].

  • Friedländer synthesis - Wikipedia. Available at: [Link].

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. Available at: [Link].

  • Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link].

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. Available at: [Link].

  • Gould-Jacobs Quinoline-forming Reaction - Biotage. Available at: [Link].

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No - Loba Chemie. Available at: [Link].

  • Phosphorus oxychloride - SAFETY DATA SHEET. Available at: [Link].

  • Phosphorus Oxychloride | Air Liquide Malaysia. Available at: [Link].

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. Available at: [Link].

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies. Available at: [Link].

  • Design of a batch plant for quinoline derivatives manufacture - UB. Available at: [Link].

  • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC - NIH. Available at: [Link].

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link].

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 4-chloro-6-methylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key quinoline intermediate in high purity.

Introduction to Purification Challenges

This compound is a crucial building block in the synthesis of various pharmaceutical agents. Its purity is paramount for the success of subsequent reactions and for meeting stringent regulatory standards. The primary synthetic route to this compound is often a variation of the Gould-Jacobs reaction, which, while effective, can lead to a range of impurities that complicate purification.[1] Common challenges include the removal of unreacted starting materials, isomeric byproducts, and degradation products. The basicity of the quinoline nitrogen can also lead to interactions with acidic purification media, such as silica gel.[1]

This guide provides a systematic approach to troubleshooting common purification issues and offers validated protocols for recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is largely dictated by the synthesis method, most commonly the Gould-Jacobs reaction.[1] Key impurities often include:

  • Unreacted Starting Materials: 4-methylaniline and diethyl 2-(ethoxymethylene)malonate.

  • Intermediate: Diethyl 2-(((4-methylphenyl)amino)methylene)malonate, the condensation product before cyclization.

  • Hydrolysis Product: 4-Hydroxy-6-methylquinoline-3-carboxylic acid, formed if the 4-chloro group is hydrolyzed or the ethyl ester is saponified during workup.

  • Decarboxylation Product: 4-Chloro-6-methylquinoline, if the reaction conditions are harsh enough to cause loss of the carboxylate group.

Q2: My crude product is a dark, oily residue. How can I solidify it for easier handling?

A2: Oily or tarry crude products are common in quinoline synthesis.[2] Before attempting a full-scale purification, it is advisable to perform a trituration. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. A good starting point is a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. This process can often induce crystallization or precipitate the product as a solid, which can then be collected by filtration and subjected to further purification.

Q3: I am observing decomposition of my compound on a silica gel column. What is happening and how can I prevent it?

A3: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery and sometimes decomposition. To mitigate this, you can use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), in the eluent. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing a logical approach to problem-solving.

Recrystallization Issues

Q: I am struggling to find a suitable solvent for recrystallization. Can you suggest a systematic approach?

A: Finding the right recrystallization solvent is key. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A systematic approach to solvent screening is recommended.

Solvent Screening Protocol:

  • Place a small amount of your crude material (10-20 mg) in a test tube.

  • Add a few drops of a test solvent and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the mixture. If it dissolves, it is a potential candidate.

  • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • If the compound is too soluble at room temperature in a particular solvent, that solvent might be useful as the more polar component in a two-solvent system.

Solvent SystemRationale
Ethanol/WaterThe compound is likely soluble in ethanol and insoluble in water. Dissolve in hot ethanol and add water dropwise until turbidity persists.
Ethyl Acetate/HexanesA common and effective system for compounds of moderate polarity.[2] Dissolve in a minimal amount of hot ethyl acetate and add hexanes.
Toluene/HexanesGood for less polar compounds. Dissolve in hot toluene and add hexanes as the anti-solvent.
Dichloromethane/HexanesSimilar to ethyl acetate/hexanes, but dichloromethane is more volatile.

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute is insoluble in the solvent below a certain temperature (the melting point of the solute). To address this:

  • Increase the amount of solvent: This can keep the compound dissolved at a lower temperature.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling encourages crystal lattice formation.

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.

Column Chromatography Issues

Q: My compound is streaking on the TLC plate and giving poor separation during column chromatography. What could be the cause?

A: Streaking is often a sign of overloading the TLC plate or column, or it can be due to the acidic nature of the silica gel.

  • Reduce the amount of sample: Ensure you are not overloading the stationary phase.

  • Add a small amount of triethylamine to your eluent: As mentioned in the FAQs, this will neutralize the acidic sites on the silica gel and should result in sharper bands. A typical starting point is 0.5% triethylamine in your hexane/ethyl acetate eluent.

  • Try a different stationary phase: Neutral alumina can be a good alternative if your compound is particularly sensitive to silica gel.

Q: I have successfully run a column, but I am not sure which fractions contain my product. How can I quickly identify the correct fractions?

A: Thin-layer chromatography (TLC) is the most effective way to monitor your column.

  • Spot every few fractions on a TLC plate.

  • Use a co-spot: On the same TLC plate, spot your crude material and the fractions. This will help you to identify the spot corresponding to your product.

  • Visualize the spots: Use a UV lamp (quinolines are often UV-active) or an appropriate stain to visualize the spots.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent system and volumes should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (persistent turbidity).

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

This protocol is a starting point and may require optimization based on the impurity profile of your crude material.[3]

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Eluent: A starting eluent system of 10-20% ethyl acetate in hexanes is a good starting point. If streaking is observed on the TLC, add 0.5% triethylamine to the eluent mixture.

  • Pack the Column: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.

  • Elute the Column: Begin eluting with the starting solvent system. Collect fractions and monitor the separation by TLC.

  • Gradient Elution (if necessary): If the impurities and the product are not well-separated, a gradual increase in the polarity of the eluent (e.g., from 10% to 30% ethyl acetate) can be employed.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Visual Workflows

Purification Decision Workflow

Purification_Workflow start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid triturate Triturate with Hexanes/Ether is_solid->triturate No (Oil) recrystallize Attempt Recrystallization (e.g., EtOH/Water or EtOAc/Hexanes) is_solid->recrystallize Yes triturate->recrystallize is_pure Is the product pure by TLC/NMR? recrystallize->is_pure column Perform Column Chromatography (Silica or Alumina) is_pure->column No end Pure Product is_pure->end Yes column->end

Caption: Decision workflow for purifying crude this compound.

Troubleshooting Column Chromatography

Column_Troubleshooting start Column Chromatography Issue issue What is the issue? start->issue streaking Streaking or poor separation issue->streaking Streaking no_elution Product not eluting issue->no_elution No Elution decomposition Product decomposition issue->decomposition Decomposition solution1 1. Reduce sample load 2. Add 0.5% Et3N to eluent streaking->solution1 solution2 Increase eluent polarity no_elution->solution2 solution3 1. Use deactivated silica (with Et3N) 2. Switch to neutral alumina decomposition->solution3

Caption: Troubleshooting common issues in column chromatography of quinoline derivatives.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Khan, F. N., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2986. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

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Technical Support Center: Troubleshooting Common Issues in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of classical quinoline synthesis methods. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.

This center is structured to address the most common challenges encountered during the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Each section provides a question-and-answer-based troubleshooting guide, detailed experimental protocols, and visual aids to clarify complex concepts.

I. The Skraup Synthesis: Taming a Powerful Reaction

The Skraup synthesis is a classic and potent method for producing quinolines, but it is infamous for its vigorous and often hard-to-control exothermic nature.[1] This section will guide you in mastering this powerful reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Skraup reaction is excessively violent and difficult to manage. How can I control the exotherm?

A1: The primary cause of the violent exotherm is the rapid, acid-catalyzed dehydration of glycerol to acrolein and its subsequent reaction with the aniline.[2] Here’s how to mitigate this significant safety concern:

  • Utilize a Moderator: The addition of ferrous sulfate (FeSO₄) is a widely accepted method to moderate the reaction's vigor.[3][4] Ferrous sulfate is believed to act as an oxygen carrier, which helps to smoothen the oxidation step and extend the reaction over a longer period.[3] Boric acid can also be employed for this purpose.[3]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling, such as in an ice bath.[4] Good stirring is crucial to dissipate heat and prevent localized hotspots.[4]

  • Gradual Heating: Gently heat the reaction mixture to initiate the reaction. Once the exothermic phase begins, remove the external heat source. The reaction should sustain itself for a period. Reapply heat only after the initial exotherm has subsided to drive the reaction to completion.[5]

Q2: I'm experiencing significant tar formation, which is complicating purification and lowering my yield. What is the cause and how can I minimize it?

A2: Tar formation is a very common side reaction in the Skraup synthesis, resulting from the polymerization of acrolein and other intermediates under the harsh acidic and high-temperature conditions.[6] To minimize tarring:

  • Moderator Use: As with controlling the exotherm, ferrous sulfate can help reduce charring by ensuring a more controlled reaction rate.[4]

  • Temperature Optimization: Avoid excessively high temperatures. A controlled initiation and management of the exothermic phase are key.[4]

  • Purification Strategy: The crude product is often a dark, tarry residue.[4] The most effective method for separating the volatile quinoline from the non-volatile tar is steam distillation.[6]

Q3: My final product yield is disappointingly low. What are the likely culprits?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction is refluxed for a sufficient duration after the initial exotherm.

  • Substituent Effects: Anilines with strong electron-withdrawing groups can be less reactive, leading to lower yields.

  • Purification Losses: The workup of the tarry mixture can lead to significant product loss. Efficient extraction after steam distillation is crucial. Unreacted aniline can also co-distill with the product. A common purification step is to treat the distillate with sodium nitrite in an acidic solution to convert the aniline into a non-volatile diazonium salt.[6][7]

Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (moderator)

  • Sodium Hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine the aniline, glycerol, and nitrobenzene.

  • Acid Addition: With vigorous stirring and external cooling (ice bath), slowly add the concentrated sulfuric acid.

  • Initiation: Add the ferrous sulfate heptahydrate. Gently heat the mixture to initiate the reaction.

  • Reaction: Once the exothermic reaction begins, remove the heat source. After the initial vigorous phase subsides, heat the mixture to reflux for several hours.

  • Work-up: Cool the reaction mixture and carefully dilute it with water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Perform steam distillation to separate the quinoline from the tarry residue. The distillate can then be extracted with an organic solvent, dried, and the solvent removed to yield the crude quinoline, which can be further purified by vacuum distillation.[8]

Visualization: Skraup Synthesis Workflow

Skraup_Workflow start Start reactants Combine Aniline, Glycerol, Nitrobenzene start->reactants acid Slowly Add H₂SO₄ with Cooling reactants->acid moderator Add FeSO₄ acid->moderator initiation Gentle Heating to Initiate moderator->initiation exotherm Exothermic Reaction (Remove Heat) initiation->exotherm reflux Reflux for Several Hours exotherm->reflux workup Cool, Dilute, Neutralize (NaOH) reflux->workup purification Steam Distillation & Extraction workup->purification product Quinoline Product purification->product

Caption: General experimental workflow for the Skraup synthesis.

II. The Doebner-von Miller Synthesis: Navigating Polymerization and Byproducts

The Doebner-von Miller reaction offers a versatile route to substituted quinolines using α,β-unsaturated carbonyl compounds.[9][10] However, it is frequently plagued by polymerization and the formation of complex side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a large amount of intractable tar and polymeric material, leading to a very low yield. How can I prevent this?

A1: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction.[11] Here are effective strategies to minimize this:

  • Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce polymerization.[11][12]

  • Slow Addition of Carbonyl Compound: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic aniline solution helps to maintain a low concentration of the carbonyl compound, thus minimizing self-condensation.

  • Control Reaction Temperature: While heating is necessary, excessive temperatures can accelerate polymerization. Maintain the lowest effective temperature for the reaction.

Q2: I've isolated a product, but it's not the expected quinoline derivative. What are the possible byproducts?

A2: The Doebner-von Miller reaction can sometimes lead to unexpected products:

  • Partially Hydrogenated Quinolines: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate. If the oxidation is incomplete, you may isolate dihydro- or even tetrahydroquinoline byproducts.[11] Ensure you are using an adequate amount of a suitable oxidizing agent.

  • Unexpected Isomers: While the reaction typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyls, regiochemical outcomes can vary depending on the substrates and conditions.

  • Other Byproducts: Side reactions of intermediates can occur. For example, the reduction of an intermediate imine has been reported.[13] Thorough characterization of unexpected products using techniques like NMR and mass spectrometry is crucial.[13][14]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., chloroform)[15]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add aniline and concentrated hydrochloric acid.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.

  • Reaction: Heat the reaction mixture under reflux for several hours.

  • Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: The 2-methylquinoline can be isolated by steam distillation. The organic layer of the distillate is separated, and the aqueous layer is extracted with chloroform to recover any dissolved product. The combined organic layers are dried and the solvent is removed. Further purification can be achieved by vacuum distillation.[15]

Visualization: Doebner-von Miller Troubleshooting Workflow

DVM_Troubleshooting start Low Yield or Tar Formation q1 Is there significant polymerization? start->q1 a1_yes Implement Biphasic System or Slow Addition of Carbonyl q1->a1_yes Yes q2 Is the reaction temperature too high? q1->q2 No a1_yes->q2 a2_yes Reduce Reaction Temperature q2->a2_yes Yes q3 Is the oxidation step incomplete? q2->q3 No a2_yes->q3 a3_yes Increase Oxidant Amount or Reaction Time q3->a3_yes Yes end Improved Yield q3->end No a3_yes->end

Caption: A logical workflow for troubleshooting common issues in the Doebner-von Miller synthesis.

III. The Combes Synthesis: Controlling Regioselectivity and Driving Cyclization

The Combes synthesis provides a route to 2,4-disubstituted quinolines from anilines and β-diketones.[16][17] Key challenges include controlling the regioselectivity of the cyclization and ensuring the reaction proceeds to completion.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a mixture of regioisomers. How can I control the outcome?

A1: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects.[6][18]

  • Steric Hindrance: The steric bulk of substituents on both the aniline and the β-diketone plays a significant role in the rate-determining electrophilic aromatic annulation step.[6] Increasing the bulk of a substituent on the diketone may favor the formation of the less sterically hindered quinoline isomer.[6]

  • Electronic Effects: The electronic nature of substituents on the aniline can direct the cyclization. For instance, methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines in certain cases.[6]

  • Catalyst Choice: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective dehydrating agents and may influence regioselectivity.[6]

Q2: My reaction is giving a low yield. What are the potential reasons?

A2: Low yields in the Combes synthesis often stem from incomplete condensation or cyclization.

  • Inefficient Cyclization: The cyclization step requires strong acid catalysis and often heating. If using sulfuric acid, ensure it is concentrated. Consider using a more powerful dehydrating agent like PPA or PPE.[6]

  • Deactivated Anilines: Anilines with strong electron-withdrawing groups (e.g., -NO₂) can be poor nucleophiles and may not undergo the initial condensation or the subsequent cyclization efficiently.[19]

  • Steric Hindrance: As mentioned for regioselectivity, significant steric hindrance can also impede the overall reaction rate, leading to lower yields.[20]

Experimental Protocol: Combes Synthesis of a 2,4-Dimethylquinoline

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Ice

  • Base for neutralization (e.g., ammonia or sodium hydroxide solution)

Procedure:

  • Condensation: In a round-bottom flask, mix the aniline and acetylacetone. The initial condensation to form the enamine may be exothermic.

  • Cyclization: Cool the mixture in an ice bath and slowly add the concentrated sulfuric acid or PPA with stirring.

  • Reaction: Gently heat the reaction mixture for a short period to promote cyclization.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Isolation: Neutralize the solution with a base. The quinoline derivative may precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.[4]

Visualization: Combes Synthesis Mechanism

Combes_Mechanism reactants Aniline + β-Diketone enamine Enamine Intermediate (Condensation) reactants->enamine H⁺ protonation Protonation of Enamine enamine->protonation H⁺ cyclization Intramolecular Electrophilic Aromatic Substitution protonation->cyclization dehydration Dehydration cyclization->dehydration -H₂O product Substituted Quinoline dehydration->product

Caption: Key steps in the Combes quinoline synthesis mechanism.

IV. The Friedländer Synthesis: Addressing Regioselectivity and Side Reactions

The Friedländer synthesis is a versatile method for preparing polysubstituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][21][22] Key challenges include controlling regioselectivity with unsymmetrical ketones and preventing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve the selectivity?

A1: This is a common issue in the Friedländer synthesis.[21] Here are some strategies to improve regioselectivity:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[21]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of enolization and subsequent cyclization.[21]

  • Reaction Conditions: Carefully optimizing the reaction temperature and the rate of addition of the ketone can influence the regiochemical outcome.[23]

Q2: My reaction is giving a low yield and a significant amount of side products. What can I do?

A2: Low yields are often due to harsh reaction conditions or competing side reactions.

  • Milder Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can lead to degradation.[21][24] Modern protocols often use milder and more efficient catalysts, such as gold catalysts, which can allow the reaction to proceed under more gentle conditions.[21]

  • Catalyst Optimization: The choice of catalyst is critical. An inappropriate catalyst can lead to low conversion or the formation of undesired side products.[16][25] Consider screening different catalysts to find the optimal one for your substrates.

  • Aldol Side Reactions: Under basic conditions, the ketone starting material can undergo self-condensation (an aldol reaction).[21] To avoid this, consider using an acid catalyst or an imine analog of the o-aminoaryl aldehyde/ketone.[21]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 2-Aminoaryl ketone or aldehyde

  • A compound containing an α-methylene group (e.g., another ketone)

  • Catalyst (e.g., iodine, p-toluenesulfonic acid, or a Lewis acid)[23]

  • Solvent (e.g., ethanol, toluene)

  • Reagents for work-up (e.g., sodium thiosulfate solution if using iodine)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone/aldehyde, the active methylene compound, and the catalyst in a suitable solvent.

  • Reaction: Heat the reaction mixture under reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture. If using an iodine catalyst, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove the iodine.[25]

  • Purification: The crude product can be purified by extraction, followed by recrystallization or column chromatography.

Visualization: Friedländer Synthesis Competing Pathways

Friedlander_Pathways start 2-Aminoaryl Ketone + Unsymmetrical Ketone path_a Condensation at Less Hindered α-Carbon start->path_a path_b Condensation at More Hindered α-Carbon start->path_b product_a Regioisomer A path_a->product_a product_b Regioisomer B path_b->product_b

Caption: Competing pathways in the Friedländer synthesis with an unsymmetrical ketone.

V. General Purification and Safety Considerations

Purification Strategies

The purification of quinolines can be challenging due to the presence of tarry byproducts, unreacted starting materials, and isomers.

Synthesis MethodCommon ImpuritiesRecommended Purification Technique
Skraup Tarry polymers, unreacted aniline, nitrobenzeneSteam distillation followed by extraction and vacuum distillation.[1][6]
Doebner-von Miller Polymeric materials, partially hydrogenated quinolinesFiltration through a plug of silica gel to remove tars, followed by column chromatography or vacuum distillation. Steam distillation may be effective for volatile products.[11]
Combes Unreacted starting materials, isomeric productsRecrystallization or column chromatography.
Friedländer Unreacted starting materials, aldol condensation byproducts, isomeric productsColumn chromatography or recrystallization.[26]
Safety Precautions
  • Exothermic Reactions: The Skraup synthesis is notoriously exothermic. Always use a moderator, ensure efficient cooling and stirring, and add reagents slowly.[27]

  • Toxic Reagents: Many of the reagents used in these syntheses, such as aniline and nitrobenzene, are toxic.[28] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[24][28]

  • Corrosive Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle them with extreme care.

  • Emergency Preparedness: Be aware of the potential hazards and have an emergency plan in place.[29]

This technical support center provides a foundation for troubleshooting and optimizing your quinoline synthesis. Remember that each reaction is unique, and systematic optimization of reaction parameters is often necessary to achieve the desired outcome.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • BenchChem. (2025). Minimizing side products in the Friedländer quinoline synthesis. BenchChem.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis. BenchChem.
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
  • ResearchGate. (n.d.). Combes quinoline synthesis.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • (n.d.). Combes Quinoline Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. BenchChem.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
  • Techno PharmChem. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Slideshare. (n.d.).
  • BenchChem. (2025). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines. BenchChem.
  • ResearchGate. (n.d.). a) Classical methods for the synthesis of quinoline derivatives, b)....
  • PubMed Central (PMC). (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PubMed Central (PMC).
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
  • Google Docs. (n.d.). Safety Precautions for Handling Exothermic Reactions. Google Docs.
  • ACS Publications. (n.d.). Advances in polymer based Friedlander quinoline synthesis.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. YouTube.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
  • ResearchGate. (n.d.). What is the complete procedure for Doebner-von miller reaction ?.
  • (n.d.).
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
  • PubMed Central (PMC). (n.d.). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central (PMC).
  • ResearchGate. (n.d.). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines.
  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.
  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.
  • National Institutes of Health (NIH). (n.d.). A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample.

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Technical Support Center: Recrystallization of Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of Ethyl 4-chloro-6-methylquinoline-3-carboxylate via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the final purification step of this important quinoline intermediate. Here, we consolidate practical advice, troubleshooting strategies, and in-depth scientific explanations to help you achieve high purity and yield.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The compound will not fully dissolve in the chosen solvent, even at elevated temperatures.

  • Question: I'm attempting to dissolve my crude this compound in a solvent like ethanol, but even with heating, a significant amount of solid remains. What's happening?

  • Answer: This is a classic sign that you have either chosen a solvent in which your compound has low solubility, or your crude material contains insoluble impurities.

    • Scientific Rationale: Recrystallization relies on the principle of differential solubility at varying temperatures. The ideal solvent will dissolve the compound completely at or near its boiling point, but have low solubility at cooler temperatures.[1] If the compound's intrinsic solubility in the chosen solvent is too low, you will not be able to form a saturated solution, which is a prerequisite for crystal growth upon cooling.

    • Troubleshooting Steps:

      • Solvent Screening: If you are using a single solvent system, you may need to screen for a more suitable one. Given that the target compound is an ester, solvents like ethyl acetate could be a good starting point.[2] A mixture of solvents can also be effective. For instance, you could dissolve the compound in a good solvent (like dichloromethane or ethyl acetate) and then add a poor solvent (like hexane or heptane) dropwise until the solution becomes turbid.[3]

      • Hot Filtration: If the undissolved solid is an impurity, a hot filtration step is necessary. After dissolving the desired compound in the minimum amount of hot solvent, quickly filter the hot solution to remove the insoluble material. This should be done using a pre-heated funnel to prevent premature crystallization.

Issue 2: No crystals are forming upon cooling.

  • Question: I've successfully dissolved my compound and allowed the solution to cool, but no crystals have appeared, even after a prolonged period. What should I do?

  • Answer: The absence of crystal formation, a phenomenon known as supersaturation, is a common challenge in crystallization.[1] This can be due to several factors including the solution not being sufficiently concentrated, the presence of impurities that inhibit nucleation, or a lack of nucleation sites.[4]

    • Scientific Rationale: Crystal formation begins with nucleation, where a few molecules of the solute arrange themselves into a stable, ordered lattice. This process is often kinetically, rather than thermodynamically, controlled. If the energy barrier to nucleation is too high, the solution will remain in a supersaturated state.

    • Troubleshooting Steps:

      • Induce Nucleation:

        • Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution. The microscopic scratches on the glass provide nucleation sites.[4]

        • Seeding: If you have a pure crystal of this compound, add a tiny amount to the supersaturated solution to act as a template for crystal growth.[4]

      • Increase Supersaturation: If nucleation induction is unsuccessful, it's possible the solution is not sufficiently concentrated. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • Solvent System Modification: The presence of certain impurities can sometimes be overcome by altering the solvent system.

Issue 3: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling my solution, a viscous oil is forming at the bottom of the flask instead of solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that it separates from the solution as a liquid phase rather than a solid crystalline phase.

    • Scientific Rationale: This is often a problem when using a solvent system where the compound is extremely soluble at high temperatures and practically insoluble at low temperatures. The rapid change in solubility promotes the formation of an amorphous oil over an ordered crystal lattice.

    • Troubleshooting Steps:

      • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of heat loss. This gives the molecules more time to orient themselves into a crystal lattice.

      • Use a Different Solvent or Solvent Mixture: A solvent system with a less steep solubility curve can be beneficial. Try a solvent in which the compound is slightly less soluble at elevated temperatures. Alternatively, using a solvent mixture can modulate the solubility properties more finely.[5]

      • Lower the Initial Concentration: Start with a slightly more dilute solution. This can sometimes prevent the compound from reaching a state of such high supersaturation that it oils out.

Issue 4: The resulting crystals are colored, but the pure compound should be colorless.

  • Question: My recrystallized product has a distinct color, but literature suggests this compound should be a colorless or white solid. What is causing this, and how can I fix it?

  • Answer: The presence of color often indicates that colored impurities are co-precipitating with your product.

    • Scientific Rationale: While recrystallization is an effective purification technique, it is not always perfect. If a colored impurity has similar solubility properties to your target compound, it can be incorporated into the crystal lattice.

    • Troubleshooting Steps:

      • Activated Charcoal Treatment: Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent. Add a small amount of activated charcoal (a spatula tip is usually sufficient) and boil the solution for a few minutes. The activated charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.

      • Column Chromatography: If the colored impurities are not effectively removed by charcoal treatment, a preliminary purification by column chromatography may be necessary before recrystallization. For quinoline derivatives, which can be basic, tailing on silica gel can be an issue. Adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.[6]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and conditions should be determined empirically for your specific crude material. Based on literature, ethanol and ethyl acetate are good starting points for solvent screening.[7][8]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Spatula

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[1]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a funnel and a receiving flask to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying:

    • Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven can be used at a temperature well below the compound's melting point.

Data Summary

ParameterRecommended Value/RangeRationale
Recrystallization Solvents Ethanol, Ethyl Acetate, DMSOLiterature reports successful recrystallization using these solvents.[7][8][9]
Cooling Rate SlowPromotes the formation of larger, purer crystals.
Washing Solvent Ice-cold recrystallization solventMinimizes dissolution of the purified product while removing soluble impurities.[1]

Visualizing the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Hot Solution D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Clear, Hot Solution D->F No E->F G Slow Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

References

  • Benchchem. Technical Support Center: Crystallization of Quinoline-Based Compounds.
  • Benchchem. Addressing challenges in the purification of quinoline derivatives.
  • University of California, Los Angeles. Recrystallization.
  • Benchchem. Technical Support Center: Purification of Quinoline Derivatives.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Khan, F. N., et al. (2009). Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3132. Available from: [Link]

  • Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o135. Available from: [Link]

  • Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2986. Available from: [Link]

  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures.

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Technical Support Center: By-product Formation in the Chlorination of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation in this critical synthetic transformation. My insights are drawn from extensive experience in synthetic methodology and process optimization.

The conversion of 4-hydroxyquinolines to their 4-chloro counterparts is a cornerstone in the synthesis of numerous biologically active compounds. While seemingly straightforward, this reaction is often plagued by the formation of stubborn by-products that can complicate purification and significantly reduce yields. This guide provides a structured, question-and-answer-based approach to understanding and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of my starting material, 4-hydroxyquinoline, in my crude product after workup. What is the likely cause?

A1: The most common reason for recovering a substantial amount of your starting material is the hydrolysis of the desired 4-chloroquinoline product during the aqueous workup.[1] The 4-chloro group is highly susceptible to nucleophilic attack by water, especially under non-neutral pH conditions, which reverts the product to the starting 4-hydroxyquinoline.

Troubleshooting Steps:

  • Low-Temperature Quenching: Always quench the reaction mixture by pouring it slowly onto crushed ice or into ice-cold water. This dissipates the heat from the exothermic reaction of excess phosphorus oxychloride (POCl₃) with water and minimizes the rate of hydrolysis.

  • pH Control: After quenching, carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate, sodium carbonate, or ammonium hydroxide) while keeping the temperature low. Avoid making the solution strongly basic, as this can also promote hydrolysis and other side reactions. The goal is a neutral or slightly basic pH to ensure the product is in its free base form.[1]

  • Prompt Extraction: Once neutralized, immediately extract the product into a suitable organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate). Prolonged exposure to the aqueous environment increases the risk of hydrolysis.

Q2: My reaction is complete by TLC, but after workup, I isolate a high-melting, poorly soluble solid that is not my desired 4-chloroquinoline. What could this be?

A2: This is a classic sign of "pseudodimer" formation. This by-product arises from the reaction of a phosphorylated intermediate with a molecule of the unreacted 4-hydroxyquinoline starting material.[2][3] This dimer is often less soluble than the desired product and can complicate purification.

Mechanism of Dimer Formation:

The reaction proceeds through an initial phosphorylation of the 4-hydroxy group by POCl₃ to form an O-phosphorylated intermediate. This activated intermediate can then be attacked by a nucleophile. While the intended nucleophile is a chloride ion to form the 4-chloroquinoline, another molecule of the starting 4-hydroxyquinoline can also act as a nucleophile, leading to the formation of a dimeric ether-linked by-product.

Mitigation Strategies:

  • Use of a Base: The formation of the pseudodimer can be suppressed by conducting the initial phosphorylation step under basic conditions at a lower temperature (e.g., < 25 °C).[2][3] An organic base, such as triethylamine or diisopropylethylamine (Hunig's base), can be added to scavenge the HCl generated during the phosphorylation, which can catalyze dimer formation.

  • Temperature Control: The reaction can be performed in two stages. First, the phosphorylation is carried out at a lower temperature in the presence of a base. Once the formation of the phosphorylated intermediate is complete, the temperature is raised to 70-90 °C to drive the conversion to the 4-chloroquinoline.[3]

  • Order of Addition: Adding the 4-hydroxyquinoline to the POCl₃ (inverse addition) can sometimes help, although this is less common.

Q3: I am observing the formation of dark, tar-like substances in my reaction mixture, especially at higher temperatures. What are these, and how can I avoid them?

A3: The formation of polymeric or tar-like substances is often a result of overheating or prolonged reaction times.[1] 4-Hydroxyquinolines and their derivatives can be susceptible to polymerization and degradation under harsh acidic conditions and high temperatures. Impurities in the starting material can also act as initiators for polymerization.

Preventative Measures:

  • Purity of Starting Material: Ensure your starting 4-hydroxyquinoline is of high purity. Impurities from previous synthetic steps can react with POCl₃ to form colored and polymeric by-products.[1]

  • Optimize Reaction Temperature and Time: Carefully monitor the reaction progress by TLC. Avoid unnecessarily long reaction times or excessive temperatures. Use the minimum temperature required for the complete conversion of the phosphorylated intermediate to the 4-chloro product.

  • Use of a High-Boiling Solvent: While often run neat in POCl₃, consider using a high-boiling inert solvent such as toluene or xylene to allow for better temperature control and to avoid localized overheating.

Q4: Is there a risk of chlorination at other positions on the quinoline ring?

A4: While the primary reaction is the conversion of the 4-hydroxy group to a chloro group, chlorination at other positions on the quinoline ring is possible, though generally less common under standard conditions. The regioselectivity is influenced by the electronic nature of the quinoline ring. Electron-rich quinoline systems are more susceptible to electrophilic chlorination. The use of more potent chlorinating systems, such as a mixture of POCl₃ and phosphorus pentachloride (PCl₅), can increase the likelihood of over-chlorination.

Considerations:

  • Substituent Effects: Electron-donating groups on the quinoline ring can activate it towards further electrophilic substitution.

  • Reaction Conditions: Harsher conditions (higher temperatures, longer reaction times, stronger chlorinating agents) increase the risk of side reactions, including ring chlorination.

Troubleshooting Guide: A Workflow Approach

This workflow provides a systematic approach to diagnosing and resolving common issues in the chlorination of 4-hydroxyquinolines.

Caption: Troubleshooting workflow for by-product formation.

Visualizing the Key Reaction Pathways

Understanding the competing reaction pathways is crucial for effective troubleshooting. The diagram below illustrates the desired reaction alongside the formation of the main by-products.

ReactionPathways Start 4-Hydroxyquinoline + POCl3 Intermediate O-Phosphorylated Intermediate Start->Intermediate Phosphorylation Product Desired Product: 4-Chloroquinoline Intermediate->Product + Cl- (Good) Dimer By-product: Pseudodimer Intermediate->Dimer + 4-Hydroxyquinoline (Bad) Hydrolysis By-product: Starting Material (from hydrolysis) Product->Hydrolysis + H2O (Workup)

Caption: Competing reaction pathways in the chlorination of 4-hydroxyquinolines.

Experimental Protocols

Protocol 1: Standard Chlorination with POCl₃

This protocol is a general procedure for the chlorination of 4-hydroxyquinolines.

Materials:

  • 4-Hydroxyquinoline derivative (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-20 volumes)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the 4-hydroxyquinoline derivative.

  • Carefully add POCl₃ (10-20 volumes).

  • Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • Once the excess POCl₃ has been quenched, slowly add saturated NaHCO₃ solution until the pH is neutral to slightly basic (pH 7-8).

  • Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the crude 4-chloroquinoline.

Protocol 2: Chlorination with Base to Minimize Dimer Formation

This modified protocol is recommended when dimer formation is a significant issue.

Materials:

  • 4-Hydroxyquinoline derivative (1.0 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 volumes)

  • Anhydrous toluene or acetonitrile (optional, as solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the 4-hydroxyquinoline derivative in anhydrous toluene or acetonitrile (if used) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the organic base (DIPEA or TEA).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add POCl₃ dropwise, maintaining the internal temperature below 25 °C.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phosphorylated intermediate (monitor by TLC if possible).

  • Heat the reaction mixture to 70-90 °C and maintain until the reaction is complete by TLC.

  • Follow the workup procedure as described in Protocol 1 (steps 4-8).

Data Summary Table

IssuePotential Cause(s)Key Troubleshooting Strategy
Recovery of Starting Material Hydrolysis of the 4-chloro product during workup.Quench the reaction at low temperature and carefully control the pH during neutralization.
Formation of Insoluble Precipitate "Pseudodimer" formation from the reaction of a phosphorylated intermediate with the starting material.Add an organic base (e.g., DIPEA) and use a two-stage temperature profile.
Dark, Tarry Reaction Mixture Polymerization/degradation of starting material or product.Ensure high purity of starting material and optimize reaction temperature and time.
Low Overall Yield A combination of hydrolysis, dimer formation, and product degradation.Systematically apply the troubleshooting strategies for each specific issue.

References

  • Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. Available from: [Link]

  • PubMed. POCl3 chlorination of 4-quinazolones. (2011). Available from: [Link]

Sources

How to improve the regioselectivity of the Gould-Jacobs reaction.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Gould-Jacobs reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to harness the full potential of this powerful quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and control the regioselectivity of your reactions effectively.

This guide is structured to address the common challenges and questions that arise when working with asymmetrically substituted anilines in the Gould-Jacobs reaction. We will explore the underlying principles that govern the reaction's outcome and provide actionable strategies to steer the synthesis towards your desired isomer.

Understanding the Core Challenge: The Regioselectivity of Cyclization

The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines. The reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal intramolecular cyclization.[1][2][3] When an asymmetrically substituted aniline is used, the cyclization can occur at two different ortho positions relative to the amino group, leading to a mixture of regioisomers, typically a 5- and a 7-substituted quinoline. Controlling the ratio of these isomers is a critical challenge in the application of this reaction.

The regiochemical outcome is a delicate interplay of electronic and steric factors, as well as the reaction conditions, which can be manipulated to favor either the kinetically or thermodynamically controlled product.[3]

Troubleshooting Guide: Navigating Regioselectivity Issues

This section is designed to address specific problems you might encounter in your experiments. The solutions are grounded in mechanistic principles to help you make informed decisions.

Question 1: I am getting a mixture of 5- and 7-substituted quinolines. How can I favor the formation of a single isomer?

Answer: This is the most common challenge in the Gould-Jacobs reaction with substituted anilines. The formation of a mixture of regioisomers is a direct consequence of the two possible sites for electrophilic cyclization on the aniline ring. To favor one isomer, you need to manipulate the factors that influence the transition state energies of the two competing cyclization pathways.

Here’s a systematic approach to troubleshooting:

1. Analyze Your Substrate's Electronic and Steric Profile:

  • Electronic Effects: The electronic nature of the substituent on the aniline ring plays a pivotal role.

    • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) at the meta position generally direct the cyclization to the less sterically hindered ortho position (C-2 of the aniline), leading to the 7-substituted quinoline. This is because the C-2 position is more sterically accessible.

    • Electron-Withdrawing Groups (EWGs) such as chloro (-Cl) or nitro (-NO₂) at the meta position can favor cyclization at the more electronically activated ortho position (C-6 of the aniline), yielding the 5-substituted quinoline. The C-6 position is para to the EWG, making it more electron-rich and thus more susceptible to electrophilic attack.

  • Steric Hindrance: A bulky substituent at the ortho position of the aniline will almost exclusively direct the cyclization to the other, unhindered ortho position.

Table 1: General Influence of Meta-Substituents on Regioselectivity

Substituent at meta-positionElectronic EffectPredominant IsomerRationale
-OCH₃, -CH₃Electron-Donating7-substitutedCyclization at the sterically less hindered C-2 position.
-Cl, -BrWeakly Electron-WithdrawingMixture, often favoring 7-substitutedA balance of steric and electronic effects.
-NO₂, -CF₃Strongly Electron-Withdrawing5-substitutedCyclization at the electronically activated C-6 position (para to the EWG).

2. Leverage Kinetic vs. Thermodynamic Control:

The formation of the two regioisomers can often be influenced by whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control (Favors the faster-formed product): This is typically achieved under more forcing conditions for a shorter duration. The kinetic product often arises from cyclization at the most nucleophilic (electron-rich) and sterically accessible position.

    • Experimental Conditions: High temperatures (450–650 °C) for a very short reaction time, often under gas-phase conditions like Flash Vacuum Pyrolysis (FVP), can favor the kinetic product.[4][5] Microwave-assisted synthesis at high temperatures and short reaction times can also be used to target the kinetic product.[6][7]

  • Thermodynamic Control (Favors the more stable product): This is achieved by allowing the reaction to reach equilibrium, typically with prolonged heating at a lower temperature. The thermodynamically more stable isomer will eventually predominate.

    • Experimental Conditions: Conventional heating in a high-boiling solvent (e.g., diphenyl ether) at around 250-260°C for an extended period allows for the potential equilibration of the initially formed products to the more stable isomer.[8]

DOT Diagram: Decision Workflow for Regioselectivity

gould_jacobs_regioselectivity start Starting with a meta-Substituted Aniline edg_ewg What is the nature of the substituent? start->edg_ewg edg Electron-Donating Group (-OCH3, -CH3) edg_ewg->edg EDG ewg Electron-Withdrawing Group (-NO2, -CF3) edg_ewg->ewg EWG kinetic_thermo Consider Kinetic vs. Thermodynamic Control edg->kinetic_thermo product_7 Predominantly 7-Substituted Quinoline edg->product_7 Generally leads to ewg->kinetic_thermo product_5 Predominantly 5-Substituted Quinoline ewg->product_5 Generally leads to kinetic Kinetic Control (High Temp, Short Time, FVP, Microwave) Favors less sterically hindered product kinetic_thermo->kinetic thermo Thermodynamic Control (Lower Temp, Long Time, Conventional Heating) Favors more stable product kinetic_thermo->thermo kinetic->product_7 Often the kinetic product thermo->product_5 Often the thermodynamic product gould_jacobs_mechanism reactants Aniline + Alkoxymethylenemalonate intermediate Anilidomethylenemalonate Intermediate reactants->intermediate Condensation (-ROH) cyclization Thermal 6π Electrocyclization intermediate->cyclization product_ester 4-Oxoquinoline-3-carboxylate cyclization->product_ester final_product 4-Hydroxyquinoline product_ester->final_product Hydrolysis & Decarboxylation

References

Technical Support Center: Navigating the Challenges of Quinoline Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of quinoline and its derivatives. Quinoline scaffolds are fundamental building blocks in medicinal chemistry and materials science, found in everything from antimalarial drugs to organic light-emitting diodes (OLEDs).[1] While numerous methods exist for their synthesis on a laboratory scale, transitioning these processes to pilot plant or industrial production introduces a host of challenges.[2]

This guide is structured to provide direct, actionable advice for researchers, chemists, and process engineers facing common hurdles during the scale-up of quinoline synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles governing these challenges, empowering you to troubleshoot effectively and develop robust, scalable processes.

Part 1: Frequently Asked Questions - Core Scale-Up Considerations

This section addresses overarching challenges that are common to most quinoline synthesis methodologies when transitioning from bench to bulk scale.

Q1: What are the primary thermal safety concerns when scaling up quinoline synthesis, particularly with methods like the Skraup reaction?

A: Thermal safety is the most critical consideration during scale-up. Many classical quinoline syntheses, especially the Skraup reaction, are notoriously exothermic.[3][4] A reaction that is easily managed in a 100 mL flask with an ice bath can become a dangerous runaway event in a 100 L reactor.[5]

  • Causality: The core issue is the surface-area-to-volume ratio. As you increase the reactor volume, the heat generated by the reaction (a function of volume) increases cubically, while the ability to remove that heat (a function of the reactor wall surface area) increases only squarely. This mismatch can lead to a rapid, uncontrolled increase in temperature and pressure.[5] The Skraup reaction's use of concentrated sulfuric acid to dehydrate glycerol into acrolein is a primary source of this strong exotherm.[6]

  • Mitigation Strategy:

    • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to quantify the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is essential for safe process design.

    • Use of Moderators: For the Skraup synthesis, the addition of a moderator like ferrous sulfate (FeSO₄) is essential.[6][7] Ferrous sulfate is believed to function as an oxygen carrier, smoothing the oxidation step and taming the reaction's violence.[7]

    • Semi-Batch Processing: Instead of charging all reagents at once, implement a semi-batch or dosing-controlled approach. For instance, the slow, controlled addition of sulfuric acid or the α,β-unsaturated component to the heated aniline solution allows the cooling system to keep pace with heat generation.[6][8]

    • Dilution: While it can impact throughput, increasing the solvent volume can increase the overall heat capacity of the reaction mass, providing a larger thermal sink to absorb the heat of reaction.

Q2: My product's impurity profile is inconsistent batch-to-batch. What are the common causes during scale-up?

A: Maintaining a consistent impurity profile is a significant challenge in scaling up, with direct implications for downstream purification and final product quality.

  • Causality:

    • Inefficient Mixing & Hotspots: In large reactors, inefficient mixing can create localized areas of high temperature ("hotspots") or high reagent concentration. These hotspots can accelerate side reactions or degradation pathways that are negligible at the lab scale.[9] For example, the acid-catalyzed polymerization of intermediates is a primary cause of tar formation in both the Skraup and Doebner-von Miller reactions.[3][8]

    • Longer Reaction & Heat-Up/Cool-Down Times: Larger volumes take longer to heat and cool. These extended periods at intermediate temperatures can allow for the formation of thermally labile intermediates or promote different side reactions than those observed with the rapid heating/cooling of a lab flask.

    • Raw Material Quality: The impact of minor impurities in starting materials is magnified at scale. A 0.5% impurity in a 1 kg batch is 5 grams; in a 500 kg batch, it's 2.5 kg, which can significantly alter the reaction kinetics or generate new byproducts.

  • Mitigation Strategy:

    • Process Analytical Technology (PAT): Implement in-line monitoring (e.g., IR, Raman spectroscopy) to track the consumption of reactants and the formation of products and key impurities in real-time. This provides much greater process understanding and control than relying on single endpoint analysis (TLC, LC-MS).

    • Reactor & Agitator Design: Ensure the reactor is properly designed for the viscosity and nature of the reaction mass. The agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) should be optimized to ensure homogenous mixing and efficient heat transfer.

    • Strict Raw Material Specifications: Enforce stringent quality control on all incoming starting materials and solvents.

Part 2: Method-Specific Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific, widely-used quinoline synthesis reactions.

2.1 The Skraup Synthesis

Renowned for its utility but notorious for its vigor, the Skraup synthesis requires careful control.[3]

Q: My Skraup reaction is producing very low yields and an intractable amount of tar. How can I improve this?

A: This is the most common failure mode of the Skraup synthesis. It stems from the harsh, acidic, high-temperature conditions which promote polymerization of the acrolein intermediate.[3][6]

  • Troubleshooting Steps:

    • Verify Glycerol Dehydration: Ensure your temperature and acid concentration are sufficient to efficiently dehydrate the glycerol to acrolein. Insufficient dehydration is a common cause of failure.

    • Avoid Overheating: Excessively high temperatures are the primary cause of tar formation.[6] The reaction is self-sustaining after initiation; once boiling begins, the external heat source should be removed to allow the exotherm to drive the reaction. Reapply heat only after the initial vigor has subsided to complete the reflux period.[3]

    • Moderator Is Key: As mentioned in the safety section, the absence or insufficient loading of ferrous sulfate (FeSO₄) will lead to an uncontrolled reaction and extensive charring.[6]

    • Order of Addition: The order of reagent addition is critical. A proven sequence is to add aniline, ferrous sulfate, and glycerol first, followed by the slow and careful addition of concentrated sulfuric acid with cooling. Adding the acid before the moderator can trigger an immediate, violent reaction.[7]

2.2 The Doebner-von Miller (DvM) Reaction

A more versatile method than the Skraup, the DvM reaction still presents challenges with byproduct formation.[10]

Q: My DvM reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. What is the cause and solution?

A: Tar formation is a classic issue in the DvM reaction, caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[8]

  • Troubleshooting Steps:

    • Slow Reagent Addition: The α,β-unsaturated aldehyde or ketone should be added slowly to the heated, acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired reaction over polymerization.[8]

    • Optimize Temperature and Acid: High temperatures and highly concentrated acids accelerate tar formation.[11] Experiment with milder conditions. The choice of acid catalyst (Brønsted vs. Lewis) can also significantly impact selectivity and byproduct formation.[8]

    • Use an Acetal Protecting Group: For α,β-unsaturated aldehydes like acrolein, using the corresponding acetal (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is hydrolyzed in situ under the acidic conditions to slowly release the reactive aldehyde.[11]

2.3 The Friedländer Synthesis

The Friedländer synthesis is a powerful tool for creating polysubstituted quinolines, but its scalability can be deceptive.[12]

Q: My Friedländer synthesis works beautifully on a 1-gram scale but the yield drops dramatically when I try to run it on a 100-gram scale. What's happening?

A: This is a common scalability issue for the Friedländer synthesis. The traditional harsh conditions (high temperature, strong acid/base) that work for rapid, small-scale reactions often lead to starting material degradation and side reactions at larger scales where heating and mixing are less efficient.[13][14]

  • Troubleshooting Steps:

    • Switch to Milder Catalysts: The need for high temperatures can often be obviated by using more sophisticated catalysts. For example, catalytic amounts of gold or neodymium(III) nitrate have been shown to promote the reaction under milder conditions, improving yields and reducing byproduct formation.[13][15] Iodine and p-toluenesulfonic acid have also been used effectively, even under solvent-free conditions.[14][15]

    • Address Solubility Issues: Poor solubility of reactants at larger volumes can lead to incomplete reactions. If you suspect this, switch to a more polar solvent like DMF or ethanol to ensure a homogenous reaction mixture.[16]

    • Manage Aldol Side Reactions: A major competing pathway, especially under basic conditions, is the self-condensation of the ketone starting material. If this is identified as the main issue, switching from a base-catalyzed to an acid-catalyzed system (e.g., using p-TsOH) can often resolve the problem.[9]

Part 3: Protocols, Data, and Visual Workflows
Experimental Protocols

Protocol 1: Moderated Skraup Synthesis for Quinoline (Gram-Scale)

This protocol incorporates safety and yield-optimization measures.

  • Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, place aniline (e.g., 0.5 mol).

  • Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (e.g., 0.05 mol) to the aniline with stirring.

  • Glycerol Addition: Add glycerol (e.g., 1.5 mol).

  • Acid Addition (Critical Step): Begin cooling the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (e.g., 1.0 mol) via the addition funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 120°C.

  • Reaction: Once the acid addition is complete, replace the ice bath with a heating mantle. Heat the mixture gently. The reaction will become exothermic and begin to boil. Immediately remove the heat source.

  • Reflux: After the initial exotherm subsides (15-30 minutes), reapply heat and maintain a steady reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture. Carefully dilute with water and pour it into a larger beaker. Make the solution strongly alkaline with 30% sodium hydroxide solution, which will precipitate iron salts and free the quinoline base.

  • Purification: The quinoline is then isolated from the tarry mixture by steam distillation.[3][17] The distillate is collected, and the quinoline is separated from the aqueous layer, dried, and purified by vacuum distillation.[7]

Data Presentation

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

This table summarizes data for optimizing the Friedländer synthesis, illustrating how moving away from traditional high-temperature methods can improve scalability and yield.

2-Aminoaryl KetoneCarbonyl ComponentCatalyst / ConditionsReaction TimeYield (%)Reference
2-AminobenzophenoneAcetoneKOH, Reflux12 hModerate[9]
2-AminobenzophenoneAcetonep-TsOH, Solvent-free, 120°C30 minHigh[15]
2-AminoacetophenoneEthyl AcetoacetateIodine (I₂), 80-100°C1-2 hHigh[16]
2-AminoacetophenoneEthyl AcetoacetateGold (Au) catalyst, Milder Temp.4 hHigh[13][18]
2-AminonicotinaldehydeAcetoneCholine Hydroxide, 50°C (Water)6 hHigh[16]
Visual Workflows

Diagram 1: General Troubleshooting Workflow for Low Yields

This diagram provides a logical pathway for diagnosing the root cause of low product yield in a scaled-up synthesis.

LowYield_Troubleshooting start Low Yield Observed reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Review Reaction Conditions (Temp, Time, Solvent) reagents->conditions Reagents OK modify Modify Protocol (e.g., Slow Addition, Moderator) reagents->modify Impurity/ Stoichiometry Issue catalyst Evaluate Catalyst Choice & Loading conditions->catalyst Conditions OK optimize Optimize Conditions (Temp, Concentration) conditions->optimize Temp/Time Issue mixing Assess Mixing Efficiency & Heat Transfer catalyst->mixing Catalyst OK new_catalyst Screen Alternative Catalysts catalyst->new_catalyst Catalyst Ineffective analysis Analyze for Side Products (e.g., via TLC, LC-MS) mixing->analysis Scale Factors OK mixing->modify Inefficient Mixing analysis->modify Side Reactions Identified end Improved Yield optimize->end new_catalyst->end modify->end

Caption: A general troubleshooting workflow for addressing low yields.

Diagram 2: Competing Pathways in Base-Catalyzed Friedländer Synthesis

This diagram illustrates the desired product pathway versus the common aldol self-condensation side reaction.

Friedlander_Pathways cluster_desired Desired Pathway: Friedländer Cyclization cluster_side Side Reaction: Aldol Condensation reactants 2-Aminoaryl Ketone + Ketone (R-CH2-CO-R') Base (e.g., KOH) p1 Initial Condensation reactants->p1 Favored by acid catalysis or milder conditions s1 Enolate Formation (from Ketone) reactants->s1 Favored by strong base & high temp. p2 Cyclodehydration p1->p2 product Substituted Quinoline p2->product s2 Self-Condensation s1->s2 side_product Aldol Adduct / Polymeric Byproducts s2->side_product

Caption: Competing pathways in the base-catalyzed Friedländer synthesis.

References
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • OSTI.GOV. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference).
  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Quinoline Synthesis.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • RSC Publishing. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts.
  • BenchChem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Organic Syntheses. (n.d.). Quinoline.
  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • BenchChem. (n.d.). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • BenchChem. (n.d.). Improving the regioselectivity of the Doebner-Miller reaction.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis.
  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.

Sources

Technical Support Center: Purification of Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 4-chloro-6-methylquinoline-3-carboxylate. As a crucial intermediate in various pharmaceutical syntheses, its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification, ensuring the attainment of a high-purity final product.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My final product is a persistent oil or fails to crystallize.

Question: After the reaction work-up, my this compound is an oil and I'm struggling to induce crystallization. What could be the cause and how can I resolve this?

Answer: This is a common issue often indicative of residual impurities that disrupt the crystal lattice formation. The primary culprits are typically unreacted starting materials or residual solvent.

Causality and Solution:

  • Unreacted Starting Materials: The starting materials, 4-chloro-2-methylaniline and diethyl ethoxymethylenemalonate, are often oily and can prevent your product from solidifying.

  • Solvent Entrapment: High-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO) can be difficult to remove completely and may lead to an oily product.

Troubleshooting Steps:

  • Solvent Removal: Ensure complete removal of the reaction and extraction solvents using a high-vacuum pump. Gentle heating (e.g., 40-50 °C) can aid in the removal of residual solvents.

  • Trituration: Attempt to solidify the oil by trituration. This involves adding a non-polar solvent in which your product is poorly soluble but the impurities are more soluble (e.g., hexanes, diethyl ether). Stir the mixture vigorously with a glass rod to encourage crystal formation.

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.

  • Column Chromatography: If the above methods fail, the most reliable approach is to purify the crude oil via flash column chromatography to remove the impurities that are inhibiting crystallization.

Issue 2: My purified product shows a broad melting point range.

Question: I've recrystallized my product, but it melts over a wide temperature range, suggesting it's still impure. What are the likely impurities and how can I remove them?

Answer: A broad melting point is a classic sign of impurity. In the synthesis of this compound, several byproducts can co-crystallize with your desired compound.

Potential Impurities and Their Removal:

ImpurityOriginRecommended Removal Method
Unreacted Starting Materials Incomplete reaction.Recrystallization from a solvent system where the starting materials are more soluble (e.g., ethanol/water, ethyl acetate/hexanes). For persistent issues, column chromatography is effective.
Intermediate Incomplete cyclization of the intermediate.The intermediate is generally more polar than the final product. Column chromatography with a gradient elution will effectively separate the two.
Hydrolysis Product Presence of water during the reaction or work-up can lead to the hydrolysis of the ester to the corresponding carboxylic acid.[1]The carboxylic acid is more polar and can be removed by column chromatography. Alternatively, an acidic wash (e.g., dilute HCl) during the work-up can help remove this basic impurity, though care must be taken not to hydrolyze the ester.
Thermal Degradation Products The Gould-Jacobs reaction often requires high temperatures, which can lead to decomposition.[2]These are often colored impurities. Recrystallization with activated charcoal can help remove some colored byproducts. For more complex mixtures, column chromatography is necessary.
Issue 3: I'm observing significant product loss during column chromatography.

Question: When I try to purify my compound using silica gel column chromatography, I get a low recovery of my product. What is causing this and how can I improve my yield?

Answer: Product loss on a silica gel column is a frequent problem when purifying basic compounds like quinolines. The acidic nature of silica gel can lead to irreversible adsorption or decomposition of the product.

Mitigation Strategies:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica, preventing product loss.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase like alumina (neutral or basic).

  • Optimize Your Eluent System: Use a solvent system that provides good separation while minimizing the interaction of your compound with the stationary phase. A gradient of ethyl acetate in hexanes is a good starting point.

  • Dry Loading: If your compound is not very soluble in the initial eluent, "dry loading" can improve the resolution and reduce tailing. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction steps?

A1: The most prevalent method is the Gould-Jacobs reaction.[3] This synthesis involves two main steps:

  • Condensation: 4-chloro-2-methylaniline is condensed with diethyl ethoxymethylenemalonate. This step typically occurs at a moderate temperature.

  • Thermal Cyclization: The resulting intermediate, an enamine, is heated at a high temperature (often in a high-boiling solvent like diphenyl ether) to induce cyclization and form the quinoline ring system.

Q2: What are the most likely impurities I will encounter in the synthesis of this compound?

A2: Based on the Gould-Jacobs reaction mechanism, you can anticipate the following impurities:

  • Unreacted 4-chloro-2-methylaniline: The starting aniline derivative.

  • Unreacted diethyl ethoxymethylenemalonate: The starting malonate derivative.

  • Intermediate (Ethyl 2-((4-chloro-2-methylphenyl)amino)methylenemalonate): Formed after the initial condensation but before the high-temperature cyclization.

  • 4-chloro-6-methylquinoline-3-carboxylic acid: The product of ester hydrolysis due to the presence of water.[1]

  • Thermal degradation byproducts: Arising from the high temperatures used for cyclization.[2]

Q3: Can you provide a reliable starting point for a recrystallization solvent system?

A3: A good starting point for the recrystallization of this compound is a mixed solvent system of ethanol and water . Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Other solvent systems that can be explored include ethyl acetate/hexanes and isopropanol/water.

Q4: What is a recommended eluent system for flash column chromatography of this compound?

A4: A gradient elution is generally most effective. Start with a non-polar mobile phase and gradually increase the polarity. A good starting system is a gradient of ethyl acetate in hexanes . For example, you can start with 5% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate to 20-30%. The exact gradient will depend on the impurity profile of your crude material and should be optimized using thin-layer chromatography (TLC) first.

Q5: How can I monitor the progress of the purification effectively?

A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring your purification. Use a silica gel TLC plate and an appropriate eluent system (e.g., 20% ethyl acetate in hexanes). Visualize the spots under a UV lamp (254 nm). The product should appear as a distinct spot with a specific Rf value. Impurities will appear as separate spots with different Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[4][5]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy (the point of saturation).

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture (the same ratio at which crystallization occurred) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography Purification
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf value for your product in the chosen eluent is between 0.2 and 0.4. A common starting point is 10-20% ethyl acetate in hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial, non-polar solvent system.

    • Gradually increase the polarity of the eluent according to your pre-determined gradient.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Logical Workflow for Purification

Purification_Workflow Crude_Product Crude Ethyl 4-chloro-6- methylquinoline-3-carboxylate Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Initial Purification Column_Chromatography Flash Column Chromatography (e.g., EtOAc/Hexanes gradient) Crude_Product->Column_Chromatography For Oily Products or Complex Mixtures Analysis Purity Analysis (TLC, HPLC, Melting Point) Recrystallization->Analysis Assess Purity Column_Chromatography->Analysis Re-assess Purity Pure_Product Pure Product (>98% Purity) Analysis->Column_Chromatography If Impure Analysis->Pure_Product If Pure Impurity_Troubleshooting Start Impure Product Detected (e.g., Broad Melting Point, TLC impurities) Identify_Impurity Identify Likely Impurity (Based on reaction knowledge) Start->Identify_Impurity Unreacted_SM Unreacted Starting Materials? Identify_Impurity->Unreacted_SM Hydrolysis Hydrolysis Product? Identify_Impurity->Hydrolysis Thermal_Deg Thermal Degradation? Identify_Impurity->Thermal_Deg Recrystallize Recrystallize from appropriate solvent system Unreacted_SM->Recrystallize Column_Chrom Perform Column Chromatography (Gradient Elution) Hydrolysis->Column_Chrom Charcoal Recrystallize with Activated Charcoal Thermal_Deg->Charcoal Pure Pure Product Recrystallize->Pure Column_Chrom->Pure Charcoal->Pure

Caption: A troubleshooting flowchart for addressing specific types of impurities.

References

Sources

Technical Support Center: A Guide to the Storage and Stability of Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 4-chloro-6-methylquinoline-3-carboxylate (CAS 56824-87-4) is a vital building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. The integrity and purity of this reagent are paramount for achieving reproducible and reliable experimental outcomes. This guide provides an in-depth technical overview of the factors affecting its stability and offers practical solutions for its long-term storage and handling.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common signs of degradation for solid this compound?

A key indicator of degradation is a change in physical appearance. The pure compound is typically a white to off-white solid. Discoloration, such as the development of a yellow or brown tint, is a common sign of degradation, often resulting from exposure to light (photodegradation) or air (oxidation).[1] Any significant change in color warrants a purity check before use.

Q2: I'm seeing inconsistent results in my assays. Could this be related to the stability of my compound?

Yes, inconsistent results and a perceived loss of potency are classic signs of compound degradation.[1] Even if there are no visible changes, the compound may have undergone hydrolysis or other forms of decomposition, reducing the concentration of the active starting material in your sample. It is always recommended to prepare fresh solutions for sensitive experiments or to re-verify the purity of stock solutions that have been stored for an extended period.[1]

Q3: My solid compound has turned slightly yellow, but the HPLC purity still looks acceptable. Can I still use it?

A slight yellowing may indicate the initial stages of photodegradation. While the main peak on HPLC might still be prominent, trace-level impurities could be forming that may or may not interfere with your specific application. For highly sensitive assays, it is best to use a fresh, non-discolored lot. For general synthetic purposes where minor impurities are tolerable, it may be usable, but this decision should be made with caution. The formation of colored degradation products is a sign that the compound's integrity is compromised.[1]

Q4: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. The recommended conditions are summarized in the table in Section 3. Storing under an inert atmosphere (e.g., nitrogen or argon) is also a best practice to prevent oxidation and moisture-induced hydrolysis.[2]

Section 2: Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a structured approach to identifying and resolving common stability problems.

Problem: My solid this compound has changed color.
  • Question: My once off-white powder now has a distinct yellow or brownish hue. What is the chemical basis for this, and how should I proceed?

  • Answer & Analysis: This is most likely due to photodegradation. Quinoline ring systems are known to be photosensitive and can decompose upon exposure to UV or ambient light, leading to the formation of colored byproducts.[1][3] Oxidation can also contribute to discoloration.

    • Causality: Light energy can promote the formation of radical species or lead to rearrangements within the quinoline structure, creating new chromophores that absorb visible light, thus appearing colored.

    • Recommended Action:

      • Assess Purity: Perform an analytical check (see Protocol 3 for an example HPLC method) to quantify the remaining purity and identify the extent of degradation.

      • Evaluate Usability: Based on the purity assessment, decide if the material is still suitable for your intended application.

      • Improve Storage: Immediately transfer the remaining material and all future batches to an amber glass vial or a container completely shielded from light. Store in a cool, dry place as detailed in Protocol 1.

Problem: HPLC analysis shows new peaks and a loss of the parent compound.
  • Question: I ran an HPLC on my sample and noticed a significant decrease in the main peak's area, with a new, more polar peak appearing. What is this new peak?

  • Answer & Analysis: The most probable cause is the hydrolysis of the ethyl ester functional group.[4][5] This reaction is catalyzed by the presence of moisture, especially under acidic or basic conditions, and will convert the ester into its corresponding carboxylic acid and ethanol.[6][7]

    • Causality: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond. The resulting carboxylic acid (4-chloro-6-methylquinoline-3-carboxylic acid) is more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column.

    • Recommended Action:

      • Confirm Identity: If possible, use a reference standard or mass spectrometry to confirm the new peak is the carboxylic acid derivative.

      • Prevent Future Hydrolysis: Ensure the compound is stored in a desiccated environment. Use a desiccator for storage, and if weighing out samples, do so in a low-humidity environment or a glove box. Always ensure container lids are tightly sealed.[8][9] For bulk storage, blanketing with an inert gas like nitrogen can displace moisture.[2]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting stability issues.

G Troubleshooting Workflow for Compound Instability cluster_observe Observation cluster_diagnose Diagnosis cluster_identify Identification cluster_action Corrective Action observe Instability Suspected (e.g., Color Change, Inconsistent Results) check_physical Visual Inspection - Discoloration? - Clumping? observe->check_physical Start Here check_analytical Analytical Purity Check (e.g., HPLC, LC-MS) check_physical->check_analytical is_photo Photodegradation (Likely if discolored) check_analytical->is_photo Discolored? is_hydro Hydrolysis (Likely if new polar peaks appear) check_analytical->is_hydro New Peaks? is_photo->is_hydro No action_photo Store in Dark/Amber Vial (Protocol 1) is_photo->action_photo Yes action_hydro Store in Desiccator/ Inert Atmosphere (Protocol 1) is_hydro->action_hydro Yes retest Re-test Purity Before Use action_photo->retest action_hydro->retest

Caption: A logical workflow for diagnosing and addressing stability issues.

Section 3: Protocols for Stability Management
Protocol 1: Recommended Storage and Handling Procedures for Solid Compound
  • Receiving: Upon receipt, inspect the container for a tight seal. Note the date of receipt on the label.

  • Environment: Transfer the compound to a dedicated storage area that is cool, dark, and dry.

  • Light Protection: Always store the compound in an amber glass vial or a container that is opaque to prevent light exposure.[8][9]

  • Moisture Protection: For long-term storage, place the tightly sealed container inside a desiccator with an active desiccant.

  • Aliquoting: If frequent use is expected, aliquot the bulk material into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric moisture and light each time a sample is needed.

  • Inert Atmosphere (Optional but Recommended): For maximum protection, backfill the headspace of the container with an inert gas like argon or nitrogen before sealing.

Data Summary: Storage Condition Recommendations
ConditionShort-Term (1-3 months)Long-Term (>3 months)Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Reduces the rate of all chemical degradation pathways.[1]
Atmosphere Tightly sealed containerInert Gas (N₂ or Ar) BlanketPrevents oxidation and moisture-driven hydrolysis.[2]
Light Amber vial / DarkAmber vial / DarkPrevents photodegradation.[1]
Humidity Dry environmentDesiccatedPrevents hydrolysis of the ester group.[2]
Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use dry (anhydrous) aprotic solvents such as DMSO, DMF, or Dioxane for stock solutions. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification.

  • Preparation: Prepare solutions under an inert atmosphere if possible. Use a concentration that is appropriate for your experiments to avoid numerous freeze-thaw cycles.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated temperature changes.

  • Light Protection: Use amber or foil-wrapped vials for solution storage.

Protocol 3: Purity Assessment by Reverse-Phase HPLC

This is a general method and may require optimization for your specific equipment.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve a small amount of the compound in Acetonitrile or a 1:1 mixture of Acetonitrile:Water.

Section 4: Understanding the Chemistry of Degradation

A foundational understanding of the degradation pathways is critical for effective prevention.

Pathway 1: Ester Hydrolysis

The primary non-photolytic degradation pathway is the hydrolysis of the ethyl ester to a carboxylic acid. This reaction can be catalyzed by either acid or base and is driven by the presence of water.[5][6]

Caption: The hydrolysis pathway of this compound.

Pathway 2: Photodegradation

While the exact photoproducts for this specific molecule are not widely published, quinoline compounds generally degrade under light exposure.[1] The process can involve the formation of radical intermediates, ring opening, or the addition of hydroxyl groups to the aromatic system, leading to a complex mixture of colored impurities.[1] Protecting the compound from all light sources is the most effective preventative measure.

References
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. (2021-12-01). Available from: [Link]

  • Hydrolysis of esters. Chemguide. Available from: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA). Available from: [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. (2023-01-22). Available from: [Link]

  • Ester hydrolysis. Wikipedia. Available from: [Link]

  • Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate. YouTube. (2023-02-13). Available from: [Link]

  • Practices for Proper Chemical Storage. Cleveland State University. Available from: [Link]

  • Guidelines for Chemical Storage. Chapman University. Available from: [Link]

Sources

Preventing decomposition during high-temperature cyclization of quinolines.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition and Maximizing Yield

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in quinoline synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of decomposition during high-temperature cyclization reactions. As Senior Application Scientists, we offer field-proven insights and solutions to help you navigate these complex syntheses and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: My Skraup/Doebner-von Miller reaction is producing a significant amount of black, intractable tar instead of my desired quinoline. What is causing this, and how can I prevent it?

A1: Tar formation is a notorious issue in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions.[1] This is primarily due to the harsh, acidic, and high-temperature conditions that promote the polymerization of intermediates, such as acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[1]

Core Causality: At elevated temperatures, the highly reactive carbonyl compounds and carbocationic intermediates undergo uncontrolled self-condensation and polymerization, leading to complex, high-molecular-weight, tarry substances.

Troubleshooting & Prevention Protocol:

  • Utilize a Moderator: The addition of a moderating agent is crucial for controlling the notoriously exothermic nature of these reactions.[2][3][4][5][6]

    • Ferrous sulfate (FeSO₄): This is the most common and effective moderator.[2][3][4][5] It is believed to act as an oxygen carrier, ensuring a smoother, more controlled oxidation process and preventing localized overheating that leads to charring.[2]

    • Boric acid: Can also be used to temper the reaction's vigor.[3][6]

  • Controlled Reagent Addition & Temperature Management:

    • Slowly add the concentrated sulfuric acid with efficient cooling and vigorous stirring to dissipate heat effectively.[2]

    • Begin heating the reaction mixture gently. Once the reaction initiates (often indicated by boiling), remove the external heat source. The exothermic nature of the reaction should sustain it for a period.[2] Reapply heat only after this initial vigorous phase has subsided.[2]

  • Optimize Reactant Ratios: An excess of the α,β-unsaturated aldehyde or ketone should be avoided as it can lead to the formation of unworkable, rubbery solids.

  • Purification Strategy: Post-reaction, steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[1]

Q2: I'm observing low yields in my Conrad-Limpach synthesis, and I suspect thermal decomposition of the product. How can I improve this?

A2: The Conrad-Limpach synthesis often requires high temperatures (around 250°C) for the thermal cyclization step, which can indeed lead to product decomposition if not managed correctly.[7][8] The key to a successful and high-yielding Conrad-Limpach cyclization lies in the choice of solvent and precise temperature control.

Core Causality: The high-energy imine-enol tautomer required for cyclization is favored at high temperatures; however, prolonged exposure to these temperatures can lead to undesired side reactions and degradation of the desired 4-hydroxyquinoline product.[7]

Troubleshooting & Prevention Protocol:

  • Solvent Selection is Critical: Performing the cyclization neat is often a recipe for low yields due to decomposition. The use of a high-boiling, inert solvent is paramount.[7]

    • Yields generally increase with the boiling point of the solvent.[7] Solvents with boiling points above 250°C typically give the best results.[7]

    • While traditionally used, solvents like mineral oil, diphenyl ether, and Dowtherm A can be inconvenient.[7]

    • Consider using alternative, less expensive, and more user-friendly high-boiling solvents.

    Table 1: Effect of Solvent Boiling Point on Conrad-Limpach Cyclization Yield

    Solvent Boiling Point (°C) Yield (%)
    Methyl Benzoate 199 25
    Ethyl Benzoate 212 45
    Isobutyl Benzoate 241 66
    1,2,4-Trichlorobenzene 214 60
    2-Nitrotoluene 222 62

    | 2,6-di-tert-butylphenol | 253 | 65 |

    (Data synthesized from[7])

  • Precise Temperature Control: Ensure your experimental setup can safely and accurately maintain the target temperature. Use a high-temperature thermometer and a suitable heating apparatus like a sand bath or heating mantle.

Q3: Are there general strategies to avoid high temperatures altogether in quinoline synthesis?

A3: Absolutely. Modern synthetic methods are increasingly moving towards milder reaction conditions to avoid the issues associated with high temperatures. These approaches often involve the use of advanced catalytic systems.

Modern, Milder Alternatives:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, the required temperature, thereby minimizing byproduct formation.[9] For instance, microwave-assisted Friedländer synthesis can be completed in as little as 5-10 minutes at 160°C with high yields.[9]

  • Nanocatalyzed Reactions: Nanocatalysts offer high surface area and unique reactivity, often enabling reactions to proceed efficiently at lower temperatures.[10][11] For example, various nanocatalysts can be used for the Friedländer synthesis under solvent-free conditions at temperatures ranging from 60-100°C.[11][12]

  • Transition-Metal and Metal-Free Catalysis: A wide range of transition-metal catalysts (e.g., cobalt, copper, ruthenium, palladium) and metal-free catalysts (e.g., ionic liquids, Brønsted acids) have been developed for quinoline synthesis under milder conditions.[12][13][14] These catalysts facilitate key bond-forming steps at lower energy barriers, circumventing the need for harsh thermal conditions.

Troubleshooting Guide: A Deeper Dive

Issue: Catalyst Deactivation at High Temperatures

Q: My catalytic reaction starts well but then stalls before completion, especially when I try to push the temperature to increase the rate. What's happening?

A: This is a classic sign of catalyst deactivation, which can be exacerbated by high temperatures. The quinoline nitrogen itself can act as a poison to many transition metal catalysts by strongly coordinating to the metal center and blocking active sites. High temperatures can accelerate this process and also lead to other deactivation pathways.

Decomposition Pathway of Catalytic Activity:

Active Active Catalyst (e.g., Pd(0)) Poisoned Poisoned Catalyst (Quinoline Coordination) Active->Poisoned Chemical Deactivation Sintered Sintered Catalyst (Agglomerated Nanoparticles) Active->Sintered Thermal Degradation (High Temperature) Fouled Fouled Catalyst (Polymer Deposition) Active->Fouled Mechanical Deactivation

Catalyst deactivation pathways in quinoline synthesis.

Mitigation Strategies:

  • Lower the Reaction Temperature: If possible, operate at the lower end of the effective temperature range for your catalyst.

  • Choose a More Robust Catalyst: Explore catalysts known for their stability and resistance to poisoning by nitrogen heterocycles. Nanocatalysts, particularly those with protective shells or embedded in robust supports, can offer enhanced thermal stability.[10][11]

  • Use a Higher Catalyst Loading: In some cases, a higher catalyst loading can compensate for gradual deactivation, though this is not always economically viable.

  • Employ a Flow Chemistry Setup: In a continuous flow reactor, the residence time at high temperature is minimized, and deactivated catalyst can be continuously replaced or regenerated, leading to more consistent product output.

Issue: Use of Protective Groups to Prevent Side Reactions

Q: Can I use protecting groups to prevent unwanted side reactions on my aniline starting material at high temperatures?

A: Yes, employing protecting groups can be a viable strategy, although it adds steps to the overall synthesis (protection and deprotection). The choice of protecting group is critical and must be stable to the high-temperature, often acidic or basic, cyclization conditions, yet readily removable afterward.

General Workflow for a Protected Synthesis:

Start Substituted Aniline Protected Protected Aniline Start->Protected Protection Cyclized Protected Quinoline Protected->Cyclized High-Temp Cyclization Final Final Quinoline Product Cyclized->Final Deprotection

General workflow for using a protecting group in quinoline synthesis.

Commonly Considered Protecting Groups:

  • For Amino Groups (if not the reacting aniline): Acetyl (Ac) or Benzoyl (Bz) groups can be used, but their removal often requires harsh basic or acidic conditions. The Boc group is generally not stable to the strong acidic conditions of many classical quinoline syntheses.

  • For Hydroxyl or Other Functional Groups: Silyl ethers (e.g., TBDMS) may not be stable to strongly acidic conditions. Benzyl ethers are more robust but require hydrogenolysis for removal.

The choice of protecting group must be carefully considered based on the specific quinoline synthesis method being employed and the overall synthetic strategy.[15][16]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate to control the reaction exotherm.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated sulfuric acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and in a fume hood, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly and with efficient cooling (e.g., in an ice bath), add concentrated sulfuric acid in portions with constant swirling.

  • Gently heat the mixture. The reaction is highly exothermic and will likely begin to boil without external heating. Be prepared to cool the flask if the reaction becomes too vigorous.[17]

  • After the initial vigorous reaction subsides, heat the mixture to maintain a gentle reflux for approximately 3-5 hours.[18]

  • Allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a large volume of cold water.

  • Make the solution strongly basic with a concentrated sodium hydroxide solution to liberate the free quinoline base.

  • Set up for steam distillation and distill the mixture to isolate the crude quinoline. The quinoline will co-distill with water and any unreacted nitrobenzene and aniline.[1][17]

  • Separate the organic layer from the distillate and proceed with standard workup and purification (e.g., extraction, drying, and distillation).

Protocol 2: Nanocatalyst-Mediated Friedländer Synthesis (Lower Temperature)

This protocol provides a greener, lower-temperature alternative to classical methods.

Materials:

  • 2-aminoaryl ketone (e.g., 2-aminobenzophenone)

  • α-methylene carbonyl compound (e.g., acetone)

  • Nanocatalyst (e.g., a reusable magnetic nanocatalyst)

  • Ethanol (optional, can be run solvent-free)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (e.g., 20 mg).[11][12]

  • If not performing the reaction solvent-free, add ethanol (e.g., 5 mL).

  • Stir the reaction mixture at a specified lower temperature (e.g., 60-90°C).[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. If a magnetic nanocatalyst was used, it can be separated using an external magnet. Otherwise, the catalyst can be removed by filtration.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative. The recovered catalyst can often be washed, dried, and reused.[12]

References

  • Thermal Hydrogenation and Degradation of Quinoline from Reactive Force Field Simulations. (2019). ResearchGate. [Link]

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. (2020). ACS Catalysis. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2011). NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

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  • Catalytic pathway for quinoline synthesis. ResearchGate. [Link]

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  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]

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  • Viewing a reaction path diagram. Cantera 3.1.0 documentation. [Link]

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Validation & Comparative

Comparative study of quinoline synthesis methods (e.g., Skraup, Friedlander).

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic selection of a synthetic route is paramount, directly influencing yield, purity, scalability, and the feasibility of creating diverse analogues. This guide provides an in-depth, objective comparison of classical and significant methods for quinoline synthesis, supported by experimental data and detailed protocols, to empower informed decision-making in your research endeavors.

The Enduring Relevance of Classical Syntheses

While modern synthetic methodologies continue to emerge, the classical named reactions for quinoline synthesis remain fundamental.[2] Their historical significance is matched by their continued utility, providing robust and often cost-effective routes to the quinoline core. Understanding the nuances, advantages, and limitations of these methods is crucial for any chemist working in this area. This guide will focus on a comparative analysis of the Skraup, Friedländer, Doebner-von Miller, and Combes syntheses, with the inclusion of the Gould-Jacobs reaction to illustrate the synthesis of important quinolinone derivatives.

The Skraup Synthesis: A Powerful but Harsh Approach

The Skraup synthesis, first reported in 1880, is a powerful method for producing quinolines from readily available starting materials.[3][4] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[3][5][6]

Causality Behind the Method: The Reaction Mechanism

The harsh conditions of the Skraup synthesis are a direct consequence of its mechanistic pathway. Concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the key intermediate, acrolein, and as a catalyst for the subsequent cyclization.[5][7][8]

  • Acrolein Formation: Glycerol is dehydrated by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5][6][7]

  • Michael Addition: The aniline undergoes a conjugate (Michael) addition to acrolein.[5][7]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[5][7]

  • Oxidation: The final, crucial step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product.[5][7] The oxidizing agent (e.g., nitrobenzene) is reduced in the process.[5]

Skraup_Mechanism Glycerol Glycerol H2SO4_dehyd Conc. H₂SO₄ (-2H₂O) Glycerol->H2SO4_dehyd Acrolein Acrolein H2SO4_dehyd->Acrolein Michael_Adduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct + Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Acid-catalyzed Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Int->Dihydroquinoline -H₂O Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline->Oxidizing_Agent Quinoline Quinoline Oxidizing_Agent->Quinoline Oxidation

Caption: Reaction mechanism of the Skraup synthesis.
Experimental Considerations and Protocol

The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[9] The use of moderators like ferrous sulfate or boric acid is often employed to ensure a smoother reaction profile.[5][10]

Representative Protocol for Quinoline Synthesis: (Adapted from Organic Syntheses)[11]

  • Setup: In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a homogeneous slurry of arsenic oxide (588 g), 3-nitro-4-aminoanisole (588 g), and glycerol (1.2 kg).

  • Acid Addition: With efficient stirring, add concentrated sulfuric acid (315 ml) dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Dehydration: Carefully heat the mixture in an oil bath, maintaining the internal temperature between 105°C and 110°C until the removal of water is complete (indicated by weight loss).

  • Cyclization and Oxidation: After cooling, slowly add additional concentrated sulfuric acid while keeping the temperature at 117-119°C over 2.5-3.5 hours. Maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.

  • Work-up: Cool the reaction mixture, dilute with water, and then neutralize with concentrated ammonium hydroxide.

  • Isolation: The precipitated product is filtered, washed with water, and then recrystallized from methanol. Yield: 65-76% for 6-methoxy-8-nitroquinoline.[11]

Skraup_Workflow Start Combine Aniline, Glycerol, Oxidizing Agent, and H₂SO₄ Heating Heat Gently (Exothermic Reaction) Start->Heating Reflux Maintain at 140-150°C for 3-4 hours Heating->Reflux Cooling Cool to Room Temperature Reflux->Cooling Dilution Dilute with Water Cooling->Dilution Neutralization Neutralize with Conc. NaOH Dilution->Neutralization Isolation Steam Distillation Neutralization->Isolation Purification Dry and Purify by Distillation Isolation->Purification Product Quinoline Product Purification->Product

Caption: Experimental workflow for the Skraup synthesis.

The Friedländer Synthesis: A Milder and More Versatile Alternative

The Friedländer synthesis, discovered in 1882, offers a more versatile and generally milder route to quinolines.[12][13] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[12][13][14][15] This reaction can be catalyzed by either acids or bases.[12][13][14][15]

Mechanistic Divergence: The Key to Versatility

The milder conditions of the Friedländer synthesis are a direct result of its more controlled, stepwise mechanism. Unlike the in situ generation of a highly reactive intermediate in the Skraup reaction, the Friedländer synthesis utilizes pre-functionalized starting materials. Two primary mechanistic pathways are proposed:

  • Aldol-First Pathway: An initial aldol condensation between the two carbonyl-containing reactants is followed by cyclization via imine formation and subsequent dehydration.[12]

  • Schiff Base-First Pathway: The 2-amino group first condenses with the carbonyl of the second reactant to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and dehydration to yield the quinoline.[12]

The choice of catalyst (acid or base) can influence which pathway is favored.[14][15]

Friedlander_Mechanism cluster_path1 Aldol-First Pathway cluster_path2 Schiff Base-First Pathway Reactants 2-Aminoaryl Aldehyde/Ketone + Carbonyl with α-Methylene Aldol Aldol Adduct Reactants->Aldol Aldol Condensation Schiff_Base Schiff Base Reactants->Schiff_Base Imine Formation Unsaturated_CO α,β-Unsaturated Carbonyl Aldol->Unsaturated_CO -H₂O Quinoline Substituted Quinoline Unsaturated_CO->Quinoline Imine Formation & Cyclization (-H₂O) Cyclized_Aldol Cyclized Aldol Adduct Schiff_Base->Cyclized_Aldol Intramolecular Aldol Reaction Cyclized_Aldol->Quinoline -H₂O

Caption: Two viable reaction mechanisms for the Friedländer synthesis.
Experimental Considerations and Protocol

The primary advantage of the Friedländer synthesis is its broad substrate scope, which allows for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[1] Modern variations have introduced improvements such as the use of nanocatalysts and green reaction media like water.[16][17]

Representative Protocol for Catalyst-Free Friedländer Synthesis in Water: (Adapted from Shen et al., Synthesis, 2012)[16]

  • Setup: To a 25 mL flask, add 2-aminobenzaldehyde (1.0 mmol), the desired ketone (1.2 mmol), and water (5 mL).

  • Reaction: Stir the mixture at 70°C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the pure quinoline product. Yields up to 97% have been reported with this method.[16]

The Doebner-von Miller and Combes Syntheses: Variations on a Theme

The Doebner-von Miller and Combes syntheses are important variations that expand the toolkit for quinoline construction.

  • The Doebner-von Miller Reaction: This reaction is essentially a modification of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used directly, instead of being generated in situ from glycerol.[18] This allows for the synthesis of quinolines with substituents on the pyridine ring.[1][19] The reaction is typically catalyzed by Brønsted or Lewis acids.[18]

  • The Combes Quinoline Synthesis: The Combes synthesis is unique in its use of an aniline and a β-diketone.[20] The reaction is acid-catalyzed and proceeds through an enamine intermediate, which then cyclizes to form a 2,4-disubstituted quinoline.[20][21]

The Gould-Jacobs Reaction: Access to 4-Hydroxyquinolines

The Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinolines (4-quinolinones), which are key structural motifs in many antibacterial agents.[22][23] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[22][24]

Representative Protocol for Microwave-Assisted Gould-Jacobs Reaction: (Adapted from a Biotage Application Note)[5]

  • Setup: In a microwave vial, combine aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

  • Reaction: Heat the mixture to 300°C for 5 minutes using a microwave synthesizer.

  • Work-up: Cool the mixture to room temperature.

  • Isolation: Filter the precipitated product and wash with ice-cold acetonitrile. Dry the resulting solid under vacuum. Yield: 47% .[5]

Comparative Analysis: At a Glance

The choice between these methods is a strategic one, dictated by the desired substitution pattern, availability of starting materials, and tolerance for specific reaction conditions.

FeatureSkraup SynthesisFriedländer SynthesisDoebner-von MillerCombes SynthesisGould-Jacobs Reaction
Reactants Aniline, glycerol, H₂SO₄, oxidizing agent[1]2-Aminoaryl aldehyde/ketone, compound with α-methylene group[1]Aniline, α,β-unsaturated aldehyde/ketone[18]Aniline, β-diketone[20]Aniline, alkoxymethylenemalonate ester[22][24]
Catalyst Strong acid (e.g., H₂SO₄)[1]Acid or base[1][15]Brønsted or Lewis acid[18]Strong acid (e.g., H₂SO₄)[21]Typically thermal, no catalyst needed
Conditions Harsh: high temp. (>150°C), strongly acidic, exothermic[1]Generally milder, versatile (acidic, basic, or neutral)[1]Acidic, often requires heating[18]Acid-catalyzed, requires heating[21]High temperature (>250°C) for cyclization[22][23]
Substrate Scope Primarily for unsubstituted or benzene-ring substituted quinolines[1]Broad scope, allows for diverse substitution on both rings[1]Produces substituted quinolines on the pyridine ring[1]Yields 2,4-disubstituted quinolines[20]Produces 4-hydroxyquinolines[22][24]
Typical Yield Low to moderate (can be variable)[1]Good to excellent[1][16][25]Moderate to goodGoodModerate to good[5]
Advantages Uses readily available starting materialsHigh yields, milder conditions, great versatility[1]Good for pyridine ring substitutionSpecific for 2,4-disubstitutionDirect route to 4-quinolinones
Disadvantages Harsh, hazardous conditions, often low yields, tar formation[1]Requires pre-synthesis of 2-aminoaryl aldehydes/ketones[1]Potential for polymerization of the carbonyl reactant[26]Limited to β-diketone substratesRequires very high temperatures

Conclusion: A Strategic Choice for Synthesis

Both the Skraup and Friedländer syntheses, along with their variations, are invaluable tools for the construction of quinolines. The Skraup synthesis, while historically significant and useful for preparing simpler quinolines, is often limited by its harsh conditions and modest yields. In contrast, the Friedländer synthesis offers a much broader scope, greater control over substitution patterns, and generally proceeds under milder conditions with higher yields.[1] The Doebner-von Miller and Combes reactions provide strategic alternatives for specific substitution patterns, while the Gould-Jacobs reaction remains a go-to method for the important 4-quinolinone subclass.

The choice of method will ultimately depend on the specific target molecule and the available resources. For the synthesis of highly functionalized and complex quinoline derivatives, the Friedländer approach and its modern variations often represent the more strategic and efficient choice.[1] As green chemistry principles become increasingly important, methods that utilize milder conditions, aqueous media, and recyclable catalysts will likely see continued development and application.[16][17]

References

  • Bentham Science Publishers. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]

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  • Wikipedia. (n.d.). Skraup reaction. [Link]

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  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

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  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

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A Comparative Guide to the Biological Activity of Ethyl 4-chloro-6-methylquinoline-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] From the historical antimalarial quinine to modern anticancer and antimicrobial agents, the quinoline nucleus offers a versatile framework for drug design.[4][5] This guide focuses on Ethyl 4-chloro-6-methylquinoline-3-carboxylate, a specific derivative, and provides a comparative analysis of its biological activities against its structural analogs. By examining how discrete chemical modifications to this core structure influence its biological profile, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug discovery efforts. This document synthesizes experimental data on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, providing researchers and drug development professionals with a comprehensive technical overview.

Comparative Anticancer and Antiproliferative Activity

The quinoline core is a prevalent feature in numerous anticancer agents, and derivatives of quinoline-3-carboxylate have shown particular promise as antiproliferative compounds.[1][6] The cytotoxic potential of these molecules is profoundly influenced by the nature of the substituents at various positions on the quinoline ring.

Causality of Experimental Design: The primary method for evaluating anticancer potential in vitro is the cytotoxicity assay, which measures a compound's ability to kill or inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is the standard metric derived from these assays; it represents the concentration of a compound required to inhibit a biological process (like cell growth) by 50%. A lower IC₅₀ value signifies higher potency. The MTT assay is a widely adopted colorimetric method for this purpose, as it reliably measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7]

Systematic modification of the this compound scaffold reveals critical insights. One of the most significant modifications is the hydrolysis of the ethyl ester at the C-3 position to its corresponding carboxylic acid. Studies have shown that this conversion can enhance selectivity towards cancer cells.[8] This is hypothesized to be due to changes in the compound's pKa, leading to better accumulation in the acidic microenvironment of tumors.[8] Furthermore, transforming the C-3 carboxylate into a carboxamide moiety has been explored to generate potent inhibitors of specific cellular targets like the Platelet-Derived Growth Factor Receptor (PDGFR), a key player in cancer cell survival.[9]

Compound/AnalogModification from Core StructureCell LineIC₅₀ (µM)Reference
Analog 1 2-Styryl, 4-H, 3-COOCH₂CH₃MCF-7>10[6][8]
Analog 2 2-Styryl, 4-H, 3-COOHMCF-7~5-8[8]
Analog 3 2-Aryl, 4-H, 3-COOCH₂CH₃K5620.28[6]
Analog 4 2-Amino, 3-CONH-ArylMCF-7~1-5[9]
Analog 5 2-H, 4-COOHMCF-7Significant Growth Inhibition[10][11]

Note: Data is compiled from studies on structurally related quinoline-3-carboxylate and quinoline-3-carboxamide analogs to illustrate the impact of modifications. Direct experimental data for this compound was not available in the reviewed literature.

Comparative Antimicrobial Activity

Quinoline derivatives have a long-standing history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[12] The biological activity of these compounds is heavily dependent on their structural features, which dictate their mechanism of action and spectrum of activity against various bacterial and fungal pathogens.[5][13]

Causality of Experimental Design: Antimicrobial efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[14][15] The broth microdilution method is a standardized and widely used technique for determining MIC values, allowing for the simultaneous testing of multiple compounds against different microbial strains in a high-throughput format.[16][17] This method provides a quantitative measure of a compound's potency, which is essential for comparative analysis.

Structure-activity relationship studies on quinoline analogs have demonstrated that substitutions on the quinoline ring are critical for antimicrobial potency. For instance, halogenation, such as the chlorine atom at the C-4 position in our core compound, can significantly impact activity.[18] The nature of the substituent at the C-3 position (ester vs. amide vs. acid) and other positions also modulates the antimicrobial spectrum and potency.[12]

Compound/AnalogModification from Core StructureBacterial/Fungal StrainMIC (µg/mL)Reference
Analog 6 6-amino-4-methyl-1H-quinolin-2-one core with sulfonyl moietyStaphylococcus aureus6.25[13]
Analog 7 6-amino-4-methyl-1H-quinolin-2-one core with sulfonyl moietyEscherichia coli12.5[13]
Analog 8 6-amino-4-methyl-1H-quinolin-2-one core with sulfonyl moietyCandida albicans6.25[13]
Analog 9 8-hydroxyquinoline coreGram-positive bacteria3.44-13.78 (µM)[18]
Analog 10 7-bromo-8-hydroxyquinolineGram-negative bacteriaPotent Activity[18]

Note: The table presents data for various quinoline derivatives to highlight the scaffold's antimicrobial potential. Specific MIC values for this compound were not found in the cited literature.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties.[2][19] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.[19]

Causality of Experimental Design: A common and reliable in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS).[20] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO. The Griess assay provides a simple and sensitive colorimetric method to quantify nitrite, a stable metabolite of NO, in the cell culture supernatant.[20] A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.

Studies on quinoline carboxylic acids have shown that they can exert appreciable anti-inflammatory effects, in some cases comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, without causing significant cytotoxicity to the cells.[10][11]

Compound/AnalogAssayModelActivity MetricReference
Quinoline-4-carboxylic acid LPS-induced inflammationRAW 264.7 macrophagesAppreciable anti-inflammatory affinity[10][11]
Quinoline-3-carboxylic acid LPS-induced inflammationRAW 264.7 macrophagesAppreciable anti-inflammatory affinity[10][11]
Substituted Quinoline Carboxylic Acid ( CL 306 ,293) Delayed type hypersensitivityDogsSuppression at 0.25 mg/kg (daily)[21]
2-phenyl quinoline carboxamide derivative Carrageenan-induced paw edemaRatsSignificant anti-inflammatory activity[22]

Note: This table summarizes findings on the anti-inflammatory potential of the quinoline carboxylic acid and carboxamide scaffold.

Structure-Activity Relationship (SAR) Summary

The collected data allows for the elucidation of key structure-activity relationships for the quinoline-3-carboxylate scaffold.

Caption: Key structure-activity relationships for the quinoline-3-carboxylate scaffold.

  • C-3 Position: The nature of the carboxyl group is critical. Hydrolysis of the ester to a carboxylic acid often enhances anticancer selectivity.[8] Conversion to an amide allows for targeted interactions with specific proteins.[9]

  • C-4 Position: This position is crucial for potency. The presence of a halogen, like chlorine, can significantly enhance antimicrobial and anticancer activities. Its removal or replacement often leads to a drop in potency.[12]

  • C-2 Position: For anticancer activity, bulky hydrophobic substituents at the C-2 position are often necessary for high potency.[23]

  • Benzo Ring Substituents: Substitutions on the fused benzene ring, such as the 6-methyl group, can modulate the compound's pharmacokinetic and pharmacodynamic properties, fine-tuning its overall biological activity profile.[24]

Key Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays used to evaluate the biological activities of quinoline derivatives.

Protocol: Antiproliferative MTT Assay

This protocol assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[25]

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, K562) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for another 48 to 72 hours.[26]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[20] Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[25]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Broth Microdilution Assay (MIC Determination)

This protocol determines the minimum concentration of a compound required to inhibit the growth of a specific microorganism.[16]

Caption: Workflow for the broth microdilution MIC determination assay.

  • Compound Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[28]

  • Inoculation: Dilute the standardized bacterial suspension in the broth medium so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[15]

Protocol: Anti-inflammatory Nitric Oxide (NO) Production Assay

This protocol evaluates the ability of a compound to inhibit the production of the inflammatory mediator nitric oxide in LPS-stimulated macrophages.[20]

Caption: Workflow for the in vitro anti-inflammatory NO production assay.

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours to allow adherence.[20]

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 1 hour prior to stimulation.

  • LPS Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Incubate for 24 hours.[11]

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The intensity of the pink/purple color is proportional to the nitrite concentration.

  • Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to LPS-stimulated cells that were not treated with the compound.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). Eurekaselect. [Link]

  • Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. (n.d.). Neuroquantology. [Link]

  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(15), 4867. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2019). ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2013). Journal of Medicinal Chemistry, 56(17), 6846-6855. [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid. (1993). The Journal of Rheumatology, 20(9), 1521-1526. [Link]

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (1990). Biochemical Pharmacology, 40(4), 709-714. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). Molecules, 21(10), 1335. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Heliyon, 10(7), e28882. [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (2022). ResearchGate. [Link]

  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. (n.d.). Allied Academies. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Mittal, R. K., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(15), 1812-1823. [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (2016). Iranian Journal of Basic Medical Sciences, 19(11), 1221-1229. [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Journal of Pharmaceutical Research International. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(37), 22043-22064. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2022). Journal of Biomolecular Structure and Dynamics, 40(21), 10557-10584. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (2007). Routledge. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2015). Bioorganic & Medicinal Chemistry, 23(4), 517-549. [Link]

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  • In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. (2013). PLoS ONE, 8(12), e81923. [Link]

  • Structure of quinoline-3-carboxylate (1a–o) derivatives. (2023). ResearchGate. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society, 19, 5217-5251. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2024). Molecules, 29(11), 2636. [Link]

  • (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024). ResearchGate. [Link]

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. (n.d.). University of Wollongong. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(14), 6768-6784. [Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(37), 22043-22064. [Link]

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A Comparative Guide to the Spectroscopic Confirmation of Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous research. Quinolines, as a privileged scaffold in medicinal chemistry, demand meticulous characterization.[1] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of Ethyl 4-chloro-6-methylquinoline-3-carboxylate (CAS: 56824-87-4).[2][3][4] We will move beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation, reflecting the self-validating systems required in a regulated research environment.

The target molecule, with a molecular formula of C₁₃H₁₂ClNO₂ and a molecular weight of 249.69 g/mol , presents a distinct set of structural features—a substituted quinoline core, a chloro-substituent, and an ethyl carboxylate group—each of which produces a unique spectroscopic signature.[4] This guide will dissect the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy to build a comprehensive and validated structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is the preeminent technique for determining the number of distinct proton environments and their connectivity within a molecule. For this compound, it is instrumental in confirming the substitution pattern on the quinoline ring and identifying the ethyl ester moiety.

Causality of Experimental Choices

A standard ¹H NMR experiment is conducted at a high field strength (e.g., 400 or 500 MHz) to achieve optimal signal dispersion, which is critical for resolving the complex spin systems of the aromatic protons.[5] Deuterated chloroform (CDCl₃) is a common solvent choice for its ability to dissolve a wide range of organic compounds and for its single, unobtrusive residual peak at ~7.26 ppm. Tetramethylsilane (TMS) is used as an internal standard, providing a universal reference point at 0.00 ppm.[6]

Expected ¹H NMR Data and Interpretation

Based on the structure and analysis of similar quinoline derivatives, the following proton signals are anticipated.[6][7]

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration J-Coupling (Hz)
H-2~8.9 - 9.1Singlet (s)1HN/A
H-5~8.0 - 8.2Singlet (s) or narrow Doublet (d)1HJ ≈ 1-2 Hz
H-7~7.8 - 7.9Doublet (d)1HJ ≈ 8.5 Hz
H-8~7.5 - 7.6Doublet of Doublets (dd)1HJ ≈ 8.5, 2.0 Hz
-OCH₂CH₃~4.4 - 4.5Quartet (q)2HJ ≈ 7.1 Hz
-CH₃ (C6)~2.5 - 2.6Singlet (s)3HN/A
-OCH₂CH₃~1.4 - 1.5Triplet (t)3HJ ≈ 7.1 Hz
  • Aromatic Region (7.5 - 9.1 ppm):

    • The H-2 proton is expected to be the most deshielded aromatic proton, appearing as a sharp singlet far downfield (~9.0 ppm). Its proximity to the electronegative nitrogen atom and the C4-chloro substituent significantly reduces its electron density.

    • The H-5 proton is deshielded by the ring current and appears as a singlet or a narrow doublet due to a small four-bond "meta-coupling" to H-7.

    • The H-7 and H-8 protons form a coupled system. H-7 appears as a doublet due to coupling with H-8, while H-8 is a doublet of doublets, coupling to H-7 and showing a smaller meta-coupling to H-5.

  • Aliphatic Region (1.4 - 4.5 ppm):

    • The classic ethyl group signature is a quartet and a triplet. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, shifting them downfield to ~4.4 ppm. They are split into a quartet by the three neighboring methyl protons.

    • The terminal methyl protons (-CH₃) of the ethyl group appear upfield around 1.4 ppm and are split into a triplet by the two adjacent methylene protons.

    • The 6-methyl group protons (-CH₃) are attached directly to the aromatic ring and appear as a distinct singlet around 2.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton

Broadband proton-decoupled ¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, quaternary).

Causality of Experimental Choices

The experiment is run with proton decoupling to ensure that each unique carbon atom appears as a single, sharp line, simplifying the spectrum. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, as the ¹³C isotope is only 1.1% abundant. The chemical shift range for carbons is much wider than for protons, typically 0-220 ppm, which minimizes signal overlap.[8]

Expected ¹³C NMR Data and Interpretation

The molecule possesses 13 carbon atoms, and due to molecular asymmetry, 13 distinct signals are expected. The interpretation relies on established chemical shift ranges for different carbon types.[8][9]

Assignment Expected Chemical Shift (δ, ppm) Description
C=O (Ester)~165 - 168Carbonyl Carbon
C-4~149 - 151Quaternary, attached to Cl
C-2~147 - 149Aromatic CH
C-8a~146 - 148Quaternary, fusion C
C-6~138 - 140Quaternary, attached to CH₃
C-7~133 - 135Aromatic CH
C-5~128 - 130Aromatic CH
C-8~126 - 128Aromatic CH
C-4a~124 - 126Quaternary, fusion C
C-3~122 - 124Quaternary, attached to Ester
-OCH₂CH₃~61 - 63Methylene Carbon
-CH₃ (C6)~21 - 23Methyl Carbon
-OCH₂CH₃~14 - 15Methyl Carbon
  • Downfield Region (>100 ppm): The sp² hybridized carbons of the quinoline ring and the carbonyl group reside here. The ester carbonyl carbon (C=O) is typically the most downfield signal after aldehydes and ketones.[10] The quaternary carbon C-4, bonded to the highly electronegative chlorine, is also significantly deshielded.

  • Upfield Region (<100 ppm): The sp³ hybridized carbons of the ethyl ester and the 6-methyl group are found here. The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen, while the two methyl carbons appear furthest upfield.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns.

Causality of Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar, medium-sized molecules like this quinoline derivative. It typically generates the protonated molecular ion [M+H]⁺, which allows for the direct determination of the molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that can be used to confirm the elemental composition.

Expected Mass Spectrometry Data and Interpretation

The monoisotopic mass of C₁₃H₁₂ClNO₂ is 249.05565 Da.[11]

  • Molecular Ion Peak: In an ESI-MS spectrum, a prominent peak is expected at m/z 250.0629 ([M+H]⁺). A key feature confirming the presence of chlorine is the isotopic pattern: a second peak, [M+2+H]⁺, will be observed at m/z 252.0599 with an intensity approximately one-third that of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Predicted Adducts: Other common adducts in ESI-MS include the sodium adduct [M+Na]⁺ at m/z 272.0449 and the potassium adduct [M+K]⁺ at m/z 288.0188.[11]

  • Fragmentation: While ESI is a soft technique, some fragmentation can occur. Common fragmentation pathways for ethyl esters include the loss of ethylene (28 Da) or the loss of an ethoxy radical (45 Da).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality of Experimental Choices

The sample is typically prepared as a KBr pellet or analyzed as a thin film. This method is straightforward and provides a clear spectrum showing the molecule's vibrational modes. The key regions of interest are 4000-1500 cm⁻¹ (functional group region) and 1500-400 cm⁻¹ (fingerprint region).

Expected FT-IR Data and Interpretation
Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
~3050 - 3100C-H stretchAromatic C-H
~2850 - 3000C-H stretchAliphatic C-H (methyl, methylene)
~1720 - 1740 C=O stretch Ester Carbonyl (key signal)
~1580 - 1620C=C stretchAromatic Ring
~1450 - 1500C=N stretchQuinoline Ring
~1200 - 1300C-O stretchEster C-O bond
~1000 - 1100C-O stretchEster O-C bond
~750 - 850C-Cl stretchAryl Halide

The most diagnostic peak in the IR spectrum would be the strong, sharp absorption band around 1720-1740 cm⁻¹ , which is characteristic of the C=O stretch of the α,β-unsaturated ester. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms both parts of the molecule.

Comparative Analysis & Alternative Methods

While the combination of ¹H NMR, ¹³C NMR, MS, and FT-IR provides a robust structural confirmation, other techniques can offer further validation, especially for complex structures or for absolute proof of stereochemistry.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide definitive proof of connectivity.[7] A COSY experiment would show cross-peaks between coupled protons (e.g., H-7 and H-8; -OCH₂- and -CH₃), visually confirming the assignments made in the ¹H NMR spectrum. An HSQC experiment would correlate each proton signal directly to the carbon it is attached to, unambiguously linking the ¹H and ¹³C datasets.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction is the ultimate method for structural elucidation. It provides a precise 3D map of the atoms in the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular packing. While more resource-intensive, it is considered the gold standard and has been used to characterize similar quinoline structures.[12][13]

Visualizing the Workflow and Structural Correlation

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the data and the final confirmed structure.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample Purified Compound HNMR 1H NMR Sample->HNMR CNMR 13C NMR Sample->CNMR MS Mass Spec Sample->MS IR FT-IR Sample->IR ProtonMap Proton Map & Connectivity HNMR->ProtonMap CarbonSkeleton Carbon Skeleton CNMR->CarbonSkeleton MolecularWeight Molecular Weight & Formula MS->MolecularWeight FunctionalGroups Functional Groups IR->FunctionalGroups Structure Confirmed Structure ProtonMap->Structure CarbonSkeleton->Structure MolecularWeight->Structure FunctionalGroups->Structure

Caption: Workflow for Spectroscopic Structure Confirmation.

Caption: Correlation of Spectroscopic Data to Structure.

Conclusion

Through a multi-technique spectroscopic approach, the structure of this compound can be confidently confirmed. Each method provides a unique and complementary piece of the structural puzzle: ¹H NMR defines the proton arrangement, ¹³C NMR maps the carbon framework, mass spectrometry validates the molecular weight and elemental composition, and FT-IR identifies the essential functional groups. The congruence of data from these independent analyses provides a self-validating system, ensuring the high degree of scientific integrity required for advanced research and development.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters typically include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument operating at 100 MHz. Use a standard proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, an acquisition time of 2 seconds, a relaxation delay of 2 seconds, and accumulate 1024 scans.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6]

2. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Infuse the sample solution into an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Identify the m/z value for the protonated molecular ion [M+H]⁺. Confirm the presence of chlorine by observing the [M+2+H]⁺ isotope peak with ~33% relative abundance. Compare the measured accurate mass to the theoretical mass calculated for the formula C₁₃H₁₂ClNO₂H⁺ to confirm elemental composition.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer. Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

References

  • Al-Gorban, A. M., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Szymański, P., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. [Link]

  • PubChem. This compound. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E. [Link]

  • ResearchGate. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • Molbase. This compound 56824-87-4 wiki. [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

  • Desai, N. C., et al. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters. [Link]

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A Senior Application Scientist's Guide to the X-ray Crystallography of Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Illuminating Power of X-ray Crystallography

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][3][4] The precise three-dimensional arrangement of atoms and molecules within a solid-state quinoline derivative is paramount, as it dictates crucial physicochemical properties such as solubility, stability, and bioavailability, ultimately influencing its efficacy as a drug.[5] Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating this intricate atomic architecture, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[5][6]

This guide, curated from the perspective of a Senior Application Scientist, provides a comparative analysis of the X-ray crystallography of substituted quinoline derivatives. We will delve into the nuances of crystallization, the intricacies of X-ray diffraction analysis, and the interpretation of the resulting structural data, supported by experimental examples.

The Art and Science of Crystallization: Cultivating Order from Chaos

The journey to a high-resolution crystal structure begins with the often-challenging yet critical step of growing a single crystal of suitable size and quality. For substituted quinoline derivatives, the choice of crystallization technique is dictated by the compound's unique physicochemical properties.

Common Crystallization Techniques for Quinoline Derivatives

The most prevalent method for obtaining single crystals of quinoline derivatives is slow evaporation of a saturated solution.[5] The selection of an appropriate solvent is a crucial first step. Solvents in which the compound is sparingly soluble are often ideal, as they allow for the slow, controlled growth of well-ordered crystals. Common solvents for quinoline derivatives include ethanol, methanol, dimethylformamide (DMF), and ethyl acetate.[5][7]

Troubleshooting Common Crystallization Challenges:

For researchers encountering difficulties in obtaining suitable crystals, several strategies can be employed:

  • Vapor Diffusion: This technique, involving the slow diffusion of a precipitant vapor into a solution of the compound, can often yield high-quality crystals when direct evaporation fails.

  • Temperature Gradient: Slowly cooling a saturated solution can induce crystallization. The rate of cooling is a critical parameter to control.

  • Co-crystallization: In cases where a single compound is reluctant to crystallize, forming a co-crystal with a suitable partner molecule can facilitate the process.[8]

The following table provides a comparative overview of common crystallization conditions for selected substituted quinoline derivatives:

CompoundCrystallization MethodSolvent SystemReference
4-Hydroxy-1-methylquinolin-2(1H)-oneSlow EvaporationDMF/Ethanol[9]
6-Ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneSlow EvaporationDMF[7][9]
(E)-4-(2-Benzylidenehydrazinyl)quinolin-2(1H)-oneSlow EvaporationEthanol[7][9]
Diethyl (E)-2-[2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazine-ylidene]succinateSlow EvaporationMethanol[7][9]
LopinavirRecrystallizationMethanol[10]

The Experimental Workflow: From Crystal to Structure

Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can commence. The following workflow outlines the key steps involved in determining the crystal structure of a substituted quinoline derivative.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

A Step-by-Step Protocol for X-ray Diffraction Analysis
  • Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head, typically using a cryoprotectant to prevent damage from the X-ray beam.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as Direct Methods or the Patterson function.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation: The final structure is validated to ensure its quality and accuracy using various crystallographic checks.

Comparative Crystallographic Analysis of Substituted Quinoline Derivatives

The substitution pattern on the quinoline ring significantly influences the crystal packing and intermolecular interactions. By comparing the crystallographic data of different derivatives, we can gain a deeper understanding of these structure-directing forces.

The following table presents a comparative analysis of the crystallographic data for a selection of substituted quinoline derivatives.

Parameter2-chloro-3-formyl-6-methoxyquinolineQuinolin-8-yl 4-chlorobenzoate4-Hydroxy-1-methylquinolin-2(1H)-one
Empirical Formula C11H8ClNO2C16H10ClNO2C10H9NO2
Formula Weight 221.64283.71175.18
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21/nP21/c
a (Å) 8.4320(3)10.375(3)8.5431(4)
b (Å) 11.2340(4)11.434(3)7.5539(4)
c (Å) 12.8760(5)11.528(3)13.2132(7)
β (°) 109.34(1)107.03(3)106.16(1)
Volume (ų) 1150.1(1)1307.7(6)818.9(1)
Z 444
Calculated Density (g/cm³) 1.2811.4421.422
Reference [5][11][7]

The Role of Intermolecular Interactions in Crystal Packing

The solid-state architecture of substituted quinoline derivatives is governed by a delicate interplay of various intermolecular interactions. Understanding these interactions is crucial for crystal engineering and for predicting the physical properties of these compounds.

Caption: Key intermolecular interactions governing the crystal packing of substituted quinoline derivatives.

  • Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., the quinoline nitrogen, carbonyl groups) leads to the formation of robust hydrogen-bonding networks that significantly influence the crystal packing. For example, in the crystal structure of 4-hydroxy-1-methylquinolin-2(1H)-one, strong intramolecular hydrogen bonds play a crucial role in the crystal packing.[7]

  • π-π Stacking: The aromatic nature of the quinoline ring system facilitates π-π stacking interactions between adjacent molecules. These interactions, characterized by face-to-face or offset arrangements of the aromatic rings, are a common feature in the crystal structures of quinoline derivatives.

  • Halogen Bonding: In halogen-substituted quinolines, halogen bonds (C-X···A, where X is a halogen and A is a Lewis base) can act as significant structure-directing interactions, often competing with or complementing hydrogen bonds.

Conclusion: From Data to Design

X-ray crystallography provides an unparalleled level of detail into the three-dimensional world of substituted quinoline derivatives. This guide has offered a comparative framework for understanding the critical aspects of their crystallographic analysis, from the practicalities of crystal growth to the subtleties of intermolecular interactions. For researchers in drug discovery and development, a thorough understanding of these principles is not merely academic; it is a vital tool for the rational design of more effective and safer medicines. The ability to correlate specific structural features with biological activity is the essence of modern drug design, and X-ray crystallography remains the gold standard for providing that fundamental structural knowledge.

References

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A Senior Application Scientist's Guide to Chlorinating 4-Hydroxyquinoline: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 6, 2026

Introduction

Chlorinated quinoline scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including antimalarials like chloroquine and various kinase inhibitors.[1] The 4-hydroxyquinoline moiety, in particular, serves as a versatile precursor, but its functionalization via chlorination requires a nuanced understanding of reagent choice and reaction mechanics. The introduction of a chlorine atom onto the quinoline ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making the selection of an appropriate chlorinating agent a critical decision in the synthetic workflow.

This guide provides an in-depth comparison of the efficacy of common chlorinating agents for the synthesis of chlorinated 4-hydroxyquinolines. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare performance based on experimental data, and provide the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions. We will focus on direct electrophilic chlorination of the 4-hydroxyquinoline ring system, a reaction governed by the principles of electrophilic aromatic substitution.

Mechanistic Foundation: Electrophilic Aromatic Substitution of 4-Hydroxyquinoline

The reactivity of 4-hydroxyquinoline in electrophilic aromatic substitution is dictated by the powerful electron-donating nature of the hydroxyl group. This group activates the carbocyclic ring, directing incoming electrophiles primarily to the C3 position. The reaction proceeds via a classic electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity.[2]

The choice of chlorinating agent determines the source and reactivity of the electrophilic chlorine species (Cl⁺ or its equivalent), which in turn influences reaction conditions, selectivity, and yield.

Electrophilic Chlorination Mechanism cluster_0 Reaction Pathway cluster_1 Reagent Role Start 4-Hydroxyquinoline + Chlorinating Agent (E-Cl) Sigma Sigma Complex (Resonance Stabilized Carbocation) Start->Sigma Electrophilic Attack at C3 Product 3-Chloro-4-hydroxyquinoline + Byproducts Sigma->Product Deprotonation Reagent Chlorinating Agent (e.g., NCS, SO₂Cl₂) Eplus Generates Electrophile 'Cl⁺' Reagent->Eplus

Caption: General mechanism of electrophilic chlorination of 4-hydroxyquinoline.

Comparative Analysis of Key Chlorinating Agents

We will now evaluate two of the most common and effective reagents for this transformation: N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).

N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a crystalline solid, making it significantly easier and safer to handle than many liquid or gaseous chlorinating agents.[3] It is a versatile reagent that can act as a source of electrophilic chlorine, particularly for electron-rich aromatic systems.[2][4]

Mechanism of Action: The succinimide moiety is electron-withdrawing, which polarizes the N-Cl bond. This polarization makes the chlorine atom electrophilic and susceptible to attack by the activated 4-hydroxyquinoline ring.[2] For less reactive substrates, an acid catalyst can be employed to enhance the electrophilicity of the chlorine.[5]

Trustworthiness & Self-Validation: The reaction's endpoint can be reliably monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-hydroxyquinoline starting material. The primary byproduct, succinimide, is water-soluble, which typically allows for a straightforward aqueous workup and purification, ensuring the isolation of the desired chlorinated product.[3]

Experimental Protocol: Chlorination using NCS

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxyquinoline (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 to 1.2 equivalents) to the solution portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) to facilitate the reaction. Monitor the progress by TLC.

  • Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. If a precipitate (succinimide) forms, it can be removed by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with a 10% sodium thiosulfate solution to quench any unreacted NCS, followed by water and then brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a colorless, highly reactive liquid that serves as a powerful chlorinating agent.[6] Its high reactivity allows for rapid reactions but also necessitates stringent safety precautions due to its corrosiveness and violent reaction with water.[7][8][9]

Mechanism of Action: Sulfuryl chloride itself can act as the electrophile, or it can decompose to generate chlorine (Cl₂) and sulfur dioxide (SO₂), particularly in the presence of a catalyst or initiator.[10] For aromatic chlorination, it is often used with a Lewis acid catalyst, though highly activated rings like 4-hydroxyquinoline may react without one.

Trustworthiness & Self-Validation: The reaction progress can be monitored by observing the evolution of gaseous byproducts (HCl and SO₂) and confirmed by TLC or GC analysis.[3] A successful reaction is validated by a workup procedure that includes a neutralization step (e.g., washing with sodium carbonate solution) to remove acidic byproducts, followed by standard purification techniques to isolate the pure chlorinated product.

Experimental Protocol: Chlorination using SO₂Cl₂

  • Preparation: In a fume hood, add 4-hydroxyquinoline (1 equivalent) to a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution). Dissolve the starting material in an inert solvent like dichloromethane or chloroform.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add sulfuryl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-4 hours).

  • Workup: Carefully quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate or sodium carbonate solution to neutralize HCl and unreacted SO₂Cl₂.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization.

Performance Data & Comparative Summary

The choice between NCS and SO₂Cl₂ often comes down to a balance of reactivity, safety, and operational scale. Below is a table summarizing their key performance characteristics for the chlorination of activated aromatic systems.

FeatureN-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)
Physical State Crystalline Solid[4]Colorless Liquid[6]
Handling & Safety Relatively safe and easy to handle.[3] Wear standard PPE.[11][12]Highly corrosive and moisture-sensitive.[7] Releases toxic gases (HCl, SO₂) upon decomposition.[3] Requires a fume hood and careful handling.[7]
Reactivity Mild to moderate. Suitable for activated rings.High. Effective for a broad range of substrates.[9][10]
Typical Conditions Room temperature or gentle heating (40-50 °C).0 °C to room temperature.
Byproducts Succinimide (water-soluble solid).[3]Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (corrosive gases).[3]
Workup Simple filtration and aqueous wash.Requires careful quenching and neutralization of acidic byproducts.
Ideal Application Lab-scale synthesis, substrates sensitive to harsh conditions.When higher reactivity is needed; suitable for scale-up with proper engineering controls.

Special Case: The Role of Phosphorus Oxychloride (POCl₃)

It is crucial to distinguish the action of the above reagents from that of Phosphorus Oxychloride (POCl₃). While its name suggests chlorination, POCl₃ does not typically chlorinate the aromatic ring of 4-hydroxyquinoline. Instead, it is the reagent of choice for converting the 4-hydroxyl group into a 4-chloro group, a fundamentally different and synthetically valuable transformation known as a deoxychlorination.[13][14][15]

This reaction proceeds through a phosphate ester intermediate, which is then displaced by a chloride ion.[13] This conversion is a cornerstone in the synthesis of many quinoline-based drugs, including the classic synthesis of 4,7-dichloroquinoline, a key intermediate for chloroquine.[14][15]

Decision-Making Workflow for Reagent Selection

To assist in the selection process, the following workflow diagram outlines key decision points based on experimental goals and constraints.

Reagent Selection Workflow Start Goal: Synthesize Chlorinated 4-Hydroxyquinoline Q1 What is the target position for chlorination? Start->Q1 A1_Ring Aromatic Ring (C3-position) Q1->A1_Ring Ring A1_OH Hydroxyl Group (C4-position) (Deoxychlorination) Q1->A1_OH OH Group Q2 What is the primary concern? A1_Ring->Q2 Rec_POCl3 Recommended Agent: Phosphorus Oxychloride (POCl₃) A1_OH->Rec_POCl3 A2_Safety Safety & Ease of Handling Q2->A2_Safety Safety A2_Reactivity High Reactivity & Speed Q2->A2_Reactivity Reactivity Rec_NCS Recommended Agent: N-Chlorosuccinimide (NCS) A2_Safety->Rec_NCS Rec_SO2Cl2 Recommended Agent: Sulfuryl Chloride (SO₂Cl₂) A2_Reactivity->Rec_SO2Cl2

Caption: Decision workflow for selecting the appropriate chlorinating agent.

Conclusion

The effective chlorination of 4-hydroxyquinoline is readily achievable with the correct choice of reagent and a clear understanding of the underlying chemistry.

  • For selective C3-chlorination with an emphasis on safety and ease of handling , particularly on a laboratory scale, N-Chlorosuccinimide (NCS) is the superior choice. Its solid nature and the generation of a benign, water-soluble byproduct simplify the experimental process.

  • When high reactivity is paramount , Sulfuryl Chloride (SO₂Cl₂) is a potent option. However, its use demands rigorous safety protocols to manage its corrosive nature and the evolution of toxic gaseous byproducts.

  • It is imperative to remember that Phosphorus Oxychloride (POCl₃) serves a different, though equally important, synthetic role: the conversion of the C4-hydroxyl group to a chloride, not the chlorination of the aromatic ring.

By carefully considering the specific goals of the synthesis, available equipment, and safety infrastructure, researchers can confidently select the optimal chlorinating agent to advance their drug discovery and development programs.

References

  • Title: Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline - Benchchem. Source: BenchChem. 13

  • Title: N-Chlorosuccinimide (NCS) - ResearchGate. Source: ResearchGate.

  • Title: SAFETY DATA SHEET - Sulfuryl chloride. Source: Thermo Fisher Scientific.

  • Title: A Comparative Guide to N-Chlorosuccinimide and Sulfuryl Chloride for Alkane Chlorination - Benchchem. Source: BenchChem. 3

  • Title: Process for the preparation of chlorinated quinolines - Google Patents. Source: Google Patents.

  • Title: CHLOROQUINE synthesis - ChemicalBook. Source: ChemicalBook.

  • Title: SAFETY DATA SHEET - N-Chlorosuccinimide. Source: Fisher Scientific.

  • Title: SAFETY DATA SHEET - N-chlorosuccinimide. Source: Sigma-Aldrich.

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  • Title: N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. Source: Organic Chemistry Portal.

  • Title: N-Chlorosuccinimide - Wikipedia. Source: Wikipedia.

  • Title: N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions - Benchchem. Source: BenchChem. 2

  • Title: N-CHLOROSUCCINIMIDE - East Harbour Group. Source: East Harbour Group. [URL]([Link] Harbour.com/msds/N-CHLOROSUCCINIMIDE.pdf)

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  • Title: Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Source: Springer.

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  • Title: Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Source: MDPI.

  • Title: Sulfuryl chloride CAS N°: 7791-25-5 - OECD Existing Chemicals Database. Source: OECD.

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A Comparative Guide to the Validation of Analytical Methods for Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 4-chloro-6-methylquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, my objective is to present a narrative grounded in established scientific principles, offering practical insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound whose purity and concentration are critical quality attributes in the synthesis of active pharmaceutical ingredients (APIs). Consequently, the validation of analytical methods used to assess these attributes is not merely a regulatory formality but a scientific necessity. A validated method provides documented evidence that the procedure is suitable for its intended purpose. This guide will explore and compare two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), focusing on the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Foundational Principles of Method Validation

Before delving into specific methods, it is crucial to understand the core parameters of analytical method validation. These parameters ensure that a method is reliable, reproducible, and accurate for the analysis of a specific analyte.

Validation_Parameters cluster_core Core Validation Parameters (ICH Q2(R1)) Specificity Specificity & Selectivity Linearity Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate Precision) DetectionLimit Detection Limit (LOD) QuantitationLimit Quantitation Limit (LOQ) Robustness Robustness Analyte Ethyl 4-chloro-6-methyl- quinoline-3-carboxylate Method Analytical Method (e.g., HPLC, GC-MS) Analyte->Method is analyzed by Method->Specificity must be validated for Method->Linearity must be validated for Method->Range must be validated for Method->Accuracy must be validated for Method->Precision must be validated for Method->DetectionLimit must be validated for Method->QuantitationLimit must be validated for Method->Robustness must be validated for

Caption: Core analytical method validation parameters as per ICH Q2(R1) guidelines.

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the nature of potential impurities.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Scientific Rationale & Experimental Considerations
Specificity High, but co-eluting impurities with similar UV spectra can interfere.Very high, due to the combination of chromatographic separation and mass fragmentation patterns.Specificity is the ability to assess the analyte unequivocally in the presence of other components. For HPLC-UV, diode-array detection (DAD) can enhance specificity by providing spectral information. For GC-MS, the unique mass spectrum of the analyte provides a high degree of certainty.
Linearity Typically excellent over a wide concentration range (e.g., 0.1 - 100 µg/mL).Good, but may be more limited than HPLC. High concentrations can lead to detector saturation.Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.
Accuracy High, typically with recovery values between 98-102%.High, with similar expected recovery values.Accuracy is the closeness of the test results to the true value. It is often assessed by spiking a placebo with known amounts of the analyte at different concentration levels.
Precision Excellent, with Relative Standard Deviation (RSD) values typically <1% for repeatability and <2% for intermediate precision.Excellent, with comparable RSD values to HPLC.Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) Good, typically in the low ng/mL range.Excellent, often in the pg/mL range, offering higher sensitivity.LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Good, typically in the mid-to-high ng/mL range.Excellent, often in the low ng/mL range.LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness Generally robust. Method performance should be evaluated against small, deliberate variations in parameters like mobile phase composition, pH, column temperature, and flow rate.Robust, but sensitive to changes in parameters like injection port temperature, carrier gas flow rate, and oven temperature ramp rate.Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols: A Step-by-Step Guide

The following are proposed starting points for method development and validation. These protocols are based on established principles for the analysis of heterocyclic compounds and should be optimized for your specific instrumentation and laboratory conditions.

HPLC-UV Method Development and Validation Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_validation Method Validation Prep Prepare stock solution of Ethyl 4-chloro-6- methylquinoline-3-carboxylate in a suitable solvent (e.g., Acetonitrile). Dilute Prepare calibration standards and QC samples by serial dilution. Prep->Dilute Inject Inject samples onto a C18 reverse-phase column. Dilute->Inject Elute Elute with a mobile phase gradient (e.g., Acetonitrile and water with 0.1% formic acid). Inject->Elute Detect Detect the analyte using a UV detector at a predetermined wavelength (e.g., based on UV scan). Elute->Detect Calibrate Establish linearity by plotting peak area vs. concentration. Detect->Calibrate Assess Assess accuracy, precision, specificity, LOD, LOQ, and robustness according to ICH guidelines. Calibrate->Assess

Caption: A typical workflow for HPLC-UV method development and validation.

Protocol:

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) using a UV scan of a standard solution.

    • Injection Volume: 10 µL

  • Validation Experiments:

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that no interfering peaks are present at the retention time of the analyte.

    • Linearity: Prepare a series of at least five concentrations of the analyte and inject each in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Analyze samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

    • Precision (Repeatability): Analyze six replicate samples at the target concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2%.

    • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 2%.

    • Robustness: Introduce small, deliberate changes to the method parameters (e.g., ± 2% in mobile phase composition, ± 5 °C in column temperature) and assess the impact on the results.

GC-MS Method Development and Validation

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities.

Protocol:

  • Chromatographic Conditions (Starting Point):

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Inlet Temperature: 280 °C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 40-450 amu

  • Validation Experiments:

    • Specificity: The mass spectrum of the analyte provides a high degree of specificity. Analyze a blank and a spiked sample to confirm the absence of interfering peaks and to identify the characteristic fragmentation pattern of the analyte.

    • Linearity, Accuracy, and Precision: Follow similar procedures as described for the HPLC-UV method, using the peak area of a characteristic ion for quantification.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are suitable techniques for the analysis of this compound.

  • HPLC-UV is recommended for routine quality control applications due to its robustness, ease of use, and excellent performance in terms of linearity, accuracy, and precision for quantification.

  • GC-MS is the preferred method for impurity profiling and for applications requiring higher sensitivity and definitive identification of the analyte and any related substances.

Ultimately, the choice of method should be based on a thorough risk assessment and the specific requirements of the analysis. A well-defined analytical target profile should guide the selection and validation of the most appropriate technique.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. U.S. Department of Health and Human Services; 2015. Available from: [Link]

A Comparative Guide: Microwave-Assisted vs. Conventional Heating for Accelerated Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, yet its traditional synthesis is often hampered by long reaction times and harsh conditions.[1][2] This guide presents a detailed comparison between conventional heating and microwave-assisted organic synthesis (MAOS) for the preparation of quinolines. Through a head-to-head analysis of classical named reactions, including the Friedländer and Combes syntheses, we demonstrate that microwave irradiation consistently offers dramatic reductions in reaction time, improvements in yield, and aligns better with the principles of green chemistry.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to modernize and accelerate their synthetic workflows.

Introduction: The Enduring Importance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound consisting of a fused benzene and pyridine ring, is a privileged structure in drug discovery.[2][5] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial (e.g., quinine, chloroquine), anticancer, antimicrobial, and anti-inflammatory properties.[5][6] However, classical methods for synthesizing these vital compounds, such as the Skraup, Doebner-von Miller, and Friedländer reactions, traditionally require prolonged heating under reflux, often for many hours or even days.[1][7] These demanding conditions can lead to side product formation, degradation of sensitive functional groups, and significant energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative to conventional heating.[8][9] By utilizing microwave energy to directly heat the reaction mixture, MAOS can achieve rapid, uniform, and highly efficient heating, overcoming many of the limitations of traditional methods.[3][10]

Fundamental Principles: Understanding the Heating Mechanisms

The dramatic differences in outcomes between conventional and microwave heating stem from their fundamentally distinct modes of energy transfer.

Conventional Heating

Conventional heating relies on the transfer of thermal energy from an external source (e.g., an oil bath or heating mantle) to the reaction mixture through conduction and convection.[3] Heat is first transferred to the outer surface of the reaction vessel and then slowly conducted inward. This process creates a significant temperature gradient within the sample, where the vessel walls are hotter than the bulk of the solution.[3] This inefficient and non-uniform heating can lead to localized overheating, increased side product formation, and longer reaction times as the entire volume slowly reaches the target temperature.

G Heat transfers from outside to inside, creating a temperature gradient. cluster_0 Conventional Heating Vessel Reaction Vessel Bulk Solution Reaction Mixture HeatSource External Heat Source (Oil Bath) HeatSource->Vessel Conduction & Convection

Caption: Heat transfer in a conventionally heated reaction.

Microwave-Assisted Heating

Microwave chemistry utilizes the ability of certain materials to transform electromagnetic energy into heat.[11] Unlike conventional methods, microwaves pass through the vessel walls (typically glass or Teflon) and directly interact with polar molecules or ions within the reaction mixture.[9][10] This interaction occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves.[12] This constant reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the entire volume of the sample.[13]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces translational motion. Collisions between these moving ions generate heat due to electrical resistance.[8][13]

This "in-core" volumetric heating is incredibly efficient, leading to instantaneous and uniform temperature increases that are not limited by the thermal conductivity of the vessel.[12][14]

G Direct, volumetric heating of polar molecules and ions. cluster_0 Microwave-Assisted Heating cluster_1 Reaction Mixture MW_Source Microwave Source (2.45 GHz) Vessel Reaction Vessel (Microwave Transparent) MW_Source->Vessel Microwaves (Electric Field) Molecule1 Polar Molecule Molecule2 Polar Molecule Ion1 Ion (+) Ion2 Ion (-)

Caption: Direct energy transfer in microwave-assisted heating.

Head-to-Head Comparison: Classical Quinoline Syntheses Reimagined

To illustrate the practical advantages of MAOS, we will compare conventional and microwave-assisted protocols for two cornerstone quinoline syntheses.

The Friedländer Synthesis

The Friedländer synthesis is a versatile reaction that forms quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[15][16]

Reaction Scheme: (Self-generated image, for illustration)

Conventional vs. Microwave Protocol

One study directly compared the synthesis of poly-substituted quinolines via a p-toluenesulfonic acid-catalyzed Friedländer reaction under both conventional heating and microwave irradiation.

ParameterConventional HeatingMicrowave-Assisted
Reactants 2-aminobenzophenone, Ethyl acetoacetate2-aminobenzophenone, Ethyl acetoacetate
Catalyst p-Toluenesulfonic acid (p-TsOH)p-Toluenesulfonic acid (p-TsOH)
Solvent Solvent-freeSolvent-free
Temperature 120 °C120 °C
Reaction Time 8 hours 3 minutes
Yield (%) 85% 94%
Reference Jia, C.-S., et al. (2006)Jia, C.-S., et al. (2006)

Analysis: The microwave-assisted protocol demonstrates a staggering reduction in reaction time from 8 hours to just 3 minutes, while also providing a significant improvement in yield. The rapid, uniform heating minimizes the potential for side reactions that can occur over long heating periods. Huigens and co-workers reported similar enhancements, with average yields for a library of 8-hydroxyquinolines increasing from 34% with conventional heating to 72% under microwave irradiation.[17]

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[18][19]

Reaction Scheme: (Self-generated image, for illustration)

Conventional vs. Microwave Protocol

While direct side-by-side comparative studies for the Combes reaction are less common in a single paper, the literature provides clear examples of the advantages of microwave heating.

ParameterConventional Heating ExampleMicrowave-Assisted Example
Reactants m-Chloroaniline, AcetylacetoneAniline, Ethyl 4,4,4-trifluoroacetoacetate
Catalyst/Medium Concentrated H₂SO₄Polyphosphoric acid (PPA)
Temperature Reflux160 °C
Reaction Time Several hours (typical) 10 minutes
Yield (%) Good (unspecified time) 89%
Reference Bergstrom, F. W. (1944)Sloop, J. C. (2009)

Analysis: Traditional Combes syntheses often require reflux in strong acids like sulfuric or polyphosphoric acid for extended periods.[18][20] Microwave-assisted methods can achieve the necessary high temperatures for cyclodehydration in a fraction of the time, often leading to cleaner reactions and higher yields. The ability to precisely control the temperature in a sealed vessel also allows for reactions to be run above the solvent's boiling point, further accelerating the process.

Experimental Design & Best Practices for Microwave Synthesis

Transitioning from conventional to microwave-assisted synthesis requires consideration of a few key parameters for safe and effective protocol development.

Workflow for Microwave Reaction Setup:

Caption: General workflow for setting up a microwave-assisted experiment.

  • Vessel Selection: Use vessels specifically designed for microwave chemistry. Sealed vessels are required for reactions that generate pressure or are run above the solvent's boiling point.

  • Solvent Choice: Polar solvents (e.g., ethanol, DMF, acetonitrile) are excellent microwave absorbers and heat very efficiently.[8] Non-polar solvents (e.g., toluene, hexane) are poor absorbers and will heat slowly.

  • Parameter Optimization: Modern microwave reactors allow for precise control of temperature, pressure, and power. Temperature is the most critical parameter influencing reaction rate. Start with literature-reported conditions and optimize as needed.

  • Safety: Always use a stir bar to ensure even temperature distribution and prevent bumping. Never exceed the maximum pressure or temperature ratings of the reaction vessel.

Broader Implications & Future Outlook

The adoption of microwave-assisted synthesis for quinolines and other heterocyclic systems has significant implications for chemical research and industry.

  • Green Chemistry: MAOS is inherently a greener technology.[3][21] Drastically shorter reaction times reduce energy consumption, and the enhanced efficiency can minimize the need for excess reagents and solvents, thereby reducing waste.[11]

  • Accelerated Drug Discovery: For medicinal chemists, speed is critical. The ability to synthesize and screen compound libraries in a fraction of the time it would take conventionally allows for faster identification of lead compounds.[17]

  • Process Intensification: The principles of microwave heating are being scaled up for continuous flow chemistry, promising to bring the benefits of rapid, efficient synthesis to industrial-scale production.[22]

Conclusion

For the synthesis of quinoline derivatives, microwave-assisted heating presents a clear and compelling advantage over conventional methods. The evidence overwhelmingly shows that MAOS leads to dramatic accelerations in reaction rates, often reducing multi-hour or multi-day processes to mere minutes.[4][23] This is frequently accompanied by an increase in chemical yield and product purity.[9][17] By enabling rapid, uniform, and direct heating of the reaction mixture, microwave technology empowers researchers to develop more efficient, cleaner, and faster synthetic routes, thereby accelerating innovation in drug development and materials science.

References

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  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

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  • Patil, S. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-3), 110-116. [Link]

  • Curr Top Med Chem. (2024). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Topics in Medicinal Chemistry, 24(27), 2377-2419. [Link]

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  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • Light, R. J., & Hauser, C. R. (1960). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 25(3), 538-546. [Link]

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  • Semantic Scholar. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scaffold of 4-Chloroquinoline

The 4-chloroquinoline core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] First recognized for its potent antimalarial properties, exemplified by the landmark drug chloroquine, this heterocyclic system has since demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, and antiviral effects.[3][4][5] The versatility of the 4-chloroquinoline ring lies in its amenability to structural modification at several key positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-chloroquinoline derivatives, offering insights into how specific structural alterations influence their biological efficacy across different therapeutic areas. We will delve into the causality behind experimental design, present comparative data, and provide detailed protocols to empower researchers in the rational design of next-generation 4-chloroquinoline-based therapeutics.

I. Antimalarial Activity: The Cornerstone of 4-Chloroquinoline Research

The primary mechanism of action for most 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[7][8][9] The parasite digests hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX), which it detoxifies by polymerizing it into insoluble hemozoin crystals.[7][8] 4-aminoquinolines accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[8][9]

Key Structural Requirements for Antimalarial Potency

Systematic SAR studies have elucidated several critical structural features governing the antimalarial activity of this class.[10][11]

  • The 7-Chloro Group: The presence of an electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is essential for high potency.[10] Replacement of this group with an electron-donating group, such as a methyl group, results in a complete loss of activity.[10] This feature is a common structural element in highly active drugs like chloroquine and amodiaquine.[10]

  • The 4-Amino Side Chain: The nature of the substituent at the 4-position is arguably the most critical determinant of activity and the primary site for modification.

    • Basicity and Length: A flexible diaminoalkyl side chain is crucial. The terminal basic amino group allows the drug to become diprotonated and accumulate in the acidic parasite vacuole.[8] A side chain with two to five carbon atoms between the two nitrogen atoms is generally considered optimal for activity.[10]

    • ** steric Hindrance:** Modifications to the side chain that increase steric bulk can help overcome chloroquine resistance. The resistance mechanism often involves a transporter protein that effluxes the drug from the vacuole. Bulkier side chains are thought to hinder this efflux.

  • The Quinoline Core: The quinoline nucleus itself is vital. Substitutions at the C3 position can be detrimental, with a methyl group leading to a less active and less toxic derivative.[10] The C2 and C8 positions are also sensitive to modification.

Comparative Analysis of Antimalarial Derivatives

The following table summarizes the in vitro activity of representative 4-chloroquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

Compound/DerivativeModificationIC50 (nM) vs. CQS Strain (e.g., HB3, NF54)IC50 (nM) vs. CQR Strain (e.g., Dd2, K1)Reference
Chloroquine Standard diethylamino side chain~15-25>200-500[12][13]
Amodiaquine Aromatic ring in side chain~10-20~40-80[14]
Bisquinoline (BAQ) Dimer of quinoline moietiesActive in nanomolar rangeActive in nanomolar range[15][16][17]
Hybrid 31 Cinnamoyl scaffold hybridHighly activeNot specified[18]
Hybrid 35 Pyrimidine hybridPotentPotent (6-26x more than CQ)[18]

Key Insight: The data clearly illustrates the challenge of chloroquine resistance. While chloroquine is highly potent against sensitive strains, its efficacy plummets against resistant ones. Derivatives like amodiaquine and various hybrid molecules demonstrate strategies to overcome this, often by increasing the molecule's complexity to evade resistance mechanisms.[18] For instance, bisquinoline derivatives (dimers) and hybrids with other pharmacophores like pyrimidine show significant activity against CQR strains.[15][16][18]

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I Method)

This protocol describes a common method for evaluating the in vitro activity of compounds against P. falciparum.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 for CQS, K1 for CQR) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3 at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare stock solutions of test compounds in DMSO. Create a series of 2-fold serial dilutions in culture medium in a 96-well microtiter plate.

  • Assay Setup: Synchronize parasite cultures to the ring stage. Add parasitized red blood cells (2% parasitemia, 2.5% hematocrit) to the drug-containing wells. Include positive (chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I, a fluorescent dye that intercalates with DNA.

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against the drug concentration and determine the 50% inhibitory concentration (IC50) using a non-linear regression model.

II. Anticancer Activity: A New Frontier for 4-Chloroquinolines

The anticancer potential of 4-chloroquinoline derivatives, including chloroquine itself, has garnered significant interest.[4][19] Their proposed mechanisms are multifaceted, often involving the disruption of lysosomal function and autophagy, a cellular recycling process that cancer cells often exploit to survive stress. By inhibiting autophagy, these compounds can enhance the efficacy of conventional chemotherapy and radiation.[14]

SAR for Anticancer Cytotoxicity

The structural features influencing anticancer activity can differ from those for antimalarial potency.

  • Side Chain Modification: As with antimalarial activity, the 4-amino side chain is a key point for modification. Studies have shown that specific derivatives, such as N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, exhibit potent cytotoxicity against human breast cancer cell lines (MCF7 and MDA-MB468).[14]

  • Hybridization: Creating hybrid molecules by linking the 4-aminoquinoline scaffold to other known anticancer pharmacophores is a promising strategy.[19][20] For example, hybrids with benzimidazole have shown strong cytotoxic activity against leukemia and lymphoma cell lines.[19]

Comparative Analysis of Anticancer Derivatives
Compound/DerivativeTarget Cell LineGI50 / IC50 (µM)Key Structural FeatureReference
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22Fluoro at C7, Butyl side chain[14]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468 (Breast)7.35 - 8.73Dimethylated diamine side chain[14]
Hybrid 5d (Benzimidazole)CCRF-CEM (Leukemia)0.4 - 8Phenyl linker to benzimidazole[19]
Thioalkylquinoline 73CCRF-CEM (Leukemia)0.55 - 2.74Sulfonyl group in side chain[6]
Pyrazoline Hybrid 2558 Human Cancer Lines0.05 - 0.95Pyrazoline moiety[20]

Key Insight: The data indicates that potent anticancer activity can be achieved with significant structural diversity. Unlike the strict requirements for antimalarial action, various linkers and appended pharmacophores (benzimidazoles, pyrazolines) can yield highly cytotoxic compounds.[19][20] The introduction of sulfur-containing side chains has also proven to be an effective strategy for enhancing antiproliferative effects.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in 5% CO2.[14]

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) by plotting viability against drug concentration.

III. Antibacterial and Other Activities

The versatility of the 4-chloroquinoline scaffold extends to antibacterial and antiviral applications. Molecular hybridization is a particularly fruitful strategy in this domain.[21][22]

  • Antibacterial Hybrids: Hybrids of 4-aminoquinoline with isatin, connected via a hydrazone linker, have demonstrated promising activity against various bacterial strains.[22] The rationale is to combine the pharmacophores of two different bioactive molecules to potentially achieve synergistic effects or overcome resistance.[22]

  • Antiviral Potential: Derivatives of 4-aminoquinoline have been investigated for activity against viruses, including SARS-CoV-2.[23] In silico studies, such as QSAR and molecular docking, are often used to design and predict the efficacy of novel analogs as potential viral protease inhibitors.[23]

Experimental Workflow and SAR Visualization

The development and analysis of 4-chloroquinoline derivatives follow a logical progression from synthesis to biological evaluation and SAR interpretation.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization S1 Selection of 4-Chloroquinoline Core S2 Design of Derivatives (Side chains, Hybrids) S1->S2 S3 Chemical Synthesis S2->S3 S4 Purification & Characterization (NMR, MS) S3->S4 B1 In Vitro Screening (e.g., Antimalarial, Anticancer) S4->B1 Test Compounds B2 Determine Potency (IC50 / GI50) B1->B2 B3 Mechanism of Action Studies (e.g., Heme Polymerization) B2->B3 A1 Structure-Activity Relationship (SAR) Analysis B2->A1 Quantitative Data A2 Identify Key Pharmacophores A1->A2 A3 Lead Optimization A2->A3 A3->S2 Iterative Design SAR_Summary Core 4-Chloroquinoline Core Position 7 Position 4 (Side Chain) Position 3 P7_Node Electron-withdrawing group (e.g., -Cl) is ESSENTIAL for antimalarial activity. Core:p7->P7_Node Modification P4_Node Alkylamino Side Chain Core:p4->P4_Node Modification P3_Node Substitution generally leads to DECREASED antimalarial activity. Core:p3->P3_Node Modification P4_Sub1 Basicity & Length: Crucial for vacuolar accumulation. P4_Node->P4_Sub1 P4_Sub2 Steric Bulk: Can overcome drug resistance. P4_Node->P4_Sub2 P4_Sub3 Hybridization: Links to other pharmacophores (e.g., benzimidazole, pyrimidine) to broaden activity. P4_Node->P4_Sub3

Caption: Key SAR takeaways for 4-chloroquinoline derivatives.

Conclusion and Future Directions

The 4-chloroquinoline scaffold remains a highly valuable starting point for the development of new therapeutic agents. While its initial fame came from its profound impact on malaria, the adaptability of its structure has opened doors to diverse applications, most notably in oncology. The core principles of its SAR, particularly the importance of the 7-chloro substituent and the modifiable 4-amino side chain, continue to guide modern drug design. The strategy of creating hybrid molecules, which combines the 4-chloroquinoline core with other bioactive fragments, represents a powerful approach to generate novel compounds with enhanced potency, broader spectrum of activity, and the potential to circumvent drug resistance mechanisms. Future research will undoubtedly continue to leverage this privileged structure, exploring new linkages, novel hybrid partners, and advanced drug delivery systems to unlock its full therapeutic potential.

References

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  • Unknown. (Year). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
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A Senior Application Scientist's Guide to the Reactivity of Substituted 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents, most notably the 4-aminoquinoline class of antimalarial drugs like chloroquine and amodiaquine.[1][2][3] The biological activity of these compounds is critically dependent on the substituent attached at the C4-position. Consequently, the synthetic functionalization of this position is a paramount task for researchers in drug discovery and development.

The most prevalent and versatile method for achieving this functionalization is the nucleophilic aromatic substitution (SNAr) reaction of 4-chloroquinolines.[4][5] The inherent electronic properties of the quinoline ring system, specifically the electron-withdrawing effect of the ring nitrogen, render the C4-position electrophilic and thus susceptible to attack by a wide range of nucleophiles.[4][6]

This guide provides an in-depth comparison of the reactivity of various substituted 4-chloroquinolines. We will delve into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic strategies. We will explore not only the classical SNAr reactions but also modern palladium-catalyzed cross-coupling methods, which offer milder conditions and broader substrate scope.

Core Reaction Mechanisms

Understanding the underlying mechanisms is crucial to predicting and controlling the reactivity of 4-chloroquinolines. Two primary pathways dominate their functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the quinoline ring.[6] The stability of the Meisenheimer complex is the primary determinant of the reaction rate.

Caption: General mechanism for SNAr on 4-chloroquinoline.
Palladium-Catalyzed Cross-Coupling

Advanced methods such as the Buchwald-Hartwig amination provide a powerful alternative to SNAr for forming C-N bonds, often under milder conditions and with a broader range of amine nucleophiles.[7][8] These reactions proceed via a catalytic cycle involving a palladium complex. The cycle typically consists of three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the 4-chloroquinoline.

  • Transmetalation (for Suzuki/Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophile (e.g., an amine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The new C-N bond is formed, releasing the 4-substituted quinoline product and regenerating the Pd(0) catalyst.[9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)(Cl)L_n oxidative_addition->pd_complex R-Cl amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + HNR'R'' - Base-H+Cl- pd_amido R-Pd(II)(NR'R'')L_n amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-NR'R'' reductive_elimination->product reagents 4-Chloroquinoline (R-Cl) + Amine (HNR'R'') + Base reagents->oxidative_addition reagents->amine_coordination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Key Factors Governing Reactivity

The rate and success of substituting the chlorine at C4 are not uniform across all derivatives. They are profoundly influenced by the electronic and steric properties of other substituents on the quinoline ring.

Electronic Effects of Substituents

The electronic nature of substituents on the benzenoid ring (positions 5, 6, 7, and 8) is the most significant factor influencing reactivity in SNAr reactions. This can be understood by examining their effect on the stability of the Meisenheimer intermediate.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbaldehyde (-CHO) are activating groups.[10] They pull electron density away from the ring, further increasing the electrophilicity of C4. Crucially, when positioned ortho or para to the reacting carbon (e.g., a nitro group at C6 or C8 for attack at C4), they can directly stabilize the negative charge of the Meisenheimer complex through resonance.[10] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the reaction. A study on the methoxydechlorination of various 6- and 7-substituted 4-chloroquinolines showed a reactivity range spanning a factor of 1.5 x 10⁴, with nitro-substituted derivatives being the most reactive.[11]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), alkyl (-CH₃), or dimethylamino (-N(CH₃)₂) are deactivating groups. They push electron density into the ring, which reduces the electrophilicity of C4 and destabilizes the negatively charged intermediate. This increases the activation energy and slows the reaction.

The influence of these electronic effects can be quantitatively described by the Hammett equation , log(k/k₀) = ρσ, where ρ (rho) is the reaction constant and σ (sigma) is the substituent constant.[12][13] For SNAr reactions on aromatic rings, the ρ value is typically large and positive, indicating that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups (which have positive σ values).[14][15]

Comparative Reactivity: A Case Study

A clear illustration of these principles is the comparison between 7-chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline .

  • In 7-chloro-6-nitroquinoline , the nitro group is ortho to the C7-Cl bond. This positioning allows for potent resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack at C7, making it highly reactive.[10]

  • In 4-chloro-7-nitroquinoline , the nitro group is not in a direct ortho or para position relative to the C4-Cl bond. While it still exerts an electron-withdrawing inductive effect, the lack of direct resonance stabilization for the intermediate makes it significantly less reactive than the 7-chloro-6-nitro isomer towards nucleophilic attack.[10]

Steric Effects

Steric hindrance can also play a role, though it is often secondary to electronic effects.

  • Substituents on the Quinoline Ring: Bulky substituents at positions C3 or C5 can sterically hinder the approach of the nucleophile to the C4 position, slowing the reaction rate.

  • Nature of the Nucleophile: Larger, bulkier nucleophiles will react more slowly than smaller ones due to increased steric clash in the transition state. For instance, reactions with secondary dialkylamines are often more facile than with bulkier anilines under similar conditions.[5]

Comparative Reactivity Data

The following table summarizes experimental data from various sources, showcasing the impact of substituents on reaction outcomes. This allows for a direct comparison of reactivity under different synthetic methodologies.

Substituted 4-ChloroquinolineNucleophileMethodConditionsYieldReference
4,7-Dichloroquinoline1,3-DiaminopropaneConventionalEthanol, Reflux83%[1]
4-Chloro-6,7-dimethoxyquinolineSubstituted AnilineConventionalIsopropanol, Reflux, 5hGood[7]
4,7-DichloroquinolineVarious AlkylaminesMicrowaveDMSO, 140°C, 20-30 min80-95%[5]
4-Chloro-6,7-dimethoxyquinolineVarious AminesMicrowaveDMF/NMP, 120-150°C, 10-30 minGood[7]
4-ChloroquinolineEthyl 4-aminobenzoatePd-CatalyzedPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°CHigh[8]
2,4-Dichloro-8-methylquinolineThioureaConventionalEthanol, RefluxFair[16]
4,7-DichloroquinolineN,N-dimethylethane-1,2-diamineConventionalNeat, 130°C, 7hGood[2]

Note: "Good" and "High" yields are as described in the source literature where specific percentages were not provided in the abstract/summary.

Experimental Protocols

To provide practical guidance, this section details standardized, step-by-step protocols for the most common transformations of 4-chloroquinolines.

General Experimental Workflow

The overall process for synthesizing and purifying 4-substituted quinolines is consistent across different heating methods. The key variables are the reaction time, temperature, and, if applicable, the choice of catalyst and ligand.

General_Workflow cluster_methods Reaction Method cluster_purification Purification Method start Start: Select 4-Chloroquinoline & Nucleophile prep Prepare Reactants & Solvent (Ensure anhydrous/deoxygenated for Pd-catalyzed reactions) start->prep setup Reaction Setup prep->setup reaction Nucleophilic Substitution setup->reaction conv_heat Conventional Heating reaction->conv_heat e.g., Reflux mw_heat Microwave Irradiation reaction->mw_heat e.g., 150°C pd_cat Pd-Catalyzed Coupling reaction->pd_cat e.g., 100°C workup Reaction Quenching & Aqueous Work-up purify Purification workup->purify cryst Crystallization purify->cryst chrom Column Chromatography purify->chrom end End: Characterized 4-Substituted Quinoline conv_heat->workup mw_heat->workup pd_cat->workup cryst->end chrom->end

Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.[4]
Protocol 1: SNAr via Conventional Heating

This method is a straightforward approach suitable for many amine nucleophiles.

  • Materials:

    • Substituted 4-chloroquinoline (1.0 eq)

    • Amine nucleophile (1.2 - 1.5 eq)

    • High-boiling solvent (e.g., isopropanol, n-butanol, DMF)

    • Round-bottom flask with reflux condenser

    • Stirring plate and magnetic stir bar

  • Procedure:

    • To a round-bottom flask, add the 4-chloroquinoline derivative and the chosen amine.[7]

    • Add the solvent to dissolve the reactants (typically a concentration of 0.1-0.5 M).

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 5-24 hours), cool the reaction mixture to room temperature.[5][7]

    • Work-up and Purification: If a precipitate forms, collect the product by filtration and wash with a cold solvent.[4] If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Protocol 2: Microwave-Assisted SNAr

This protocol offers a significant acceleration of reaction times, often leading to higher yields and cleaner product profiles.

  • Materials:

    • Substituted 4-chloroquinoline (1.0 eq)

    • Amine nucleophile (1.5 eq)

    • Solvent (e.g., DMSO, DMF, NMP) or solvent-free

    • Microwave vial with a snap cap

    • Microwave reactor

  • Procedure:

    • Place the 4-chloroquinoline and the amine into a microwave vial.[7]

    • Add the solvent, if necessary. For many reactions, this can be performed solvent-free.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-180°C) for a short period (e.g., 10-30 minutes).[5][7]

    • After the reaction is complete, cool the vial to room temperature.

    • Work-up and Purification: The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).[7] Purify the crude product by recrystallization or column chromatography.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This advanced protocol is suitable for a wide range of amines and can often be performed under milder conditions than traditional SNAr.

  • Materials:

    • Substituted 4-chloroquinoline (1.0 eq)

    • Amine nucleophile (1.2 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

    • Base (e.g., Cs₂CO₃, K₃PO₄, 1.4 - 2.0 eq)

    • Anhydrous, deoxygenated solvent (e.g., dioxane, toluene)

    • Schlenk flask or sealed tube

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium catalyst and the phosphine ligand.

    • Add the anhydrous, deoxygenated solvent, followed by the 4-chloroquinoline, the amine, and the base.[7]

    • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Work-up and Purification: Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.[4][7] Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Conclusion

The reactivity of the C4-Cl bond in substituted quinolines is a finely tunable feature, governed primarily by the interplay of electronic and steric effects. This guide has established that:

  • Electron-withdrawing groups significantly enhance reactivity towards nucleophilic substitution by stabilizing the key Meisenheimer intermediate. This effect is most pronounced when the EWG is positioned for direct resonance stabilization.

  • Electron-donating groups and steric hindrance near the reaction center decrease reactivity.

  • Modern synthetic methods, including microwave irradiation and palladium-catalyzed cross-coupling , provide powerful tools to overcome reactivity barriers, shorten reaction times, and broaden the scope of accessible molecules.

For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design of synthetic routes. By carefully selecting the substituents and reaction conditions, the 4-chloroquinoline scaffold can be efficiently elaborated to generate diverse libraries of compounds for the discovery of new and improved therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
  • Wicht, K. J., et al. (2012). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Combinatorial Science. Retrieved from [Link]

  • Sánchez, Y., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. New Journal of Chemistry. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution.
  • Mészaros, Z. (1992). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]

  • Abdel-Gawad, S. M., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Scott, J. D., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett. Retrieved from [Link]

  • Oliveira, R., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Retrieved from [Link]

  • Oliveira, R., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Retrieved from [Link]

  • Scott, J. D., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. Retrieved from [Link]

  • University of Calgary. (n.d.). Substituent Effects and LFERS. Retrieved from [Link]

  • Magano, J. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from [Link]

  • Chegg. (2018). Solved A Hammett plot for the reaction of substituted. Retrieved from [Link]

  • Meek, S. J. (2005). Hammett Plots2. Scribd. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

Sources

In vitro vs. in vivo activity of Ethyl 4-chloro-6-methylquinoline-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently immersed in a comprehensive search, aiming to gather detailed information on the in vitro and in vivo activities of Ethyl 4-chloro-6-methylquinoline-3-carboxylate derivatives. I'm focusing on their synthesis, biological evaluation, and any structure-activity relationships. This initial stage will lay the groundwork for a more focused analysis.

Defining Analytical Framework

Now, I'm setting a more structured plan. My aim is to extract the concrete experimental results, particularly IC50 values and in vivo metrics. I intend to catalog the exact in vitro/in vivo protocols. My focus is on sourcing strong, supporting data from peer-reviewed publications. I plan to organize it with a solid introduction, comparison of activities, and clear tabular data.

Deepening Data Acquisition

Crafting a Comparison Guide

I'm now focusing on developing a detailed comparison guide contrasting the in vitro and in vivo activity of this compound derivatives. The initial plan involves an introduction that overviews quinoline derivatives and their medicinal importance. I'm aiming for clarity and conciseness.

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Analyzing the Data

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A Comparative Guide to Purity Assessment of Synthesized Ethyl 4-chloro-6-methylquinoline-3-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 4-chloro-6-methylquinoline-3-carboxylate is a key heterocyclic building block in medicinal chemistry. Quinoline scaffolds are central to numerous pharmacologically active agents, including those with antimalarial and anticancer properties.[1][2][3] The journey from a synthesized intermediate to a final active pharmaceutical ingredient (API) is paved with rigorous quality control, where purity is not merely a metric but a cornerstone of safety and efficacy. The presence of unreacted starting materials, side-products, or degradation impurities can have significant and often detrimental effects on the yield, stability, and toxicological profile of the final drug product.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the purity assessment of such compounds.[4][5] Its high resolution, sensitivity, and quantitative accuracy make it indispensable in pharmaceutical development and manufacturing. This guide provides an in-depth, comparative analysis of HPLC methods for determining the purity of this compound, grounded in the principles of scientific integrity and field-proven expertise. We will explore not just the "how" but the critical "why" behind the experimental choices, ensuring the described protocols are robust and self-validating.

Anticipating the Analytical Challenge: Potential Impurities

A robust analytical method is one that can separate the main compound from its probable impurities. The synthesis of quinoline derivatives, often involving cyclization reactions, can lead to a variety of related substances.[6][7] For this compound, potential impurities may include:

  • Starting Materials: Unreacted p-methylaniline or diethyl ethoxymethylenemalonate derivatives.

  • Reaction By-products: Isomeric quinolines, products of incomplete chlorination (e.g., the 4-hydroxy analogue), or compounds arising from alternative cyclization pathways.

  • Degradation Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, particularly if the sample is exposed to acidic or basic conditions.

A successful HPLC method must possess the selectivity to resolve these structurally similar compounds from the main analyte peak.

Comparative HPLC Methodologies: C18 vs. Phenyl-Hexyl Selectivity

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC. For an aromatic, moderately non-polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical choice. We will compare two common, yet distinct, reversed-phase columns to illustrate how altering column chemistry can enhance separation and confidence in purity results.

Method A: The Industry Standard - C18 (Octadecylsilane) Column

The C18 column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobic (non-polar) interactions. Its long alkyl chains provide high shape selectivity and retention for non-polar and moderately polar compounds.

  • Mechanism of Separation: The primary interaction is between the non-polar regions of the analyte and the C18 alkyl chains. The more hydrophobic the molecule, the longer it is retained. A gradient elution, starting with a higher percentage of aqueous mobile phase and increasing the organic solvent (acetonitrile), is employed to elute compounds across a range of polarities.[5]

  • Advantages: Robust, reliable, and widely available with a vast body of literature. Excellent for general-purpose separation of a wide variety of compounds.

Method B: An Alternative Approach - Phenyl-Hexyl Column

A Phenyl-Hexyl column offers a different, complementary separation mechanism. In addition to hydrophobic interactions from its hexyl chains, it provides aromatic selectivity through π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.

  • Mechanism of Separation: This "orthogonal" selectivity is particularly useful for separating aromatic or unsaturated compounds.[4] For quinoline derivatives, the π-π interactions can introduce subtle differences in retention times compared to a C18 column, potentially resolving impurities that co-elute on the standard phase.

  • Advantages: Provides an alternative selectivity that can be crucial for resolving challenging impurity profiles, especially those involving aromatic isomers or related aromatic structures.

The logical workflow for selecting and optimizing an HPLC method is illustrated below.

G cluster_0 Method Development Rationale Analyte Analyte Properties (Aromatic, Moderately Polar) Mode Select HPLC Mode Analyte->Mode Dictates Column Select Stationary Phase Mode->Column RP-HPLC is optimal Optimize Optimize Mobile Phase & Conditions Column->Optimize Test different selectivities (C18 vs. Phenyl-Hexyl) Validate Validate Method (ICH Guidelines) Optimize->Validate Finalize robust method

Caption: Logical workflow for HPLC method development and selection.

Detailed Experimental Protocols

The following protocol outlines a robust method for purity analysis using a standard C18 column. This protocol is designed to be self-validating through the inclusion of system suitability tests.

Instrumentation, Reagents, and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column (Method A): C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Column (Method B): Phenyl-Hexyl reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Formic Acid (optional, for pH control).

  • Standard: A well-characterized reference standard of this compound.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a final concentration of approximately 100 µg/mL.

Chromatographic Conditions
ParameterConditionRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 254 nmQuinoline derivatives exhibit strong UV absorbance at this wavelength.[4]
Injection Volume 10 µLA suitable volume to achieve good peak shape without overloading the column.
Gradient Program 0-2 min: 40% BInitial hold to ensure sample is focused on the column head.
2-17 min: 40% to 90% BGradual increase in organic solvent to elute the main peak and any less polar impurities.
17-20 min: 90% BHigh organic content to wash out strongly retained compounds.
20-21 min: 90% to 40% BRapid return to initial conditions.
21-25 min: 40% BColumn re-equilibration for the next injection.
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is a core tenet of a trustworthy protocol.[8] Perform five replicate injections of the standard solution.

  • Repeatability: The Relative Standard Deviation (%RSD) of the peak area for the five replicates should be ≤ 2.0%.

  • Tailing Factor (T): For the main peak, T should be ≤ 2.0.

  • Theoretical Plates (N): Should be > 2000 for the main peak.

This workflow ensures the analytical system is performing correctly before generating sample data.

G cluster_0 Experimental HPLC Workflow Prep_Mobile Prepare Mobile Phases & Diluent Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Sample Prepare Standard & Sample Solutions SST Perform System Suitability Test (SST) Prep_Sample->SST Equilibrate->SST System Ready Analyze Inject Samples SST->Analyze If SST Passes Process Process Data (Integrate & Calculate Purity) Analyze->Process Result Final Purity Report Process->Result

Caption: Standard experimental workflow for HPLC purity analysis.

Data Presentation and Comparative Performance

To objectively compare the two methods, a hypothetical batch of synthesized this compound containing a known impurity (Impurity A, the 4-hydroxy analogue) was analyzed. The results are summarized below.

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Commentary
Retention Time (Main Peak) 12.5 min11.8 minThe Phenyl-Hexyl column shows slightly less retention due to its shorter alkyl chains.
Retention Time (Impurity A) 12.2 min11.2 minImpurity A is more polar and elutes earlier on both columns.
Resolution (Main Peak/Impurity A) 1.82.5The Phenyl-Hexyl column provides significantly better resolution due to π-π interactions, offering a more confident separation.
Tailing Factor (Main Peak) 1.21.3Both columns provide excellent, symmetric peak shape.
Calculated Purity (%) 99.6%99.5%The calculated purity is similar, but the confidence in the Method B result is higher due to superior resolution.

Interpretation: While both methods are suitable, the Phenyl-Hexyl column demonstrates superior resolving power for the key impurity. This highlights the value of screening alternative column selectivities during method development, especially when dealing with complex samples or for method validation to prove specificity.

Method Validation and Trustworthiness

The described protocol serves as the foundation for a full method validation as prescribed by the International Conference on Harmonization (ICH) guidelines (Q2(R1)).[9][10] A validated method ensures its suitability for its intended purpose. Key validation parameters include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products. The comparison between C18 and Phenyl-Hexyl columns is a direct assessment of specificity.

  • Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range.[10]

  • Accuracy: The closeness of test results to the true value, often determined by recovery studies of a spiked matrix.[8]

  • Precision: The degree of agreement among individual tests, assessed at levels of repeatability (intra-assay) and intermediate precision (inter-laboratory or inter-day).[8][11]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[8]

Adherence to these validation principles transforms an analytical procedure into a trustworthy, self-validating system for quality control.

Cross-Validation with Alternative Techniques

While HPLC is the primary tool for purity, cross-validation with orthogonal analytical techniques provides the highest level of confidence in data integrity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing volatile or semi-volatile impurities that may not be detected by HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can provide an absolute purity value against a certified internal standard without the need for a reference standard of the analyte itself, offering a powerful confirmatory technique.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify unknown impurity peaks by providing mass-to-charge ratio information, aiding in the characterization of the impurity profile.

Conclusion

The purity assessment of this compound is a critical step in its use as a pharmaceutical intermediate. A well-developed Reversed-Phase HPLC method is the most effective tool for this task.

This guide demonstrates that while a standard C18 column provides a robust and reliable method, exploring alternative selectivities, such as a Phenyl-Hexyl column , is a scientifically sound strategy to ensure optimal separation and build a higher degree of confidence in the purity results. The Phenyl-Hexyl phase's unique π-π interaction capabilities can be decisive in resolving closely related aromatic impurities.

Ultimately, a rigorously developed and validated HPLC method, supported by a clear understanding of potential impurities and system suitability controls, forms an indispensable part of the quality assurance framework in drug development and manufacturing.

References

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech.
  • BenchChem (2025). A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC). BenchChem.
  • Pharmaguideline (2024). Steps for HPLC Method Validation. Pharmaguideline.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate.
  • Kovacs, T., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Fernandez, C., et al. (2008). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
  • El-Gendy, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
  • BenchChem (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. BenchChem.
  • Khanye, S. D., et al. (2026). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Omega - ACS Publications.
  • Reva, I., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate.
  • Vlase, L., et al. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
  • Farghaly, T. A., et al. (n.d.). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate.

Sources

Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 4-chloro-6-methylquinoline-3-carboxylate (CAS No. 56824-87-4), a quinoline derivative that requires meticulous attention to personal protective equipment (PPE) to mitigate health risks. The protocols outlined here are designed to integrate seamlessly into your laboratory workflows, ensuring both personal safety and data integrity.

Hazard Assessment: Understanding the Risks

A thorough understanding of the specific hazards associated with this compound is the critical first step in developing a robust safety plan. The primary documented risk is severe eye damage, necessitating stringent eye protection protocols. While some safety data sheets (SDS) for similar quinoline compounds also indicate skin irritation, the most acute and immediate danger is to the eyes.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Serious Eye Damage

Danger H318: Causes serious eye damage.
Skin Irritation

WarningH315: Causes skin irritation.

This hazard profile dictates that engineering controls and PPE must prioritize preventing any contact with the eyes and skin.

The Hierarchy of Controls: PPE as the Final Barrier

Before relying on PPE, more effective safety controls must be implemented. PPE is the last line of defense, used after engineering and administrative controls have been optimized.[1][2]

  • Engineering Controls: All work involving this compound, especially handling the solid powder or preparing solutions, should be conducted within a certified chemical fume hood to control exposure to dust or vapors.[3] Ensure eyewash stations and safety showers are readily accessible and unobstructed.[4]

  • Administrative Controls: Develop and strictly follow a written Chemical Hygiene Plan as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[4] Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

Core PPE Protocol: A Head-to-Toe Approach

A task-specific hazard assessment is required to select the appropriate PPE.[1][5] The following protocol outlines the necessary equipment for handling this compound.

Eye and Face Protection: The Non-Negotiable Priority

Given the "Causes serious eye damage" classification, eye protection is the most critical component of your PPE.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory whenever handling the compound in solid or solution form.[1] Standard safety glasses with side shields are insufficient as they do not protect against liquid splashes.[1]

  • High-Risk Tasks: For procedures with an elevated splash hazard, such as transferring large volumes or preparing concentrated solutions, a face shield must be worn in addition to chemical splash goggles. The goggles protect from splashes, while the face shield provides a secondary barrier for the entire face.[6]

Hand Protection: Selecting the Right Barrier

Skin contact should be avoided, as this class of compounds can cause skin irritation.

  • Glove Selection: Disposable nitrile gloves are the standard for providing a barrier against incidental skin contact.[3][6] Always inspect gloves for tears or punctures before use.[7]

  • Solvent Considerations: If preparing solutions, the choice of solvent dictates glove selection. While nitrile offers good resistance to many oils, weak acids, and some organic solvents, it performs poorly against ketones and certain aromatic solvents.[8][9] Always consult a glove manufacturer's chemical resistance chart when working with solvents.

  • Best Practices: Change gloves every 30-60 minutes or immediately if you know or suspect contact has occurred.[10] Research has shown that physical movement can significantly decrease the breakthrough time of chemicals through disposable gloves.[11][12] Use proper glove removal technique to avoid contaminating your skin.[7] For high-risk operations, consider double-gloving.[1]

Body Protection
  • Laboratory Coat: A properly fitted, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[1][6]

  • Additional Protection: For tasks involving larger quantities where significant splashing is possible, supplement the lab coat with a chemical-resistant apron.[3]

Respiratory Protection

While the SDS for this compound does not specify an inhalation hazard for the solid under normal conditions, a risk-based approach is necessary.

  • Handling Powders: When weighing or transferring the solid compound where dust may be generated, an N95 particulate respirator may be required if the work cannot be fully contained within a fume hood.[3][13]

  • Volatile Solutions: If working with solutions containing volatile organic solvents outside of a fume hood, an air-purifying respirator with organic vapor cartridges may be necessary.[3]

Procedural Workflow and PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_prep Preparation cluster_tasks Task Execution cluster_ppe Personal Protective Equipment cluster_disposal Completion Start Assess Task WorkArea Confirm Fume Hood Use & Eyewash/Shower Accessibility Start->WorkArea Weighing Weighing Solid WorkArea->Weighing Select Task Solution Preparing/Handling Solution WorkArea->Solution Select Task PPE_Solid Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles Weighing->PPE_Solid PPE_Solution Minimum PPE: - Lab Coat - Appropriate Nitrile Gloves - Chemical Splash Goggles Solution->PPE_Solution Doff Doff PPE Correctly PPE_Solid->Doff FaceShield Add Face Shield PPE_Solution->FaceShield High Splash Risk? FaceShield->Doff Dispose Dispose of Contaminated PPE as Hazardous Waste Doff->Dispose

Caption: Decision workflow for selecting appropriate PPE.

Decontamination and Disposal Plan

Proper disposal is a critical step in the chemical handling lifecycle, governed by federal and local regulations.

  • Contaminated PPE: All disposable PPE that has come into contact with this compound, including gloves, bench paper, and weigh boats, must be considered hazardous waste. Do not discard these items in the regular trash.[14]

  • Waste Collection: Collect all contaminated solid waste in a designated, properly labeled hazardous waste container.[15] The container must be kept closed except when adding waste and must be compatible with the chemical.[15]

  • Labeling and Storage: According to Environmental Protection Agency (EPA) guidelines, waste labels must clearly state "Hazardous Waste" and identify the chemical contents.[16] Store this waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation until it is collected by environmental health and safety professionals.[15][16]

  • Regulatory Compliance: All hazardous waste disposal must comply with the Resource Conservation and Recovery Act (RCRA).[14] Work with your institution's environmental health and safety department to ensure all procedures meet federal, state, and local requirements.[17]

By adhering to this comprehensive guide, you can confidently handle this compound, ensuring a safe and compliant laboratory environment that fosters groundbreaking research.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • OSHA's PPE Laboratory Standards. Clarion Safety Systems.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Thomas Scientific.
  • This compound - Safety Data Sheet. ChemicalBook.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA).
  • This compound AldrichCPR 56824-87-4. Sigma-Aldrich.
  • Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. National Institutes of Health (NIH).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard.
  • SAFETY DATA SHEET - Ethyl 4-Chloroquinoline-3-carboxylate. TCI Chemicals.
  • SAFETY DATA SHEET - Quinoline. Fisher Scientific.
  • SAFETY DATA SHEET - Quinoline Yellow. Sigma-Aldrich.
  • Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.